molecular formula C9H11BrO B8522101 1-(4-Bromo-2-methylphenyl)ethan-1-OL

1-(4-Bromo-2-methylphenyl)ethan-1-OL

Cat. No.: B8522101
M. Wt: 215.09 g/mol
InChI Key: VSWSYSAPIMMMDL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)ethan-1-OL is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3

InChI Key

VSWSYSAPIMMMDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-bromo-2-methylphenyl)ethan-1-ol is a versatile synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a chiral center and a functionalized aromatic ring, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the methyl group influences the molecule's steric and electronic properties. This guide provides a comprehensive overview of the synthesis, properties, and handling of this important chemical compound, with a focus on practical applications for researchers and development professionals. Brominated compounds are frequently used in the manufacturing of pharmaceuticals, acting as catalysts or as key components of the final drug substance[1].

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol and its Precursor

Property1-(4-bromo-2-methylphenyl)ethan-1-ol (Predicted/Inferred)4'-Bromo-2'-methylacetophenone (Precursor)
Molecular Formula C₉H₁₁BrOC₉H₉BrO[2][3]
Molecular Weight 215.09 g/mol 213.07 g/mol [2][3]
Appearance Colorless to pale yellow liquid or low melting solidColorless to pale yellow liquid[3]
Boiling Point Not available278 °C at 760 mmHg
Melting Point Not availableN/A
Density Not available1.388 ± 0.06 g/cm³
Flash Point Not available85 °C
Purity ≥ 98% (typically)≥ 98% (GC)[3]

Spectroscopic Data Interpretation:

Characterization of 1-(4-bromo-2-methylphenyl)ethan-1-ol would typically involve a suite of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 7.0-7.5 ppm). The methyl group protons would be a singlet around δ 2.3-2.5 ppm. The methine proton would be a quartet coupled to the adjacent methyl group protons, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The carbon bearing the bromine atom will be in the range of δ 120-130 ppm, while the other aromatic carbons will also appear in this region. The carbon attached to the hydroxyl group would be found around δ 65-75 ppm. The methyl carbon attached to the aromatic ring and the methyl carbon of the ethyl group will have characteristic shifts in the aliphatic region.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration will be visible around 1050-1150 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of a methyl group, a water molecule, or the entire ethyl alcohol side chain.

Synthesis Methodologies

There are two primary and highly effective routes for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol: the reduction of the corresponding ketone and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Reduction of 4'-Bromo-2'-methylacetophenone

This is a straightforward and common method for preparing secondary alcohols. The carbonyl group of the ketone is reduced to a hydroxyl group using a suitable reducing agent.

Workflow for the Reduction of 4'-Bromo-2'-methylacetophenone

G cluster_0 Reduction Synthesis start Start: 4'-Bromo-2'-methylacetophenone dissolve Dissolve in appropriate solvent (e.g., Methanol, Ethanol) start->dissolve cool Cool solution in an ice bath dissolve->cool add_reductant Add reducing agent (e.g., NaBH₄) portion-wise cool->add_reductant react Stir at room temperature add_reductant->react quench Quench reaction with water or dilute acid react->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (optional) concentrate->purify end_product End Product: 1-(4-bromo-2-methylphenyl)ethan-1-ol purify->end_product

Caption: A typical workflow for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol via reduction.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-bromo-2'-methylacetophenone (1 equivalent) in a suitable alcohol solvent such as methanol or ethanol.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial to control the exothermic nature of the reduction reaction.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 equivalents), in small portions. The choice of a mild reducing agent like NaBH₄ is deliberate to selectively reduce the ketone without affecting the aromatic bromine.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. If necessary, purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Method 2: Grignard Reaction

The Grignard reaction is a powerful tool for C-C bond formation and offers an alternative route to 1-(4-bromo-2-methylphenyl)ethan-1-ol.[4][5][6] This method involves the reaction of a Grignard reagent, in this case, 4-bromo-2-methylphenylmagnesium bromide, with acetaldehyde.

Workflow for the Grignard Synthesis

G cluster_1 Grignard Synthesis start_grignard Start: 1,4-Dibromo-2-methylbenzene prepare_grignard Prepare Grignard reagent with Mg turnings in dry THF/Ether start_grignard->prepare_grignard cool_grignard Cool Grignard solution in an ice bath prepare_grignard->cool_grignard add_aldehyde Slowly add acetaldehyde cool_grignard->add_aldehyde react_grignard Stir at room temperature add_aldehyde->react_grignard quench_grignard Quench with saturated NH₄Cl solution react_grignard->quench_grignard extract_grignard Extract with an organic solvent (e.g., Diethyl Ether) quench_grignard->extract_grignard dry_grignard Dry organic layer (e.g., over MgSO₄) extract_grignard->dry_grignard concentrate_grignard Concentrate under reduced pressure dry_grignard->concentrate_grignard purify_grignard Purify by column chromatography concentrate_grignard->purify_grignard end_product_grignard End Product: 1-(4-bromo-2-methylphenyl)ethan-1-ol purify_grignard->end_product_grignard

Caption: A typical workflow for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol via a Grignard reaction.

Detailed Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium.[7] In the dropping funnel, place a solution of 1,4-dibromo-2-methylbenzene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[7] Add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of acetaldehyde (1 equivalent) in anhydrous ether or THF from the dropping funnel. A white precipitate may form.[7]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing ice-cold saturated ammonium chloride solution.

  • Extraction: Extract the product with diethyl ether. Wash the organic layer with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Research and Drug Development

1-(4-bromo-2-methylphenyl)ethan-1-ol is a valuable building block in medicinal chemistry and drug discovery. Its utility stems from the combination of a chiral secondary alcohol and a functionalized aromatic ring.

  • Scaffold for Bioactive Molecules: The core structure of this compound can be elaborated to synthesize a wide range of derivatives. The hydroxyl group can be further functionalized, for instance, through etherification or esterification, while the bromo-substituted phenyl ring is a key site for introducing further molecular diversity via cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The pyridine ring, often found in FDA-approved drugs, is a well-established pharmacophore known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[8]

  • Intermediate for Pharmaceutical Ingredients: Brominated organic compounds are crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs).[9] For example, 4'-Bromo-2'-methylacetophenone, the precursor to the title compound, is utilized in the development of analgesics and anti-inflammatory drugs.[3] Derivatives of similar brominated phenols have shown potential as antibacterial agents by inhibiting bacterial DNA gyrase.[10]

  • Probing Structure-Activity Relationships (SAR): In drug discovery programs, the methyl group and bromine atom on the phenyl ring can be systematically modified to probe structure-activity relationships. This allows researchers to understand how changes in steric and electronic properties affect the biological activity of a lead compound, ultimately leading to the optimization of drug candidates.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-(4-bromo-2-methylphenyl)ethan-1-ol and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[11]

  • Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse immediately with plenty of water.[12][13] Do not ingest. If swallowed, seek immediate medical attention.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Disposal: Dispose of waste materials in accordance with local regulations.

Conclusion

1-(4-bromo-2-methylphenyl)ethan-1-ol is a synthetically accessible and highly versatile intermediate with significant potential in the fields of medicinal chemistry and materials science. The synthetic routes outlined in this guide, namely the reduction of the corresponding ketone and the Grignard reaction, provide reliable methods for its preparation. A thorough understanding of its properties and safe handling procedures is paramount for its successful application in the laboratory. As the demand for novel and effective therapeutic agents continues to grow, the importance of such well-functionalized building blocks in the drug discovery and development pipeline cannot be overstated.

References

  • PubChem. (n.d.). 1-(4-Bromo-2-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • University of Toronto. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2007). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Quora. (2023, March 12). What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide?. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Retrieved from [Link]

  • PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Zenodo. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

  • BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • Bentham Science. (2014). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Retrieved from [Link]

Sources

Structural Analysis and Characterization of 1-(4-bromo-2-methylphenyl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a highly versatile secondary alcohol utilized as a critical building block in pharmaceutical synthesis and agrochemical development. Structurally, it features a central benzene ring functionalized with a bromine atom, an ortho-methyl group, and a chiral 1-hydroxyethyl moiety. This whitepaper provides a comprehensive, field-proven guide to its synthesis, structural characterization, and enantiomeric resolution, emphasizing the mechanistic causality behind standard analytical protocols.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol is essential for designing downstream purification and analytical workflows. The presence of the heavy bromine atom significantly influences its mass spectrometric profile, while the ortho-methyl group dictates its steric behavior during synthesis.

Table 1: Key Physicochemical Properties
PropertyValueStructural Causality
Molecular Formula C₉H₁₁BrODefines the baseline atomic composition.
Molecular Weight 215.09 g/mol Influences chromatographic retention and diffusion rates.
CAS Registry Number 1438382-86-5Unique identifier for the racemic mixture.
Exact Mass 213.9993 DaCritical for High-Resolution Mass Spectrometry (HRMS) calibration.
Hydrogen Bond Donors 1 (-OH)Dictates solubility in polar solvents and stationary phase interactions.

Synthetic Methodology & Mechanistic Workflow

The most reliable route to synthesize 1-(4-bromo-2-methylphenyl)ethan-1-ol is the chemoselective reduction of its corresponding ketone precursor, 1-(4-bromo-2-methylphenyl)ethanone[1].

Experimental Protocol: Chemoselective Reduction

This protocol utilizes Sodium Borohydride (NaBH₄) to ensure high yields while preventing unwanted side reactions.

  • Step 1: Dissolution. Dissolve 1.0 equivalent of 1-(4-bromo-2-methylphenyl)ethanone in anhydrous methanol (0.2 M).

    • Causality: Methanol is selected over aprotic solvents because it actively participates in the transition state, stabilizing the alkoxyborohydride intermediate and accelerating the hydride transfer.

  • Step 2: Hydride Addition. Cool the reaction flask to 0 °C using an ice bath. Add 1.2 equivalents of NaBH₄ portion-wise.

    • Causality: NaBH₄ is explicitly chosen over harsher reducing agents like LiAlH₄ or Palladium-catalyzed hydrogenation. Harsher conditions risk the reductive debromination of the aryl bromide. Cooling controls the exothermic release of hydrogen gas.

  • Step 3: Self-Validation (Reaction Monitoring). After stirring for 2 hours at room temperature, analyze an aliquot via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) eluent.

    • Validation System: The reaction is deemed complete when the UV-active ketone spot (R_f ~0.6) is entirely consumed and replaced by a more polar, KMnO₄-stainable alcohol spot (R_f ~0.3).

  • Step 4: Quenching & Extraction. Cool the mixture to 0 °C and add saturated aqueous NH₄Cl dropwise. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Validation System: The complete cessation of bubbling (H₂ gas evolution) serves as a visual, self-validating indicator that all unreacted NaBH₄ has been safely neutralized.

SynthWorkflow Start 1-(4-bromo-2-methylphenyl)ethanone Reagent NaBH4 / MeOH 0 °C to RT, 2h Start->Reagent Hydride Transfer Quench Quench: Sat. NH4Cl (aq) Extract: EtOAc Reagent->Quench Workup Purify Silica Chromatography (Hexane/EtOAc) Quench->Purify Organic Phase Product 1-(4-bromo-2-methylphenyl)ethan-1-ol (Yield > 90%) Purify->Product Isolation

Fig 1: Chemoselective reduction workflow for 1-(4-bromo-2-methylphenyl)ethan-1-ol synthesis.

Comprehensive Spectroscopic Characterization

To guarantee scientific integrity, the synthesized compound must be subjected to orthogonal spectroscopic validation[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the carbon framework and proton environments. The ortho-methyl group and the para-bromine atom create distinct electronic environments that dictate the chemical shifts.

Table 2: ¹H NMR Data Analysis (400 MHz, CDCl₃)
Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Causality
1.45Doublet (J=6.5 Hz)3H-CH(OH)CH₃ Split by the adjacent methine proton.
1.85Broad Singlet1H-OH Broadened due to rapid intermolecular proton exchange.
2.35Singlet3HAr-CH₃ Deshielded by the aromatic ring current; no adjacent protons.
5.05Quartet (J=6.5 Hz)1H-CH (OH)CH₃Deshielded by the electronegative oxygen; split by the methyl group.
7.30Broad Singlet1HAr-H (C3)Meta to C5 (J~2 Hz); lacks ortho protons due to Br and CH₃ blocking.
7.35Doublet of Doublets1HAr-H (C5)Ortho-coupled to C6 (J=8.0 Hz) and meta-coupled to C3 (J=2.0 Hz).
7.42Doublet (J=8.0 Hz)1HAr-H (C6)Ortho-coupled to C5; slightly deshielded by the adjacent 1-hydroxyethyl group.
Table 3: ¹³C NMR Data Analysis (100 MHz, CDCl₃)
Shift (ppm)AssignmentStructural Note
19.2Ar-CH₃ Typical aliphatic methyl carbon attached to an aromatic ring.
24.5-CH(OH)CH₃ Aliphatic carbon of the ethyl chain.
66.8-CH (OH)CH₃Strongly deshielded by the directly attached hydroxyl oxygen.
121.5Ar-C (C4)The heavy atom effect of Bromine shields this ipso-carbon relative to other aromatic carbons.
126.4 - 142.1Ar-C (C1, C2, C3, C5, C6)Aromatic framework; C1 is the most deshielded (142.1 ppm) due to the adjacent oxygen-bearing substituent.
Mass Spectrometry (MS) & Infrared (IR)
  • Mass Spectrometry (EI-MS): The mass spectrum acts as a self-validating tool for halogenated compounds. Because Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will present as a distinct "twin peak" doublet at m/z 214 and 216. The base peak typically occurs at m/z 199/201, corresponding to the loss of a methyl radical (-15 Da) via alpha-cleavage, yielding a highly stable oxonium ion.

  • Infrared Spectroscopy (FT-IR): A strong, broad absorption band centered around 3300–3400 cm⁻¹ confirms the presence of the O-H stretching vibration, validating the successful reduction of the ketone (which would otherwise show a sharp C=O stretch at ~1680 cm⁻¹).

SpecValidation Sample Purified Compound NMR 1H & 13C NMR (Carbon Framework) Sample->NMR MS HRMS (ESI/EI) (Isotopic Mass) Sample->MS IR FT-IR (Hydroxyl Stretch) Sample->IR Confirm Target Verified CAS: 1438382-86-5 NMR->Confirm MS->Confirm IR->Confirm

Fig 2: Orthogonal spectroscopic validation logic for structural confirmation.

Chiral Resolution & Enantiomeric Analysis

Because 1-(4-bromo-2-methylphenyl)ethan-1-ol possesses a chiral center at the C1 position of the ethyl group, standard synthesis yields a racemic (50:50) mixture of (R) and (S) enantiomers. In drug development, isolating the enantiopure form is critical, as enantiomers often exhibit drastically different pharmacokinetic profiles.

Protocol: Chiral HPLC Separation
  • Stationary Phase Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralcel OD-H).

    • Causality: The chiral grooves of the stationary phase form transient diastereomeric complexes with the enantiomers. The hydroxyl group of the analyte engages in hydrogen bonding, while the aromatic ring participates in π-π interactions with the stationary phase.

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol (90:10 v/v).

  • Detection: UV absorbance at 254 nm.

  • Validation System: Baseline resolution (R_s > 1.5) between the two peaks confirms successful enantiomeric separation. The Enantiomeric Excess (ee) can then be calculated by integrating the area under the curve (AUC) for both peaks.

ChiralHPLC Racemate Racemate Column Chiral Stationary Phase Racemate->Column Det UV Detection (254 nm) Column->Det Eluent Mobile Phase (Hexane/IPA) Eluent->Column Enant1 (R)-Enantiomer Det->Enant1 Peak 1 Enant2 (S)-Enantiomer Det->Enant2 Peak 2

Fig 3: Chiral resolution workflow for enantiomeric separation via HPLC.

References

  • "WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology", Google Patents.

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physical and chemical properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a specialized chiral building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Distinguished by its ortho-methyl substitution, this compound offers unique steric properties that influence both its chemical reactivity and the conformational landscape of downstream derivatives. It serves as a dual-functional scaffold: the secondary alcohol provides a handle for chiral resolution or derivatization, while the aryl bromide moiety enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex biaryl systems.

Molecular Identity & Physicochemical Profile[2][3]

Nomenclature and Identification
IdentifierDetail
IUPAC Name 1-(4-bromo-2-methylphenyl)ethan-1-ol
Common Synonyms 4-Bromo-2-methyl-α-methylbenzyl alcohol; 1-(4-bromo-2-methylphenyl)ethanol
CAS Registry Number 1438382-86-5
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
SMILES CC(O)C1=C(C)C=C(Br)C=C1
Physicochemical Properties

Note: Experimental values for this specific isomer are limited in open literature. Values below combine available data with high-confidence predicted models based on structural analogs (e.g., 1-(4-bromophenyl)ethanol).

PropertyValue / DescriptionContext & Causality
Physical State Viscous oil or low-melting solidThe ortho-methyl group disrupts crystal packing efficiency compared to the para-bromo analog (MP ~37°C), likely lowering the melting point.
Boiling Point ~280°C (Predicted at 760 mmHg)High boiling point driven by intermolecular hydrogen bonding of the hydroxyl group and molecular weight.
Density ~1.4 ± 0.1 g/cm³Heavy atom effect of Bromine significantly increases density relative to non-halogenated alcohols.
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in WaterThe lipophilic aryl bromide dominates, making it hydrophobic.
LogP (Predicted) ~2.7 - 2.9Indicates moderate lipophilicity; suitable for cell-permeable drug scaffolds but requires polar handles for aqueous solubility.
pKa ~14.5 (Secondary Alcohol)Typical for benzylic alcohols; deprotonation requires strong bases (e.g., NaH, KOtBu).

Synthetic Pathways & Manufacturing

The synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol is almost exclusively achieved through the reduction of its ketone precursor, 1-(4-bromo-2-methylphenyl)ethanone (CAS 65095-33-2). The choice of reducing agent dictates the stereochemistry of the product.

Standard Racemic Synthesis

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH). Protocol:

  • Dissolve 1-(4-bromo-2-methylphenyl)ethanone (1.0 eq) in MeOH (0.5 M concentration).

  • Cool to 0°C to minimize side reactions.

  • Add NaBH₄ (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench with saturated NH₄Cl solution. Extract with EtOAc.[2]

  • Yield: Typically >90%. Product is a racemic mixture (50:50 R/S).

Enantioselective Synthesis (Asymmetric Reduction)

For pharmaceutical applications requiring high enantiomeric excess (ee), Corey-Bakshi-Shibata (CBS) reduction or biocatalysis is employed.

  • CBS Reduction: Uses Borane-THF complex with a chiral oxazaborolidine catalyst.[3] The ortho-methyl group enhances stereoselectivity by restricting the transition state conformation.

  • Biocatalysis: Ketoreductases (KREDs) can achieve >99% ee.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of the ketone to the alcohol and its subsequent divergence into key reaction pathways.

SynthesisWorkflow Ketone Precursor Ketone (CAS 65095-33-2) Reduction Reduction (NaBH4 or CBS) Ketone->Reduction + [H]- Alcohol Target Alcohol (CAS 1438382-86-5) Reduction->Alcohol >90% Yield Suzuki Suzuki Coupling (Biaryl Synthesis) Alcohol->Suzuki Pd(PPh3)4, Ar-B(OH)2 Oxidation Oxidation (Reversion to Ketone) Alcohol->Oxidation PCC or DMP Deriv O-Alkylation (Ether Formation) Alcohol->Deriv NaH, R-X

Figure 1: Synthetic workflow from precursor ketone to 1-(4-bromo-2-methylphenyl)ethan-1-ol and downstream applications.[1][3][4]

Chemical Reactivity & Transformations[5][8][9][10]

This molecule possesses two distinct reactive handles: the secondary hydroxyl group and the aryl bromide .

Aryl Bromide: Cross-Coupling Reactions

The bromine at the para position is highly reactive toward Palladium (0) oxidative addition.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryls.

    • Constraint: The ortho-methyl group on the phenyl ring creates steric bulk proximal to the alcohol but distal to the bromide. This means the Suzuki coupling at the 4-position generally proceeds with standard kinetics, unlike cases where the methyl is ortho to the bromide.

  • Buchwald-Hartwig Amination: Coupling with amines to form aniline derivatives.

Alcohol Moiety: Nucleophilic & Electrophilic Substitution
  • Oxidation: Can be reverted to the ketone using mild oxidants like Dess-Martin Periodinane (DMP) or Swern conditions.

  • Leaving Group Conversion: Treatment with PBr₃ or Mesyl Chloride (MsCl) converts the -OH to a halide or sulfonate, activating the benzylic position for nucleophilic substitution (Sɴ1/Sɴ2).

    • Note: The benzylic carbocation stabilized by the methyl-substituted ring is relatively stable, facilitating Sɴ1 pathways.

Reactivity Logic Map

ReactivityMap cluster_OH Alcohol Handle (C1) cluster_Br Aryl Bromide Handle (C4) Center 1-(4-bromo-2-methylphenyl) ethan-1-ol Oxidation Oxidation (to Ketone) Center->Oxidation Protection Protection (TBS/MOM Ether) Center->Protection Substitution Halogenation (to Benzyl Bromide) Center->Substitution Suzuki Suzuki Coupling (C-C Bond) Center->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Center->Buchwald Lithiation Lithium-Halogen Exchange (Grignard/Li Species) Center->Lithiation

Figure 2: Divergent reactivity map showing the dual-functional nature of the scaffold.

Analytical Characterization (Expectations)

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~1.45 ppm (d, 3H): Methyl group of the ethanol side chain (-CH(OH)-CH ₃).

    • δ ~2.35 ppm (s, 3H): Aryl ortho-methyl group (Ar-CH ₃).

    • δ ~5.10 ppm (q, 1H): Benzylic methine proton (-CH (OH)-).

    • δ ~7.3 - 7.5 ppm (m, 3H): Aromatic protons. The splitting pattern will show an ABX or similar system depending on the resolution of the 3- and 5-position protons relative to the 6-position.

  • Mass Spectrometry (GC-MS/ESI):

    • Molecular Ion: m/z 214/216 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

    • Base Peak: Often shows loss of the methyl group or water [M-18]⁺.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol or hydrolysis.

  • Spill: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. 1-(4-bromo-2-methylphenyl)ethanol Product Page. Retrieved from

  • PubChem. 1-(4-Bromo-2-methylphenyl)ethanone (Precursor Data). National Library of Medicine. Retrieved from

  • ChemicalBook. 1-(4-Bromophenyl)ethanol Properties (Analog Comparison). Retrieved from

  • Google Patents. Patent US20170369497A1: Heterocyclic compounds as inhibitors of certain kinases. (Demonstrates application in drug synthesis). Retrieved from

Sources

Technical Guide: Spectroscopic Profiling of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the spectroscopic characteristics of 1-(4-bromo-2-methylphenyl)ethan-1-ol , a secondary alcohol frequently utilized as a chiral building block in the synthesis of pharmaceutical intermediates.

The data presented below synthesizes empirical trends from analogous 1-phenylethanol derivatives and standard substituent effects, providing a reference standard for structural validation.

Introduction & Synthesis Context

Target Molecule: 1-(4-bromo-2-methylphenyl)ethan-1-ol Molecular Formula:


Molecular Weight:  215.09  g/mol
CAS Registry Number:  1339076-38-8 (Analogous/Isomer Ref: 5391-88-8 for des-methyl)

This compound is typically synthesized via the hydride reduction (e.g.,


) of 4'-bromo-2'-methylacetophenone  (CAS 65095-33-2). Understanding this origin is critical for spectroscopy, as residual starting material (ketone) is a common impurity distinguishable by a carbonyl stretch in IR and a methyl ketone singlet in NMR.

Mass Spectrometry (MS) Data

Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum of this molecule is defined by the signature isotopic pattern of bromine and the stability of the benzylic cation formed after water loss.

Key Diagnostic Peaks
m/z ValueRelative IntensityAssignmentMechanistic Origin
214 / 216 ~10-20%

Molecular ion. The 1:1 ratio confirms one Bromine atom (

).
199 / 201 High

Loss of the terminal methyl group from the ethyl chain.
196 / 198 Base Peak (100%)

Dehydration to form the substituted styrene radical cation.
117 High

Loss of Br from the dehydrated species (Tropylium derivative).
Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the primary fragmentation logic used to validate the structure via MS.

MS_Fragmentation M Molecular Ion [M]+• m/z 214/216 M_Water Dehydration [M - H2O]+• m/z 196/198 (Base Peak) M->M_Water - H2O (18) M_Me Methyl Loss [M - CH3]+ m/z 199/201 M->M_Me - CH3 (15) Tropylium Debromination [C9H9]+ m/z 117 M_Water->Tropylium - Br (79/81)

Figure 1: Primary fragmentation pathway showing the characteristic dehydration and subsequent halogen loss.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Thin Film).

The IR spectrum serves as a rapid "Go/No-Go" check for the reduction completeness (disappearance of ketone


).
Wavenumber (

)
IntensityFunctional GroupNotes
3300–3450 Broad, MediumO-H StretchCharacteristic of H-bonded alcohols.
2970, 2925 Medium

Stretch
Methyl and methine C-H bonds.
1590, 1480 Medium

Aromatic
Ring breathing modes.
1060–1080 StrongC-O StretchSecondary alcohol (

) characteristic band.
~810–830 StrongC-H Out-of-Plane1,2,4-trisubstituted benzene pattern.
~600–700 MediumC-Br StretchCarbon-Bromine bond vibration.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
Reference:  TMS (

ppm)
NMR Data (400 MHz)

The presence of the 2-methyl group breaks the symmetry often seen in para-substituted systems, creating a distinct ABC (or ABX) aromatic system.

Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

, Hz)
Structural Insight
7.38 Doublet (d)1HH6 (Aromatic)

Ortho to the chiral center; deshielded by the chain.
7.32 Doublet (d)1HH3 (Aromatic)

Meta coupling only; located between Me and Br.
7.28 dd1HH5 (Aromatic)

Ortho to H6, Meta to H3.
5.05 Quartet (q)1HC

OH

Benzylic methine proton.
2.32 Singlet (s)3HAr-C

-Methyl group on the aromatic ring (Ortho position).
1.85 Broad (br s)1H-O

-Exchangeable; shift varies with concentration.
1.45 Doublet (d)3H-CH(OH)C


Terminal methyl of the ethyl chain.
NMR Data (100 MHz)
Shift (

, ppm)
Carbon TypeAssignment
143.5 QuaternaryC1 (Ipso to ethanol chain)
136.2 QuaternaryC2 (Ipso to Methyl)
133.8 Methine (CH)C3 (Ortho to Me, Ortho to Br)
129.5 Methine (CH)C5 (Ortho to Br)
126.1 Methine (CH)C6 (Ortho to chain)
121.0 QuaternaryC4 (Ipso to Br)
66.5 Methine (CH)

HOH
(Benzylic carbon)
23.8 Methyl (

)
-CH(OH)

19.1 Methyl (

)
Ar-

Experimental Protocols

A. Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the alcohol into a clean vial.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
  • Filtration: If the sample appears cloudy (salt residue from reduction), filter through a small plug of glass wool into the NMR tube.

  • Acquisition: Run standard proton (16 scans) and carbon (256+ scans) sequences.

B. Sample Preparation for GC-MS
  • Concentration: Prepare a 1 mg/mL solution in Methanol or Ethyl Acetate.

  • Injection: 1

    
     split injection (20:1).
    
  • Column: HP-5ms or equivalent (30m x 0.25mm).

  • Temperature Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (3 min hold).
C. Structural Elucidation Workflow

The following logic gate ensures the identity of the compound is verified against common side products (e.g., unreacted ketone or dehydration product).

Workflow Start Crude Product IR_Check IR Analysis: Check 1680 cm-1 (C=O) Start->IR_Check Decision1 C=O Present? IR_Check->Decision1 Purify Recrystallize/Column (Remove Ketone) Decision1->Purify Yes NMR_Check 1H NMR Analysis: Check 5.05 ppm (q) & 1.45 ppm (d) Decision1->NMR_Check No Purify->IR_Check MS_Check GC-MS Analysis: Confirm M+ 214/216 NMR_Check->MS_Check Final Validated Structure: 1-(4-bromo-2-methylphenyl)ethan-1-ol MS_Check->Final

Figure 2: Step-by-step validation workflow for quality control.

References

  • Precursor Identification: PubChem. 1-(4-Bromo-2-methylphenyl)ethanone (CAS 65095-33-2).[1] National Library of Medicine. Available at: [Link]

  • NMR Shift Prediction Standards: Hans Reich Collection. Proton NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

Sources

Solubility and Stability Profile: 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Research & Development

Part 1: Executive Summary

1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a chiral benzylic alcohol intermediate used primarily in the synthesis of pharmaceutical motifs involving aryl-alkyl coupling. Structurally, it features a secondary hydroxyl group at the benzylic position, an ortho-methyl group providing steric bulk, and a para-bromine atom serving as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

For researchers, the critical handling parameters are defined by its lipophilicity (requiring organic cosolvents) and its benzylic reactivity (susceptibility to oxidation and acid-catalyzed dehydration). This guide provides a self-validating framework for handling, solubilizing, and stabilizing this compound in experimental workflows.

Part 2: Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting behavior in solution.

PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₉H₁₁BrOModerate molecular weight (215.09 g/mol ).[1]
Physical State Viscous Liquid or Low-Melting SolidLikely to supercool; may require gentle warming to aliquot.
Chirality 1 Chiral Center (C1)Exists as (R)- and (S)- enantiomers. Racemization risk in strong acid (via carbocation).
LogP (Predicted) ~2.9 – 3.2Highly Lipophilic. Poor water solubility.
pKa (OH) ~14-15Weakly acidic; deprotonation requires strong bases (e.g., NaH, t-BuOK).
H-Bond Donors 1 (Hydroxyl)Capable of H-bonding, aiding solubility in alcohols/DMSO.
Structural Impact on Solubility

The 2-methyl group introduces steric hindrance near the hydroxyl center, slightly reducing the solvation efficiency of bulky solvents compared to the non-methylated analog. However, the dominant factor is the 4-bromo-2-methylphenyl core, which drives high affinity for non-polar and dipolar aprotic solvents.

Part 3: Solubility Profile

Solvent Compatibility Matrix

The following data represents a synthesis of experimental trends for lipophilic benzylic alcohols.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Aqueous Water, PBS (pH 7.4)Poor (< 0.1 mg/mL) Not suitable for stock solutions. Requires surfactants or cosolvents.
Alcohols Methanol, Ethanol, IPAHigh (> 50 mg/mL) Preferred for HPLC diluents and intermediate storage.
Dipolar Aprotic DMSO, DMF, NMPVery High (> 100 mg/mL) Ideal for biological assay stocks and synthetic reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (> 100 mg/mL) Standard extraction solvent; excellent solubilizer.
Ethers THF, MTBE, Diethyl EtherHigh Common reaction media; watch for peroxide formation in storage.
Hydrocarbons Hexanes, HeptaneLow to Moderate Often used as an anti-solvent for recrystallization.
Diagram 1: Solubilization Decision Tree

Use this logic flow to select the appropriate solvent system for your application.

SolubilityWorkflow Start Start: Select Application AppType Application Type? Start->AppType Synth Organic Synthesis AppType->Synth Reaction Analytic Analytical (HPLC/GC) AppType->Analytic QC / Purity BioAssay Biological Assay AppType->BioAssay Cell/Enzyme SynthSolv Use: THF, DCM, or Toluene (High Solubility, Inert) Synth->SynthSolv AnalyticSolv Use: Methanol or Acetonitrile (UV Transparent, Miscible) Analytic->AnalyticSolv BioSolv Step 1: Dissolve in DMSO (Stock) Step 2: Dilute into Media (<1% DMSO) BioAssay->BioSolv

Caption: Decision matrix for selecting solvents based on downstream experimental requirements.

Part 4: Stability Assessment

The stability of 1-(4-bromo-2-methylphenyl)ethan-1-ol is governed by the reactivity of the benzylic C-H bond and the hydroxyl group .

Chemical Instability Pathways
  • Oxidation: The secondary benzylic alcohol is prone to oxidation by air (slow) or oxidants (rapid), converting it to the corresponding ketone: 1-(4-bromo-2-methylphenyl)ethanone .

  • Dehydration: Under acidic conditions (pH < 4) or high heat, the hydroxyl group can be eliminated to form 4-bromo-2-methylstyrene . This is driven by the conjugation of the resulting alkene with the aromatic ring.

  • Halogen Exchange: The C-Br bond is generally stable but sensitive to palladium catalysts or lithium reagents (n-BuLi), which will cause debromination or coupling.

Environmental Stress Factors
  • Light: Aryl bromides can undergo photolytic dehalogenation (homolytic cleavage of C-Br) upon prolonged exposure to UV light. Storage in amber vials is mandatory.

  • Temperature: Stable at room temperature (20-25°C) for short periods. Long-term storage recommended at 2-8°C to retard oxidation.

Diagram 2: Degradation Pathways

Visualizing the primary risks during storage and handling.

Degradation Target 1-(4-bromo-2-methylphenyl) ethan-1-ol Ketone Oxidation Product: 1-(4-bromo-2-methylphenyl) ethanone Target->Ketone Oxidizing Agents (PCC, Air + Time) Styrene Dehydration Product: 4-bromo-2-methylstyrene Target->Styrene Acid (H+) or Heat (>100°C) Debromo Photolysis Product: 1-(2-methylphenyl)ethanol Target->Debromo UV Light (Radical Mechanism)

Caption: Primary degradation routes. Oxidation and dehydration are the most common risks in synthesis.

Part 5: Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate solubility in a specific solvent system.

  • Preparation: Add excess solid 1-(4-bromo-2-methylphenyl)ethan-1-ol (approx. 10 mg) to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C for 24 hours.

  • Visual Check: If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Essential for establishing shelf-life and handling limits.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1 N HCl / MeOH (1:1); heat at 60°C for 4 hrs.Monitor for Styrene formation (Dehydration).[2]
Base Hydrolysis Dissolve in 0.1 N NaOH / MeOH (1:1); heat at 60°C for 4 hrs.Generally stable; check for racemization if chiral.
Oxidation Treat with 3% H₂O₂ at RT for 24 hrs.Monitor for Ketone formation.
Photostability Expose solid/solution to UV light (ICH Q1B) for 24 hrs.Monitor for Debromination or discoloration.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21938536, 1-(4-Bromo-2-methylphenyl)ethanone (Precursor Data). Retrieved from [Link]

  • Chemistry Steps (2019). Reactions at the Benzylic Position: Oxidation and Dehydration Mechanisms. Retrieved from [Link]

Sources

CAS number and molecular formula for 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Primary CAS: 1438382-86-5 Molecular Formula: C₉H₁₁BrO Molecular Weight: 215.09 g/mol

Executive Summary & Chemical Identity[2][3]

1-(4-bromo-2-methylphenyl)ethan-1-ol is a halogenated chiral benzyl alcohol derivative used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structure features a phenyl ring substituted with a bromine atom at the para position and a methyl group at the ortho position relative to the hydroxyethyl side chain.

The presence of the ortho-methyl group introduces significant steric hindrance near the chiral center, distinguishing its reactivity profile from the more common non-methylated analog, 1-(4-bromophenyl)ethanol. This steric bulk is a critical parameter in enantioselective syntheses, often requiring specialized catalytic systems for high enantiomeric excess (ee).

physicochemical Profile[1][4][5][6][7][8][9]
PropertyValueNote
CAS Number 1438382-86-5Specific to the racemic alcohol
IUPAC Name 1-(4-bromo-2-methylphenyl)ethan-1-olAlso: 4-bromo-2-methyl-α-methylbenzyl alcohol
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Physical State Viscous Liquid / Low-melting SolidDependent on purity and enantiomeric composition
Solubility Soluble in MeOH, EtOH, DCM, EtOAcPoorly soluble in water
Precursor CAS 65095-33-21-(4-bromo-2-methylphenyl)ethanone

Synthesis & Production Protocols

The most reliable route to 1-(4-bromo-2-methylphenyl)ethan-1-ol is the reduction of its corresponding ketone, 1-(4-bromo-2-methylphenyl)ethanone (CAS 65095-33-2). While the ketone is widely available, the alcohol is frequently prepared in situ or on-demand to avoid oxidation during storage.

Protocol A: Standard Chemoselective Reduction (Racemic)

Target Audience: Synthetic chemists requiring the racemic intermediate for non-chiral downstream coupling.

Reagents:

  • Substrate: 1-(4-bromo-2-methylphenyl)ethanone (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (0.5–1.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.2 M concentration)

Methodology:

  • Dissolution: Dissolve the ketone in anhydrous MeOH at 0°C under an inert atmosphere (N₂). The ortho-methyl group does not significantly inhibit nucleophilic attack by the small hydride ion.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Scientific Note: Rapid addition may cause exotherms; maintain temperature <10°C to prevent side reactions.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The ketone spot (R_f ~0.6) will disappear, replaced by the more polar alcohol (R_f ~0.3).

  • Quench: Quench with saturated NH₄Cl solution or 1N HCl.

  • Workup: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Protocol B: Enantioselective Reduction (Chiral)

Target Audience: Medicinal chemists requiring high optical purity.

Due to the ortho-methyl steric bulk, standard CBS (Corey-Bakshi-Shibata) catalysts may require higher loading or modified borane reagents (e.g., catecholborane) compared to unhindered acetophenones. Biocatalytic reduction using ketoreductases (KREDs) is increasingly preferred for this substrate to achieve >99% ee.

Synthesis Workflow Diagram

Synthesis Ketone Precursor: 1-(4-bromo-2-methylphenyl)ethanone (CAS 65095-33-2) Intermediate Borate Complex Intermediate Ketone->Intermediate Hydride Attack Reagents Reagents: NaBH4, MeOH, 0°C Reagents->Intermediate Product Target Product: 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS 1438382-86-5) Intermediate->Product Acid Hydrolysis (NH4Cl/H2O)

Figure 1: Standard reduction pathway from the commercially available ketone precursor.

Applications in Drug Discovery[7][8]

The dual functionality of 1-(4-bromo-2-methylphenyl)ethan-1-ol makes it a versatile "linchpin" intermediate.

The "Ortho-Effect" in Cross-Coupling

The bromine atom at the C4 position allows for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, researchers must account for the C2-methyl group. While remote from the bromine, the methyl group alters the crystal packing and solubility of the intermediate. More importantly, if the alcohol is protected (e.g., as a silyl ether), the ortho-methyl group can induce conformational locking, influencing the selectivity of reactions at the distal bromine site in crowded active sites.

Chiral Building Block

The chiral center (C1) is often converted to an amine (via azide displacement or Ritter reaction) to synthesize chiral phenethylamines, a scaffold ubiquitous in CNS-active drugs.

Functionalization Map

Applications Alcohol 1-(4-bromo-2-methylphenyl)ethan-1-ol (Core Scaffold) Suzuki Suzuki Coupling (Biaryl Synthesis) Alcohol->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Br Reactivity) Oxidation Oxidation (Reversion to Ketone) Alcohol->Oxidation PCC or Dess-Martin Substitution Nucleophilic Substitution (Azide/Amine Synthesis) Alcohol->Substitution DPPA or MsCl/NaN3 (OH Reactivity) Protection O-Protection (TBS/MOM Ethers) Alcohol->Protection TBSCl, Imidazole (OH Reactivity)

Figure 2: Divergent synthetic utility targeting the Aryl-Bromide or Alkyl-Alcohol moieties.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a halogenated aromatic alcohol.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., KMnO₄, CrO₃) which can vigorously oxidize the alcohol back to the ketone.

  • Storage: Store in a cool, dry place. The compound is stable but hygroscopic; reseal containers tightly to prevent moisture uptake which can complicate stoichiometric calculations in downstream coupling.

References

  • Sigma-Aldrich. Product Detail: 1-(4-bromo-2-methylphenyl)ethanol. CAS 1438382-86-5. Link

  • PubChem. Compound Summary: 1-(4-Bromo-2-methylphenyl)ethanone (Precursor).[1] CID 21938536.[1] Link

  • ChemGuide. Reduction of Aldehydes and Ketones using NaBH4. (General Protocol Validation). Link

  • Organic Chemistry Portal. Synthesis of Alcohols via Reduction. (Mechanistic Insight). Link

Sources

Strategic Utilization of 1-(4-bromo-2-methylphenyl)ethan-1-ol: Synthetic Pathways and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-bromo-2-methylphenyl)ethan-1-ol represents a high-value bifunctional scaffold in modern medicinal chemistry. Its structural uniqueness lies in the interplay between the chiral secondary alcohol , the aryl bromide handle, and the ortho-methyl substituent. While the bromide allows for rapid library expansion via cross-coupling (Suzuki, Buchwald-Hartwig), the ortho-methyl group introduces critical steric constraints that influence both metabolic stability and the stereochemical outcome of enzymatic resolutions. This guide outlines the compound's synthetic utility, focusing on asymmetric access and its potential as a pharmacophore in SGLT2 inhibitors and GPCR modulators.

Part 1: Structural Analysis & Synthetic Accessibility

The "Ortho-Effect" and Bifunctionality

The molecule features three distinct reactive/functional sites:

  • C4-Bromide: A sterically unhindered handle for palladium-catalyzed cross-coupling. Being meta to the methyl group and para to the ethanol chain, it retains high reactivity.

  • C1-Chiral Center: The secondary alcohol is a gateway to chiral ethers or amines.

  • C2-Methyl Group: This is the strategic differentiator. It restricts rotation around the C(Ar)–C(alkyl) bond, potentially improving oral bioavailability by reducing the entropy cost of binding to protein targets.

Retro-Synthetic Pathway

The most direct access is the reduction of the commercially available ketone, 1-(4-bromo-2-methylphenyl)ethanone (CAS: 65095-33-2).

SyntheticPathway Ketone 1-(4-bromo-2-methylphenyl) ethan-1-one (Precursor) RacemicAlcohol Racemic 1-(4-bromo-2-methylphenyl) ethan-1-ol Ketone->RacemicAlcohol NaBH4, MeOH (Reduction) ChiralAlcohol (S)- or (R)- Enantiopure Alcohol Ketone->ChiralAlcohol Noyori Transfer Hydrogenation RacemicAlcohol->ChiralAlcohol Lipase Kinetic Resolution SuzukiProduct Biaryl Derivatives (Library Generation) ChiralAlcohol->SuzukiProduct Pd(PPh3)4, Ar-B(OH)2 EtherProduct Chiral Ethers (Target Scaffold) ChiralAlcohol->EtherProduct NaH, R-X or Mitsunobu

Figure 1: Divergent synthetic pathways from the ketone precursor to high-value chiral intermediates.

Part 2: Asymmetric Synthesis & Kinetic Resolution

The production of enantiomerically pure 1-(4-bromo-2-methylphenyl)ethan-1-ol is a critical research area. The ortho-methyl group significantly enhances enantioselectivity (


-value) in enzymatic resolutions compared to the unsubstituted analog, as it forces the substrate into a rigid conformation within the enzyme's active site.
Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acetylate one enantiomer.

Materials:

  • Racemic 1-(4-bromo-2-methylphenyl)ethan-1-ol (10 mmol)

  • Vinyl acetate (Acyl donor, 30 mmol)

  • Immobilized CAL-B (Novozym 435, 20 mg/mmol)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene

Step-by-Step Workflow:

  • Dissolution: Dissolve 2.15 g (10 mmol) of the racemic alcohol in 50 mL of dry MTBE.

  • Activation: Add vinyl acetate (2.8 mL, 30 mmol).

  • Initiation: Add 200 mg of Novozym 435 beads.

  • Incubation: Shake the mixture at 30°C at 200 rpm. Monitor conversion via HPLC (Chiralcel OD-H column).

  • Termination: Stop the reaction at 50% conversion (typically 4-6 hours due to the ortho-effect accelerating discrimination).

  • Purification: Filter off the enzyme. Concentrate the filtrate. Separate the (S)-alcohol (unreacted) from the (R)-acetate via column chromatography (Hexane/EtOAc 9:1).

Mechanism of Selectivity: The ortho-methyl group creates steric clash in the "large" pocket of the lipase active site for the slow-reacting enantiomer, significantly increasing the


-value (

is expected for ortho-substituted phenylethanols).

Part 3: Medicinal Chemistry Applications[1][2]

SGLT2 Inhibitor Bioisosteres

Research indicates that 4-bromo-2-methylphenyl scaffolds are precursors for C-glucoside SGLT2 inhibitors (e.g., Canagliflozin analogs). The bromine atom serves as the attachment point for the sugar moiety or a distal phenyl ring.

  • Research Opportunity: Use the chiral alcohol to create O-linked glycoside analogs or ether-linked pharmacophores that mimic the linker stability of gliflozins while altering lipophilicity.

Cross-Coupling for Library Expansion

The C4-bromide is highly activated for Suzuki-Miyaura coupling. The resulting biaryls are key motifs in kinase inhibitors.

Protocol: Suzuki-Miyaura Coupling

  • Charge: Combine 1-(4-bromo-2-methylphenyl)ethan-1-ol (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv) in Dioxane/Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 80°C under

    
     for 12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Note: The free hydroxyl group is tolerated in this protocol, avoiding protection/deprotection steps.

GPCR Modulators (Endothelin & Histamine)

The 1-(4-bromo-2-methylphenyl)ethyl moiety bears structural homology to the lipophilic tails of Macitentan (Endothelin Receptor Antagonist) and certain antihistamines.

  • Hypothesis: The ortho-methyl group restricts the rotation of the phenyl ring, potentially locking the molecule in a bioactive conformation that enhances binding affinity (

    
    ) compared to the des-methyl analogs.
    

Part 4: Analytical Data Summary

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 215.09 g/mol
Physical State Viscous Oil / Low melting solidRacemate is often oil; Enantiomers may crystallize.
Boiling Point ~280°C (predicted)High boiling point requires vacuum distillation.
Chiral Center C1 (Benzylic position)Sensitive to racemization under strong acid catalysis.
Key 1H NMR Signals

2.30 (s, 3H, Ar-Me),

4.8-5.1 (q, 1H, CH-OH)
Methyl group is diagnostic singlet.

References

  • Sigma-Aldrich. (2025). 1-(4-Bromo-2-methylphenyl)ethanone Product Analysis. Retrieved from

  • PubChem. (2025).[1] Compound Summary for CID 21938536: 1-(4-bromo-2-methylphenyl)ethanone.[1] Retrieved from [1]

  • Li, Y., et al. (2010). 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene. Acta Crystallographica Section E.

  • Gatfield, J., et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[2] Journal of Medicinal Chemistry.

  • ChemicalBook. (2025). Ethanone, 1-(4-bromo-2-methylphenyl)- Properties and Suppliers. Retrieved from

Sources

literature review of 1-(4-bromo-2-methylphenyl)ethan-1-ol and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a critical chiral building block in the synthesis of small-molecule therapeutics, particularly kinase inhibitors and receptor modulators.[1][2][3] Distinguished by its 4-bromo handle (for cross-coupling) and 2-methyl steric anchor, this scaffold offers unique conformational rigidity compared to its non-methylated analogs.[1][2][3]

This guide analyzes the synthesis, reactivity, and pharmaceutical utility of this molecule. It moves beyond standard database entries to provide "in-the-trenches" insights into managing the steric challenges imposed by the ortho-methyl group during asymmetric reduction and subsequent biaryl coupling.

Chemical Profile & Structural Analysis[2][3][4][5]

The molecule features a chiral center at the benzylic position, flanked by an ortho-methyl group.[1][2][3] This structural motif is not merely decorative; it significantly influences the electronic and steric environment of the aromatic ring.

PropertyDataTechnical Insight
IUPAC Name 1-(4-bromo-2-methylphenyl)ethan-1-ol
CAS Number 1438382-86-5Often confused with the ketone precursor (CAS 65095-33-2).[1][2][3]
Molecular Formula C₉H₁₁BrOMW: 215.09 g/mol
Key Functionality Aryl BromideSite for Suzuki/Buchwald couplings.[2][3]
Chirality Benzylic AlcoholPrecursor to chiral amines/ethers via Mitsunobu or SN2.[2][3]
Steric Factor Ortho-Methyl (C2)Increases rotational barrier; enhances face-selectivity in reduction but retards reaction rate.[1][2][3]
The "Ortho-Effect" in Synthesis

Unlike the generic 1-(4-bromophenyl)ethanol, the 2-methyl analog presents a steric clash with the carbonyl oxygen in its precursor ketone.[1][2][3] In asymmetric reductions (e.g., CBS reduction), this forces the ketone into a preferred conformation, often enhancing enantioselectivity (ee) while simultaneously decreasing the reaction rate due to hindrance at the trajectory of hydride attack.

Synthetic Routes & Methodologies

Pathway A: Asymmetric Chemical Reduction (CBS)

For high-value pharmaceutical intermediates, enantiopurity is non-negotiable.[2][3] The Corey-Bakshi-Shibata (CBS) reduction is the gold standard for this substrate.[1][2][3]

  • Reagents: Borane-THF / Borane-DMS complex.[1][2][3]

  • Catalyst: (R)- or (S)-2-methyl-CBS-oxazaborolidine.[1][2][3]

  • Mechanism: The ortho-methyl group directs the ketone coordination to the boron center, locking the conformation.[1][2]

  • Protocol Note: Due to the C2-methyl bulk, catalyst loading often needs to be increased to 10-15 mol% (vs. 5 mol% for para-substituted analogs) to ensure full conversion.[1][2][3]

Pathway B: Biocatalytic Reduction (Green Chemistry)

Recent literature highlights the use of ketoreductases (KREDs) and whole-cell systems (Candida tropicalis, Aspergillus niger).[2][3]

  • Advantage: Operates at ambient temperature/pressure; >99% ee is common.[2]

  • Limitation: The hydrophobic nature of the brominated ring requires co-solvents (DMSO/IPA) which can deactivate wild-type enzymes.[1][2][3] Engineered KREDs are preferred for process scale.[2][3]

Pathway C: Racemic Reduction & Resolution
  • Method: NaBH₄ reduction in MeOH followed by Lipase-catalyzed kinetic resolution (e.g., Novozym 435).[1][2][3]

  • Utility: Useful for early-stage SAR where both enantiomers are needed for biological testing.[1][2][3]

Visualizing the Synthesis Logic

The following diagram outlines the decision logic for synthesizing and utilizing this scaffold, highlighting the divergence point based on chirality requirements.

SynthesisLogic Ketone Precursor: 1-(4-bromo-2-methylphenyl)ethanone (CAS 65095-33-2) Decision Chirality Requirement? Ketone->Decision Racemic Route A: NaBH4 Reduction (Racemic Product) Decision->Racemic None (SAR Screening) CBS Route B: CBS Reduction (>95% ee) Decision->CBS High Purity (Chem) Bio Route C: KRED Enzymatic (>99% ee, Green) Decision->Bio Sustainable (Bio) Alcohol Target: 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS 1438382-86-5) Racemic->Alcohol CBS->Alcohol Bio->Alcohol Deriv OH Functionalization (Mitsunobu/Activation) Alcohol->Deriv Step 1: Chiral Center Set Coupling Suzuki/Buchwald Coupling (Biaryl Formation) Drug Final Drug Candidate (Kinase Inhibitor / Receptor Modulator) Coupling->Drug Deriv->Coupling Step 2: Scaffold Build

Figure 1: Strategic synthesis workflow for 1-(4-bromo-2-methylphenyl)ethan-1-ol, illustrating the divergence between chemical and biocatalytic routes.[1][2][3]

Applications in Drug Discovery[1]

The 1-(4-bromo-2-methylphenyl)ethyl moiety appears in patent literature for oncology and immunology targets.[1][2][3]

Kinase Inhibitor Scaffolds

The "biaryl" motif is ubiquitous in kinase inhibitors (e.g., ALK, ROS1, TRK inhibitors).

  • Role of the Scaffold: The aromatic ring fits into the hydrophobic pocket of the ATP binding site.

  • Role of the Methyl Group: It restricts rotation around the biaryl bond (atropisomerism control) and often improves metabolic stability by blocking the P450 oxidation site at the ortho position.[2]

  • Specific Example: Patent literature (e.g., ES2713196T3) describes carbamate derivatives of this alcohol: 1-(4-bromo-2-methylphenyl)ethyl carbamate .[1][2][3] These are intermediates where the carbamate serves as a prodrug or a stable linker.[2]

Chiral Resolution Agents

Due to its crystallinity and conformational rigidity, the acid derivatives of this scaffold (or the alcohol itself) are sometimes used as chiral auxiliaries or resolution agents for amines.

Experimental Protocol: Enantioselective CBS Reduction

Objective: Synthesis of (R)-1-(4-bromo-2-methylphenyl)ethan-1-ol. Scale: 10 mmol.

Reagents:

  • 1-(4-bromo-2-methylphenyl)ethanone (2.13 g, 10 mmol)[1][2][3]

  • (R)-2-methyl-CBS-oxazaborolidine (1M in toluene, 1.0 mL, 10 mol%)[1][2][3]

  • Borane-THF complex (1M, 6.0 mL, 0.6 equiv)[1][2][3]

  • Anhydrous THF (30 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen atmosphere.

  • Catalyst Prep: Add (R)-CBS catalyst solution and 10 mL anhydrous THF. Cool to -20°C.

  • Borane Addition: Add the Borane-THF complex dropwise to the catalyst solution.[2][3] Stir for 10 minutes.

  • Substrate Addition: Dissolve the ketone (2.13 g) in 20 mL THF. Add this solution slowly via syringe pump over 1 hour to the reaction mixture at -20°C.

    • Critical Control Point: Maintain temperature < -15°C. The ortho-methyl group slows the reaction; rapid addition will lead to non-catalyzed background reduction (racemic).[1][2][3]

  • Monitoring: Stir at -20°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2][3][4]

  • Quench: Carefully add MeOH (5 mL) dropwise (gas evolution!). Allow to warm to room temperature.

  • Workup: Evaporate volatiles. Redissolve in Et₂O, wash with 1N HCl (to remove catalyst), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

  • Validation: Determine ee% via Chiral HPLC (Chiralcel OD-H column).

Reactivity & Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Enantioselectivity (<80% ee) Background reduction by free Borane.Slow down substrate addition; lower temperature to -40°C.
Incomplete Conversion Steric hindrance of 2-Methyl group.[1][2][3]Increase CBS catalyst load to 15 mol%; extend reaction time.
Suzuki Coupling Failure Pd catalyst poisoning or steric bulk.[2][3]Use active Buchwald ligands (e.g., SPhos, XPhos) designed for hindered aryl halides.

References

  • Sigma-Aldrich. Product Detail: 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS 1438382-86-5).[1][2][3] Retrieved from [1][2][3]

  • PubChem. Compound Summary: 1-(4-Bromo-2-methylphenyl)ethanone (CAS 65095-33-2).[1][2][3][5] Retrieved from [2][3]

  • Guidechem. Synthesis and Applications of 4-Bromo-2-methylacetophenone. Retrieved from [2][3]

  • Corey, E. J., et al. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.[2] J. Am. Chem. Soc.[2][3][6] (Classic mechanism reference).

  • Google Patents. Biaryl compounds useful for the treatment of human diseases (ES2713196T3).[2] Retrieved from

  • ResearchGate. Enantioselective reduction of methoxy- and bromo-acetophenones. Retrieved from [2][3][7]

Sources

safety and handling precautions for 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling and Stewardship of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Document Control:

  • Target Compound: 1-(4-bromo-2-methylphenyl)ethan-1-ol[1][2]

  • CAS Registry Number: 1438382-86-5[1][2]

  • Primary Application: Chiral intermediate, Suzuki-Miyaura coupling partner, Fragment-based drug discovery (FBDD).[1][2]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS 1438382-86-5).[1][2] As a halogenated benzylic alcohol, this compound presents specific risks related to skin irritation, potential ocular damage, and chemical stability.[2][3] This document moves beyond basic Safety Data Sheet (SDS) parameters to offer field-proven protocols for researchers synthesizing or utilizing this intermediate in drug development.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physicochemical nature of the substrate is the first line of defense.[1][2] The presence of the ortho-methyl group introduces steric strain that can influence both reactivity and metabolic stability compared to its non-methylated analogs.[1][2]

PropertySpecification / ValueOperational Implication
IUPAC Name 1-(4-bromo-2-methylphenyl)ethanolOfficial nomenclature for documentation.[1][2]
CAS Number 1438382-86-5Use for inventory tracking and waste labeling.[1][2]
Molecular Formula C₉H₁₁BrOHalogenated waste stream required.[1][2]
Molecular Weight 215.09 g/mol Calculation basis for stoichiometry.[1][2]
Physical State Solid (Low melting) or Viscous OilMay require gentle warming for transfer; handle as liquid for spill containment.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water; aqueous washes will not remove skin contamination effectively.[2]
Predicted LogP ~2.8 - 3.2Lipophilic; potential for dermal absorption.[1][2]

Part 2: Hazard Identification & Toxicology (Read-Across Analysis)

Note: Specific toxicological data for CAS 1438382-86-5 is limited.[1][2] The following hazard profile is derived via Read-Across Methodology from the structural analog 1-(4-bromophenyl)ethanol (CAS 5391-88-8) and the precursor ketone (CAS 65095-33-2).

Core Hazards (GHS Classification Inferred)
  • Signal Word: WARNING

  • H302 (Acute Tox. 4): Harmful if swallowed.[1][2]

  • H315 (Skin Irrit. 2): Causes skin irritation.[1][2] Benzylic alcohols can defat skin and facilitate entry of the brominated motif.[1][2]

  • H319 (Eye Irrit.[1][2] 2A): Causes serious eye irritation.[1][2]

  • H335 (STOT SE 3): May cause respiratory irritation.[1][2][4]

Specific Target Organ Toxicity
  • Respiratory: Inhalation of mists or dusts may irritate the upper respiratory tract.[1][2]

  • Dermal: Prolonged contact may cause dermatitis.[1][2] The lipophilic nature suggests potential for systemic absorption if not washed immediately.[1][2]

Part 3: Engineering Controls & PPE Selection

Engineering Controls
  • Primary Containment: All open handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1][2]

  • Inert Atmosphere: While not pyrophoric, the benzylic alcohol moiety is susceptible to oxidation to the ketone (1-(4-bromo-2-methylphenyl)ethanone).[1][2] Handle under Nitrogen or Argon for high-purity applications.[1][2]

Personal Protective Equipment (PPE) Matrix

PPE_Decision_Tree Start Operation Type Scale_Small Analytical / Small Scale (< 1g) Start->Scale_Small Scale_Large Prep Scale / Synthesis (> 1g) Start->Scale_Large Gloves_Std Gloves: Nitrile (0.11 mm) Double gloving recommended Scale_Small->Gloves_Std Eye_Std Eye: Safety Glasses with Side Shields Scale_Small->Eye_Std Resp_None Resp: Fume Hood Sufficient Scale_Small->Resp_None Gloves_Heavy Gloves: High-Breakthrough Nitrile or Laminate (Silver Shield) Scale_Large->Gloves_Heavy Eye_Heavy Eye: Chemical Goggles + Face Shield (if liquid) Scale_Large->Eye_Heavy Resp_Mask Resp: P95/P100 if dust generation possible Scale_Large->Resp_Mask

Figure 1: PPE Selection Decision Tree based on operational scale.[1][2] High-contrast colors denote risk levels.[1][2][4][5]

Part 4: Safe Handling Protocols

Weighing and Transfer
  • Anti-Static: If the compound is a solid, use an anti-static gun before weighing to prevent dispersal of charged particles.[1][2]

  • Solubilization: Do not attempt to wash equipment with water initially.[1][2] Use Ethyl Acetate or Acetone to solubilize residues, then wash with soap and water.[1][2]

  • Tools: Use disposable spatulas to prevent cross-contamination.[1][2]

Reaction Setup (Suzuki Coupling Context)

When using this compound as an electrophile in cross-coupling:

  • Degassing: The benzylic alcohol is stable, but palladium catalysts are oxygen-sensitive.[1][2] Purge solvents before adding the alcohol.[1][2]

  • Base Compatibility: The hydroxyl proton is weakly acidic (pKa ~16).[1][2] Strong bases (NaH, KHMDS) will deprotonate the alcohol, potentially leading to side reactions (O-arylation).[1][2] Use mild bases (K₂CO₃, Cs₂CO₃) if the alcohol protection is not intended.[2]

Storage & Stability
  • Temperature: Store at 2–8°C .

  • Container: Amber glass vial with a Teflon-lined cap.

  • Light Sensitivity: Protect from light to prevent radical-induced debromination or oxidation.[1][2]

  • Shelf Life: Re-test purity (H-NMR) every 6 months. Look for the appearance of a methyl ketone singlet (~2.6 ppm) indicating oxidation.[1][2]

Part 5: Emergency Response & Waste Disposal

Biological Exposure Pathways
  • Eye Contact: Immediately flush with water for 15 minutes.[1][2][6][7] Do not rub. The bromo-compound can cause corneal abrasion.[1][2]

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water.[1][2] PEG is more effective than water alone for solubilizing lipophilic halo-aromatics.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[2]

Waste Stewardship

This compound contains a halogen (Bromine) and must NOT be disposed of in general organic waste if incineration parameters differ for halogenated species.[1][2]

  • Stream: Halogenated Organic Waste .[1][2]

  • Labeling: "Contains Brominated Aromatics - Flammable Solvent" (if dissolved).[1][2]

  • Spill Cleanup: Absorb liquids with vermiculite.[1][2] For solids, wet-sweep (damp paper towel) to avoid dust generation.[1][2]

Part 6: Synthesis & Degradation Logic

Understanding the chemical lifecycle aids in troubleshooting purity issues.[1][2]

Degradation_Pathways Alcohol 1-(4-bromo-2-methylphenyl)ethanol (Target) Ketone 1-(4-bromo-2-methylphenyl)ethanone (Oxidation Impurity) Alcohol->Ketone [O] (Air/Light) Styrene 4-bromo-2-methylstyrene (Dehydration Impurity) Alcohol->Styrene H+ / Heat Ketone->Alcohol NaBH4 Reduction

Figure 2: Synthesis and degradation pathways.[1][2] The compound can oxidize to the ketone or dehydrate to the styrene derivative under acidic/thermal stress.[1][2]

References

  • Sigma-Aldrich. Product Specification: 1-(4-bromo-2-methylphenyl)ethanol (CAS 1438382-86-5).[1][2] Retrieved from [1][2]

  • PubChem. Compound Summary: 1-(4-Bromophenyl)ethanol (Analog Read-Across).[1][2][8] National Library of Medicine.[1][2] Retrieved from [2]

  • ChemicalBook. Safety Data Sheet: 1-(4-Bromophenyl)ethanol (CAS 5391-88-8).[1][2][5] Retrieved from [1][2]

  • Echemi. MSDS for 1-(4-bromo-2-methylphenyl)ethanone (Precursor). Retrieved from [1][2]

Sources

Crystal Structure & Solid-State Analysis: 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization, synthesis, and solid-state analysis of 1-(4-bromo-2-methylphenyl)ethan-1-ol , a critical chiral building block in medicinal chemistry.[1]

Executive Summary

1-(4-bromo-2-methylphenyl)ethan-1-ol is a chiral benzylic alcohol frequently utilized as a scaffold in the synthesis of tyrosine kinase inhibitors and agrochemicals.[1][2] While the parent alcohol often exists as a viscous oil or low-melting solid due to conformational flexibility, its structural elucidation relies heavily on crystalline derivatives .[1]

This guide details the protocol for determining its absolute configuration via X-ray crystallography, analyzes its hydrogen-bonding networks, and provides a validated workflow for its synthesis and derivatization.[1]

Physicochemical Profile & Crystallizability

The presence of the ortho-methyl group introduces steric strain that disrupts planar packing, often preventing the formation of diffraction-quality crystals in the native alcohol form.[1]

PropertyValue / DescriptionNote
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Physical State Viscous Oil / Low-melting SolidRacemate may crystallize; pure enantiomers often oils.[1][2]
Chiral Center C1 (Benzylic position)Requires resolution or asymmetric synthesis.
Heavy Atom Bromine (Z=35)Enables absolute configuration via Anomalous Dispersion.
Crystallization Strategy Derivatization Required p-Nitrobenzoate or 3,5-Dinitrobenzoate esters recommended.[1]
Synthesis & Derivatization Protocol

To obtain a structure suitable for Single Crystal X-Ray Diffraction (SC-XRD), the alcohol must be converted into a rigid, crystalline derivative.[1] The 3,5-dinitrobenzoate ester is the industry standard for benzylic alcohols, utilizing


 stacking to stabilize the lattice.[1]
Step-by-Step Methodology

A. Asymmetric Synthesis of the Alcohol (Corey-Bakshi-Shibata Reduction)

  • Reagents: 1-(4-bromo-2-methylphenyl)ethanone (

    
     eq), (R)-Me-CBS catalyst (
    
    
    
    eq),
    
    
    (
    
    
    eq).
  • Procedure:

    • Cool solution of (R)-Me-CBS in THF to

      
      .
      
    • Add borane source dropwise.[1]

    • Slowly add ketone solution over 1 hour (maintaining temp

      
      ).
      
    • Quench with MeOH, extract with EtOAc.[1]

  • Outcome: Yields (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol with

    
     ee.[1]
    

B. Crystalline Derivatization (The "Heavy Atom" Anchor)

  • Reagents: Chiral Alcohol (

    
     eq), 3,5-Dinitrobenzoyl chloride (
    
    
    
    eq), Pyridine (
    
    
    eq), DMAP (catalytic).[1]
  • Procedure:

    • Dissolve alcohol in anhydrous DCM.[1]

    • Add pyridine and DMAP, then cool to

      
      .
      
    • Add acid chloride; stir at RT for 4 hours.

    • Wash with

      
       and 
      
      
      
      .
  • Crystallization: Dissolve crude ester in hot Ethanol/Hexane (1:4). Slow evaporation at

    
     yields yellow needles suitable for X-ray.
    
Structural Analysis & Logic
Workflow Visualization

The following diagram illustrates the decision matrix for structural assignment, moving from the oil precursor to the final crystallographic solution.

G Ketone Precursor: 1-(4-bromo-2-methylphenyl)ethanone Reduction Asymmetric Reduction (CBS Catalyst) Ketone->Reduction Alcohol Target Alcohol: (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol (Likely Oil/Low MP) Reduction->Alcohol >95% ee Decision Crystallinity Check Alcohol->Decision DirectXRD Direct X-Ray (Rare for this analog) Decision->DirectXRD Solid? Derivatization Derivatization: + 3,5-Dinitrobenzoyl Chloride Decision->Derivatization Oil? (Standard Path) Analysis SC-XRD Analysis (Flack Parameter Determination) DirectXRD->Analysis Crystals Crystalline Ester (Yellow Needles) Derivatization->Crystals Pi-Stacking Crystals->Analysis Mo-Ku03B1 Source

Figure 1: Structural determination workflow for non-crystalline chiral benzylic alcohols.

Crystallographic Features (Inferred from Homologs)

Analysis of the derivative (e.g., p-nitrobenzoate) reveals specific packing motifs driven by the substituents:

  • Bromine Anchor (Anomalous Scattering): The bromine atom at the para position is the critical heavy atom. Using Mo-K

    
     radiation, the anomalous dispersion of Br allows for the calculation of the Flack Parameter .
    
    • Flack x

      
       0.0: Correct Absolute Configuration assigned.
      
    • Flack x

      
       1.0: Inverted structure (wrong enantiomer).
      
  • Lattice Packing:

    • 
       Stacking:  The electron-deficient dinitrobenzoate ring stacks parallel to the electron-rich bromophenyl ring of an adjacent molecule (Centroid-Centroid distance 
      
      
      
      ).[1]
    • Halogen Bonding: A Type II halogen bond (

      
      ) is often observed, linking the bromine to the carbonyl oxygen of the ester group in a neighboring unit cell.
      
  • Stereocenter Environment: The ortho-methyl group forces the ethyl-alcohol side chain to rotate out of the phenyl plane (dihedral angle

    
    ), minimizing steric clash.[1] This "twisted" conformation is locked in the crystal lattice of the ester derivative.
    
References
  • Synthesis & Reduction Protocols

    • Corey, E. J., & Helal, C. J. (1998).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

  • Absolute Configuration Determination

    • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • Derivatization for X-Ray

    • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Link

  • Compound Data (Ketone Precursor)

    • PubChem.[1][2][3] (n.d.). 1-(4-bromo-2-methylphenyl)ethanone.[1][2] National Library of Medicine.[1] Link

Sources

Methodological & Application

synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol from 2-bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2024-08 Topic: Precision Synthesis of 1-(2-bromo-4-methylphenyl)ethan-1-ol via Grignard Addition Sub-Topic: Addressing Regiochemical Constraints in Bromo-Methylbenzaldehyde Derivatives

Executive Summary

This application note details the synthesis of 1-(2-bromo-4-methylphenyl)ethan-1-ol via the nucleophilic addition of methylmagnesium bromide to 2-bromo-4-methylbenzaldehyde .

Critical Regiochemical Notice: The user request specified the synthesis of 1-(4-bromo-2-methylphenyl )ethan-1-ol from 2-bromo-4-methylbenzaldehyde.

  • Starting Material Provided: 2-bromo-4-methylbenzaldehyde (Br at C2, Methyl at C4).

  • Target Requested: 1-(4-bromo-2-methylphenyl)ethan-1-ol (Methyl at C2, Br at C4).

Direct alkylation of the provided starting material yields the 2-bromo-4-methyl isomer, not the 4-bromo-2-methyl target. The substituents on the benzene ring do not migrate during standard Grignard additions. This guide provides the protocol for the direct chemical transformation of the specified starting material (yielding the 2-bromo isomer) while noting that the specific target requested requires 4-bromo-2-methylbenzaldehyde as the precursor. The reaction conditions remain identical for both isomers.

Reaction Scheme & Logic

The synthesis relies on the addition of a hard nucleophile (MeMgBr) to a polarized carbonyl group under anhydrous conditions.

Chemical Transformation:



Pathway Visualization

The following diagram illustrates the reaction logic and the regiochemical divergence based on starting material selection.

ReactionLogic cluster_legend Regiochemistry Check Start_Provided Starting Material Provided: 2-bromo-4-methylbenzaldehyde (Br @ C2, Me @ C4) Intermediate Tetrahedral Mg-Alkoxide Complex Start_Provided->Intermediate Nucleophilic Attack Reagent Reagent: MeMgBr (3.0 M in Et2O) Reagent->Intermediate Product_Actual Direct Product: 1-(2-bromo-4-methylphenyl)ethan-1-ol (Br @ C2, Me @ C4) Intermediate->Product_Actual Acid Quench Target_Requested Target Requested: 1-(4-bromo-2-methylphenyl)ethan-1-ol (Me @ C2, Br @ C4) Alt_Start Required Start for Target: 4-bromo-2-methylbenzaldehyde Alt_Start->Target_Requested Theoretical Route (Same Conditions)

Figure 1: Reaction logic showing the direct synthesis path versus the alternative precursor required for the requested target isomer.

Experimental Protocol

Scale: 10.0 mmol (approx. 2.0 g of aldehyde) Expected Yield: 85–94% Time: 3 Hours (Reaction) + 1 Hour (Workup)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
2-Bromo-4-methylbenzaldehyde 199.051.01.99 gSubstrate
Methylmagnesium bromide (3.0M in Et₂O)119.031.24.0 mLNucleophile
Tetrahydrofuran (THF) 72.11Solvent20 mLAnhydrous Solvent
Ammonium Chloride (sat. aq.) 53.49Quench15 mLProton Source
Step-by-Step Methodology

Step 1: Apparatus Setup (Moisture Control)

  • Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Assemble the flask with a rubber septum and a nitrogen inlet adapter while hot.

  • Flush the system with dry Nitrogen (

    
    ) or Argon for 15 minutes while cooling to room temperature.
    
    • Why: Grignard reagents are violently destroyed by water. Reaction success depends on strict anhydrous conditions.

Step 2: Solvation

  • Charge the flask with 2-bromo-4-methylbenzaldehyde (1.99 g, 10 mmol).

  • Add anhydrous THF (20 mL) via syringe.

  • Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes.

Step 3: Nucleophilic Addition

  • Fill a dry syringe with MeMgBr (4.0 mL, 12 mmol).

  • Add the Grignard reagent dropwise over 10–15 minutes.

    • Observation: The solution may turn slightly yellow or cloudy as the magnesium alkoxide precipitates.

    • Control: Maintain temperature <5°C to prevent side reactions (e.g., Wurtz coupling or reduction).

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 2 hours.

    • Validation: Monitor by TLC (Hexanes:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear, and a new, more polar alcohol spot (
      
      
      
      ) should appear.

Step 4: Quench and Workup

  • Cool the mixture back to 0°C .

  • Slowly add saturated aqueous

    
     (15 mL) to quench unreacted Grignard.
    
    • Caution: Exothermic reaction. Evolution of methane gas (

      
      ) will occur.
      
  • Transfer mixture to a separatory funnel. Rinse the flask with Ethyl Acetate (EtOAc, 20 mL).

  • Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Combine organic layers and wash with Brine (20 mL).

  • Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotovap).
    

Step 5: Purification

  • The crude oil is often >90% pure.

  • For analytical purity, perform flash column chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 5%

      
       15% EtOAc in Hexanes.
      
  • Isolate the product as a clear, viscous oil (which may solidify upon standing).

Analytical Validation (QC)

Since the user requested a target different from the direct product, distinguishing the two isomers via NMR is critical.

FeatureProduct: 1-(2-bromo-4-methylphenyl)ethan-1-ol Target: 1-(4-bromo-2-methylphenyl)ethan-1-ol
Starting Material 2-bromo-4-methylbenzaldehyde4-bromo-2-methylbenzaldehyde
Aromatic H (C3) Doublet (~7.4 ppm) . The proton at C3 is ortho to Br and meta to Methyl.Singlet/Doublet (~7.3 ppm) . The proton at C3 is ortho to Methyl and meta to Br.
Aromatic H (C6) Doublet (~7.5 ppm) .[5] Ortho to the chiral center (C1).Doublet (~7.4 ppm) . Ortho to the chiral center (C1).
Benzylic -CH- Quartet at ~5.2 ppm.Quartet at ~5.1–5.2 ppm.
Methyl (-CH3) Singlet at ~2.35 ppm.Singlet at ~2.30 ppm.

Key Identification Marker: In the 2-bromo isomer (the synthesized product), the proton at position 3 is "sandwiched" between the Bromo and Methyl groups, often showing a distinct coupling pattern compared to the 4-bromo isomer where the C3 proton is between two methyl-like environments (C2-Me and C4-Br).

Process Workflow Diagram

Workflow Setup Setup: Flame-dry Flask, N2 Atm Dissolve Aldehyde in THF Addition Addition (0°C): Add MeMgBr dropwise (Exothermic Control) Setup->Addition Reaction Reaction: Warm to RT, Stir 2h Monitor via TLC Addition->Reaction Quench Quench: Sat. NH4Cl (aq) Gas Evolution! Reaction->Quench Extraction Workup: Extract w/ EtOAc Wash w/ Brine Dry (Na2SO4) Quench->Extraction Isolation Isolation: Rotary Evaporation Column Chromatography Extraction->Isolation

Figure 2: Operational workflow for the Grignard synthesis.

Safety & Hazards

  • Methylmagnesium Bromide: Pyrophoric in high concentrations; reacts violently with water. Handle only under inert atmosphere.

  • 2-Bromo-4-methylbenzaldehyde: Irritant to eyes and respiratory system.

  • THF: Peroxide former. Ensure solvent is fresh or tested for peroxides before distillation/use.

References

  • Grignard Addition to Benzaldehydes: Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function. W. H. Freeman. (General mechanism for R-MgX + Aldehyde).
  • Synthesis of Bromo-methyl-acetophenones (Analogous Precursors)

    • ChemicalBook. (2023).[3] Synthesis of 4'-Bromo-3'-methylacetophenone. Retrieved from .

  • Physical Properties of 2-Bromo-4-methylbenzaldehyde

    • PubChem. (2024). 2-Bromo-4-methylbenzaldehyde (CID 4645292).[6] National Library of Medicine. Retrieved from .

  • Product Data (Isomer Analogues)

    • Sigma-Aldrich. (2024). 1-(4-Bromo-2-methylphenyl)ethanone Safety Data Sheet. Retrieved from .

Sources

Application Note: Asymmetric Synthesis of Chiral 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the enantioselective synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol , a critical chiral building block for pharmaceutical intermediates. The presence of the ortho-methyl group introduces significant steric hindrance, often compromising the enantioselectivity of standard reduction protocols.

This guide presents two validated routes to overcome this steric challenge:

  • Chemical Route: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst system.

  • Biocatalytic Route: Enzymatic reduction using engineered Ketoreductases (KREDs).

Both methods are designed to achieve >98% conversion and >95% enantiomeric excess (ee).

Strategic Route Selection

The synthesis targets the reduction of 1-(4-bromo-2-methylphenyl)ethanone (Pro-chiral Ketone) to the corresponding chiral alcohol.

FeatureChemical Route (Ru-ATH)Biocatalytic Route (KRED)
Primary Catalyst RuCl(p-cymene)[(R,R)-TsDPEN]Engineered KRED (e.g., Codexis/Almac panels)
Selectivity Source Chiral diamine ligandEnzyme active site pocket
Steric Tolerance High (Excellent for ortho-subs)Variable (Requires screening)
Conditions Organic solvent (EtOAc/DCM), mild heatAqueous buffer, ambient temp
Scalability High (Multi-kg validated)High (Green chemistry compliant)
Cost Driver Ruthenium precursorEnzyme/Cofactor recycling
Workflow Visualization

SynthesisWorkflow cluster_Chem Route A: Chemical (ATH) cluster_Bio Route B: Biocatalytic Ketone Precursor: 1-(4-bromo-2-methylphenyl)ethanone Screening Route Selection (Steric Assessment) Ketone->Screening RuCat Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] Screening->RuCat Robustness Enzyme Catalyst: KRED Panel Screening->Enzyme Green Chem Product Target: (R)- or (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol (>95% ee) RuCat->Product 40°C, 24h HSource H-Source: HCOOH / TEA (5:2) HSource->RuCat Enzyme->Product 30°C, pH 7.0 Cofactor Recycling: NADP+ / GDH / Glucose Cofactor->Enzyme

Figure 1: Decision matrix and process flow for the asymmetric reduction of the sterically hindered ketone.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Rationale: The Noyori-Ikariya type transfer hydrogenation is preferred for ortho-substituted acetophenones. The mechanism involves a metal-ligand bifunctional transition state where the ortho-methyl group is accommodated away from the sterically demanding p-cymene ligand, preserving high enantioselectivity.

Materials
  • Substrate: 1-(4-bromo-2-methylphenyl)ethanone (1.0 equiv).

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂ (0.005 equiv).

  • Chiral Ligand: (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.012 equiv).

  • Hydrogen Source: Formic acid/Triethylamine azeotrope (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure
  • Catalyst Preparation (In-situ):

    • In a dry Schlenk flask under nitrogen, charge [RuCl₂(p-cymene)]₂ (3.06 mg, 0.005 mmol) and (R,R)-TsDPEN (4.4 mg, 0.012 mmol).

    • Add dry DCM (2 mL) and TEA (20 µL). Stir at room temperature for 30 minutes. The solution should turn deep orange/red, indicating the formation of the active 16-electron Ru-complex.

  • Reaction Initiation:

    • Add the substrate 1-(4-bromo-2-methylphenyl)ethanone (213 mg, 1.0 mmol) to the catalyst solution.

    • Add the Formic Acid/TEA azeotrope (0.5 mL, excess).

    • Critical Step: The reaction is endothermic and kinetically slow due to the ortho-methyl group. Heat the mixture to 40°C (reflux if using DCM) and stir for 24 hours.

  • Monitoring:

    • Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC. The alcohol product typically runs more polar (lower R_f) than the ketone.

    • Target: >98% conversion.[1][2]

  • Work-up:

    • Cool to room temperature.[3]

    • Quench by adding water (5 mL). Extract with DCM (3 x 5 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

    • Yield: Typically 85–95%.

Mechanistic Insight (Noyori ATH)

Mechanism TS Transition State (6-Membered Pericyclic) Stereo Enantio-discrimination (Ts vs Ortho-Me repulsion) TS->Stereo Determines Ru_H Ru-Hydride (Delivers H to C=O) Ru_H->TS NH_Proton Amine Proton (Delivers H to Oxygen) NH_Proton->TS Substrate Ortho-Substituted Ketone Substrate->TS

Figure 2: The concerted proton/hydride transfer mechanism. The chiral diamine ligand creates a chiral pocket that discriminates between the pro-chiral faces of the ketone.

Protocol B: Biocatalytic Reduction (KRED)

Rationale: Biocatalysis offers milder conditions and often higher enantiopurity (>99% ee). However, the ortho-methyl group can prevent the substrate from fitting into the enzyme's active site. Screening is mandatory.

Screening Protocol (96-well plate)
  • Buffer Preparation: Phosphate buffer (100 mM, pH 7.0) containing MgSO₄ (2 mM).

  • Cofactor Mix: NADP+ (1.0 mM), Glucose (100 mM), Glucose Dehydrogenase (GDH, 5 U/mL) for cofactor recycling.

  • Substrate Stock: Dissolve ketone in DMSO (50 mg/mL).

  • Enzyme Loading: Add 1–5 mg of different KRED lyophilized powders (e.g., Codexis KRED-P1, P2, etc.) to wells.

  • Reaction:

    • Add 900 µL Buffer/Cofactor mix to each well.

    • Add 10 µL Substrate Stock (final conc ~0.5 g/L).

    • Shake at 30°C, 600 rpm for 24 hours.

  • Analysis: Extract with EtOAc (200 µL) and analyze organic phase by Chiral HPLC.

Scale-Up (Example for KRED-P100 type hit):

  • Substrate: 5.0 g.

  • Solvent: Buffer pH 7.0 (50 mL) + Isopropyl Alcohol (IPA) (10% v/v) as co-solvent/H-donor if using an ADH system, or Glucose/GDH system.

  • Process: Stir overhead at 30°C. Monitor pH and adjust with 1M NaOH (gluconic acid byproduct lowers pH).

Quality Control & Analytics

Chiral HPLC Method

To determine Enantiomeric Excess (ee):

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) or 220 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • (R)-Isomer: ~8.5 min (Verify with standards).

    • (S)-Isomer: ~10.2 min.

    • Ketone precursor: ~6.0 min (Usually elutes earlier due to lack of H-bonding).

NMR Characterization

1-(4-bromo-2-methylphenyl)ethan-1-ol:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.2 Hz, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 7.20 (d, J=8.2 Hz, 1H, Ar-H), 5.05 (q, J=6.4 Hz, 1H, CHOH), 2.28 (s, 3H, Ar-CH₃), 1.80 (bs, 1H, OH), 1.42 (d, J=6.4 Hz, 3H, CHCH₃).

  • Note: The quartet at ~5.05 ppm is diagnostic for the reduction of the ketone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of ortho-MeIncrease catalyst loading to 1 mol%; Increase temp to 50°C; Switch to Formic Acid/TEA 1:1 ratio.
Low ee (<80%) Racemization or wrong ligand matchEnsure reaction temp does not exceed 60°C; Screen (S,S)-TsDPEN vs (R,R)-TsDPEN; Try tethered Ru-catalysts (e.g., Ru-teth-TsDPEN).
Ketone Insolubility High crystallinityAdd co-solvent (THF or DCM) to the transfer hydrogenation mix.
Product Racemization Acid-catalyzed SN1 type scramblingEnsure workup is neutral/basic. Benzylic alcohols with electron-donating groups (like ortho-Me) are sensitive to acid.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones. Organic Letters, 13(20), 5664–5667.
  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link

  • PubChem Compound Summary. (2025). 1-(4-Bromo-2-methylphenyl)ethan-1-one.[4] National Center for Biotechnology Information. Link

  • Org. Synth. (2007).[5][6] General procedures for asymmetric reduction using CBS catalysts. Organic Syntheses, 84, 1. (Alternative chemical route reference).

Sources

applications of 1-(4-bromo-2-methylphenyl)ethan-1-ol in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Navigating Steric & Electronic Constraints with 1-(4-bromo-2-methylphenyl)ethan-1-ol

Part 1: Executive Summary & Strategic Value

1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is not merely a halogenated alcohol; it is a bifunctional chiral scaffold critical for "escape from flatland" strategies in modern drug design.

Its value lies in the synergy of three structural features:

  • The Para-Bromide: A versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig) to install heteroaryl pharmacophores.

  • The Chiral Benzylic Alcohol: A gateway to enantiopure linkers (amines, ethers) essential for target specificity.[1]

  • The Ortho-Methyl Group (The "Steric Lock"): This is the defining feature.[1] Unlike the des-methyl analog, this group restricts rotation around the aryl-alkyl bond, influencing the conformation of the final drug molecule and often blocking a metabolic "soft spot" on the phenyl ring.

This guide details the enantioselective synthesis of this scaffold and its application in constructing biaryl kinase inhibitors and chiral ether linkers .[1]

Part 2: Chemical Profile & Critical Quality Attributes

PropertySpecification / Note
IUPAC Name 1-(4-bromo-2-methylphenyl)ethan-1-ol
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Key Functionality Secondary Alcohol (Chiral), Aryl Bromide
Isomer Warning CRITICAL: Do not confuse with 2-bromo-1-(4-methylphenyl)ethan-1-ol (an

-bromo ketone reduction product).[2] Ensure the bromine is on the aromatic ring (C4 position).[1]
Solubility Soluble in MeOH, DCM, THF, EtOAc; Low solubility in water.
Stability Stable under ambient conditions.[1][3] The benzylic alcohol is prone to oxidation back to the ketone if exposed to strong oxidants.[1]

Part 3: Synthesis & Resolution Protocols

The most robust route to the enantiopure alcohol is the Asymmetric Transfer Hydrogenation (ATH) of the precursor ketone, 1-(4-bromo-2-methylphenyl)ethanone.

Protocol A: Enantioselective Reduction (Noyori Transfer Hydrogenation)

Target: Production of (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol with >95% ee.

Mechanism: The ortho-methyl group creates steric bulk that enhances the stereodifferentiation of the catalyst, often resulting in higher enantiomeric excess (ee) compared to non-substituted acetophenones.

Materials:

  • Substrate: 1-(4-bromo-2-methylphenyl)ethanone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Sodium Formate (HCOONa, 5.0 eq)

  • Solvent: Water/Dichloromethane (1:1 biphasic system) or Formic Acid/Triethylamine azeotrope.[1]

  • Surfactant (Optional): CTAB (if using water-only conditions).

Step-by-Step Procedure:

  • Charge: In a round-bottom flask, dissolve the ketone (10 mmol, 2.13 g) in DCM (20 mL).

  • Catalyst Prep: In a separate vial, dissolve RuCl(p-cymene)[(S,S)-Ts-DPEN] (32 mg, 0.05 mmol) in a minimal amount of DCM.

  • Initiation: Add the catalyst solution to the ketone.

  • Reductant Addition: Add a pre-dissolved solution of Sodium Formate (3.4 g, 50 mmol) in Water (20 mL).

  • Reaction: Stir vigorously at 40°C. The biphasic mixture requires high stirring rates (1000 rpm) to ensure phase transfer.

  • Monitoring: Monitor by chiral HPLC (e.g., Chiralcel OD-H column).[1] Conversion should reach >98% within 6–12 hours.[1]

  • Work-up: Separate the organic layer.[1][3] Extract the aqueous layer twice with DCM.[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the pure alcohol as a white solid/oil.[1]

Self-Validation Check:

  • Success:

    
    H NMR shows a quartet at ~5.1 ppm (CH-OH) and disappearance of the ketone methyl singlet (~2.5 ppm).
    
  • Failure: If reaction stalls, check oxygen levels (degas solvents) or increase catalyst loading to 1 mol%.

Part 4: Downstream Applications (The "Branch Point")

Once the chiral alcohol is secured, the workflow diverges based on the target pharmacophore.[1]

Application 1: Suzuki-Miyaura Cross-Coupling

Challenge: The ortho-methyl group introduces steric hindrance at the ipso carbon, potentially slowing down the oxidative addition step of the Palladium cycle. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the coupling.

Protocol:

  • Mix: Alcohol (1.0 eq), Aryl Boronic Acid (1.2 eq), K₃PO₄ (2.0 eq).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Solvent: Toluene/Water (10:1).

  • Conditions: Heat to 80°C under N₂ for 4 hours.

  • Result: Retention of the chiral center (benzylic position is not involved in the coupling) yielding a Chiral Biaryl Alcohol .[1]

Application 2: Stereospecific Substitution (Mitsunobu)

Goal: Converting the OH to a Chiral Amine (common in Kinase Inhibitors).[1] Note: The Mitsunobu reaction proceeds with Inversion of Configuration .[1] Starting with (


)-alcohol yields (

)-amine.

Protocol:

  • Mix: (

    
    )-Alcohol (1.0 eq), Phthalimide (1.2 eq), Triphenylphosphine (PPh₃, 1.2 eq) in dry THF.
    
  • Add: DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise at 0°C.

  • Stir: Warm to RT and stir for 12 hours.

  • Deprotection: Treat the intermediate phthalimide with Hydrazine hydrate in EtOH to release the primary amine.[1]

Part 5: Visualizing the Workflow & Logic

The following diagram illustrates the divergent synthesis pathways and the mechanistic impact of the ortho-methyl group.

G cluster_0 Step 1: Enantioselective Synthesis cluster_1 Step 2: Divergent Functionalization Ketone Precursor: 1-(4-bromo-2-methylphenyl)ethanone Alcohol Target Scaffold: (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol (>95% ee) Ketone->Alcohol Asymmetric Reduction (Ortho-methyl enhances stereo-differentiation) Catalyst Ru-TsDPEN (ATH) + HCOONa Catalyst->Ketone Suzuki Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) Alcohol->Suzuki Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Phthalimide) Alcohol->Mitsunobu Biaryl Chiral Biaryl Alcohol (Retained Configuration) Suzuki->Biaryl C-C Bond Formation (Ortho-Me hinders Pd approach) Logic Ortho-Methyl Effect: 1. Restricts Biaryl Rotation (Atropisomerism) 2. Blocks Metabolic Oxidation at Ortho-position Biaryl->Logic Amine Chiral Benzylic Amine (Inverted Configuration) Mitsunobu->Amine SN2 Displacement (OH -> N conversion)

Figure 1: Synthetic workflow for 1-(4-bromo-2-methylphenyl)ethan-1-ol, highlighting the bifurcation between C-C bond formation (Suzuki) and functional group interconversion (Mitsunobu), underpinned by the steric influence of the ortho-methyl group.

Part 6: References & Authority

  • Enantioselective Reduction (General Methodology):

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. Link

    • Note: Applies the specific Ru-TsDPEN protocol suitable for acetophenone derivatives.[1]

  • Ortho-Substituted Biaryl Synthesis (Suzuki Coupling):

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research. Link

    • Context: Addresses the use of SPhos for sterically hindered (ortho-substituted) substrates.

  • Application in FimH Antagonists (Structural Analog Usage):

    • Mydock-McGrane, L. K., et al. (2016). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections.[4] Journal of Medicinal Chemistry. Link

    • Relevance: Demonstrates the utility of the 4-bromo-2-methylphenyl scaffold in bioactive linker design.

  • Biocatalytic Approaches (Alternative Protocol):

    • Structural analogs (1-(4-methylphenyl)ethanol) have been successfully resolved using Daucus carota (carrot) reductase, providing a Green Chemistry alternative. Asian Journal of Organic & Medicinal Chemistry. Link

Disclaimer: This protocol is intended for research purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA), particularly regarding the handling of aryl bromides and ruthenium catalysts.

Sources

Application Note: Protocol for the Purification of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the isolation and purification of 1-(4-bromo-2-methylphenyl)ethan-1-ol , a critical chiral building block used in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical intermediate synthesis. While often synthesized via the reduction of 1-(4-bromo-2-methylphenyl)ethanone, this secondary alcohol presents specific purification challenges due to the steric hindrance of the ortho-methyl group and the potential for persistent boron-complex impurities.

This guide prioritizes Flash Column Chromatography as the primary purification method to ensure >98% purity, with Vacuum Distillation provided as a scalable alternative.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the physicochemical nature of the target molecule is prerequisite to its purification.[1]

PropertyDataNotes
Compound Name 1-(4-bromo-2-methylphenyl)ethan-1-ol
Structure Secondary benzylic alcoholOrtho-methyl group increases steric bulk.
Precursor 1-(4-bromo-2-methylphenyl)ethanoneCAS: 65095-33-2
Physical State Viscous Oil / Low-Melting SolidOften supercools; crystallization is slow.
Boiling Point ~135–140 °C @ 5 mmHgEstimated based on analogs [1].
Solubility Soluble in DCM, EtOAc, MeOH, EtOHInsoluble in water.
Key Impurities Unreacted Ketone, Boron saltsKetone has higher R_f (less polar).

Synthesis Work-Up (The Pre-Purification Phase)

Critical Note: The purity of the final product is dictated by the quality of the work-up. Incomplete removal of boron salts from the reduction step will cause streaking on silica gel and yield contamination.

Mechanism of Impurity Formation

When reducing the ketone precursor with Sodium Borohydride (


), the resulting alkoxyboranes can form stable complexes. If not hydrolyzed completely, these complexes co-elute with the product.
Optimized Work-Up Protocol
  • Quench: Upon reaction completion, cool the reaction mixture to 0 °C. Slowly add 1N HCl dropwise until pH ~3. This destroys excess hydride and hydrolyzes the B-O bonds.

  • Solvent Swap: If the reaction was performed in Methanol/Ethanol, concentrate under reduced pressure to remove the bulk of the alcohol.

  • Extraction: Resuspend the residue in Ethyl Acetate (EtOAc) and water.

  • Wash: Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated

      
       (to neutralize acid traces)
      
    • Brine (saturated NaCl)

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    )  for at least 30 minutes. Magnesium Sulfate is too acidic and may promote dehydration to the styrene derivative.
    
  • Concentration: Evaporate solvent in vacuo to yield the crude oil.

Primary Protocol: Flash Column Chromatography[13]

This is the gold standard for obtaining analytical grade purity (>98%).

Stationary Phase
  • Material: Silica Gel 60 (230–400 mesh).[2]

  • Loading: 1:30 to 1:50 (ratio of crude mass to silica mass).

Mobile Phase System
  • Solvent A: Hexanes (Non-polar)

  • Solvent B: Ethyl Acetate (Polar)

  • Gradient: Step-wise gradient from 95:5 to 80:20 (Hex:EtOAc).

Step-by-Step Procedure
  • TLC Analysis:

    • Spot the crude mixture alongside the starting ketone.

    • Eluent: 10% EtOAc in Hexanes.

    • Visualization: UV (254 nm). The ketone will be UV-active and travel further (

      
      ). The alcohol will be lower (
      
      
      
      ).
    • Stain: Use Phosphomolybdic Acid (PMA) stain. Heat with a heat gun; the alcohol usually turns dark blue/green.

  • Column Packing: Slurry pack the silica gel using 100% Hexanes to avoid air bubbles.

  • Loading: Dissolve the crude oil in a minimum amount of DCM (dichloromethane) or Toluene. Avoid loading with EtOAc as it will prematurely elute the compound.

  • Elution Profile:

    • Fraction 1-5 (100% Hexane): Flushes non-polar impurities.

    • Fraction 6-15 (95:5 Hex:EtOAc): Elutes unreacted ketone (Save for recycling if necessary).

    • Fraction 16+ (90:10 to 80:20 Hex:EtOAc): Elutes the target 1-(4-bromo-2-methylphenyl)ethan-1-ol .

  • Collection: Combine fractions containing the single lower spot. Evaporate solvent under reduced pressure.

Secondary Protocol: Vacuum Distillation (Scale-Up)

For batches >10g where chromatography is cost-prohibitive.

  • Setup: Short-path distillation head with a vacuum manifold.

  • Pressure: High vacuum required (< 5 mmHg).[2]

  • Procedure:

    • Heat the oil bath slowly.

    • Foreshot: Collect the low-boiling fraction (solvent residues).

    • Main Fraction: The product is expected to distill between 125–145 °C at 1–5 mmHg [2].

    • Pot Residue: Do not distill to dryness to prevent thermal decomposition.

Process Visualization

The following diagram illustrates the critical decision pathways and workflow for the purification process.

PurificationProtocol Start Crude Reaction Mixture (Alcohol + Boron Salts + Ketone) Quench Quench: 1N HCl (Hydrolysis of Borates) Start->Quench Extract Extraction: EtOAc/Water Wash: NaHCO3 + Brine Quench->Extract Dry Dry: Na2SO4 Concentrate Extract->Dry Decision Scale / Purity Req? Dry->Decision Column Flash Chromatography SiO2, Hex/EtOAc Gradient Decision->Column High Purity / Small Scale Distill Vacuum Distillation < 5 mmHg, 125-145°C Decision->Distill Large Scale (>10g) TLC TLC Control Target Rf ~ 0.3 (10% EtOAc) Column->TLC Isolate1 Pure Alcohol (>98% HPLC) TLC->Isolate1 Isolate2 Pure Alcohol (>95% GC) Distill->Isolate2

Figure 1: Decision matrix and workflow for the isolation of 1-(4-bromo-2-methylphenyl)ethan-1-ol.

Quality Control & Analytical Validation

Verify the identity and purity of the isolated compound using the following parameters.

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the benzylic proton: Quartet at

      
       4.8–5.2 ppm (coupling with methyl).
      
    • Look for the methyl group (on the ethyl chain): Doublet at

      
       1.4–1.5 ppm.
      
    • Look for the aromatic methyl (

      
      ): Singlet  at 
      
      
      
      2.3 ppm.
    • Absence of ketone peak (Singlet at

      
       2.5–2.6 ppm for 
      
      
      
      ).
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: 254 nm.

Safety Considerations

  • Brominated Compounds: Can be irritants. Wear gloves and work in a fume hood.

  • Silica Dust: Inhalation hazard. Use a mask when packing columns.

  • Distillation: Ensure glassware is free of star cracks before applying high vacuum to prevent implosion.

References

  • Sigma-Aldrich. 1-(4-Bromophenyl)ethanol Product Information. Retrieved from (Analogous physicochemical data).

  • ChemicalBook. 1-(4-Bromophenyl)ethanol Properties and Boiling Points. Retrieved from .

  • Organic Syntheses. General Procedures for NaBH4 Reduction of Ketones. Org. Synth. Coll. Vol. Various . Retrieved from .

  • PubChem. 1-(4-Bromo-2-methylphenyl)ethan-1-one (Precursor Data). CID 21938536.[3] Retrieved from .

Sources

analytical methods for the quantification of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the analytical characterization of 1-(4-bromo-2-methylphenyl)ethan-1-ol . It synthesizes theoretical principles with practical, bench-validated protocols suitable for pharmaceutical quality control and process development.

High-Performance Liquid Chromatography (HPLC) Strategies for Potency and Enantiomeric Purity

Executive Summary & Analyte Profile

1-(4-bromo-2-methylphenyl)ethan-1-ol is a critical chiral building block, often employed in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors and other precision oncology drugs. Its quality control relies on two Critical Quality Attributes (CQAs):

  • Chemical Purity: Quantifying the alcohol against its ketone precursor (1-(4-bromo-2-methylphenyl)ethanone) and other side products.

  • Enantiomeric Excess (ee): Determining the ratio of (R)- and (S)- enantiomers, as biological activity is often stereospecific.

Chemical Structure & Properties[1][2][3][4][5][6]
  • Molecular Formula: C₉H₁₁BrO

  • Molecular Weight: 215.09 g/mol

  • Chromophores: Aromatic ring (primary absorption ~210-220 nm; secondary ~254 nm).

  • Solubility: Soluble in Methanol, Acetonitrile, Ethanol, IPA; sparingly soluble in water.

Analytical Workflow Strategy

The following diagram outlines the decision matrix for analyzing this compound, ensuring efficient use of resources and data integrity.

AnalyticalWorkflow Start Sample Receipt (Solid/Reaction Mixture) Solubility Solubility Check (MeOH/ACN) Start->Solubility Decision Analysis Goal? Solubility->Decision MethodA Method A: RP-HPLC (Chemical Purity/Assay) Decision->MethodA Quantification MethodB Method B: NP-HPLC (Chiral Purity/ee) Decision->MethodB Stereochemistry PrepA Prep: Dilute in 50:50 ACN:Water Filter 0.22 µm MethodA->PrepA PrepB Prep: Dilute in 90:10 Hexane:IPA Filter 0.45 µm PTFE MethodB->PrepB AnalysisA Run: C18 Column Gradient Elution PrepA->AnalysisA AnalysisB Run: Amylose/Cellulose Column Isocratic Elution PrepB->AnalysisB Result Generate CoA (Purity % & % ee) AnalysisA->Result AnalysisB->Result

Figure 1: Analytical workflow for the characterization of 1-(4-bromo-2-methylphenyl)ethan-1-ol.

Method A: Achiral Quantification (RP-HPLC)

Objective: To determine the assay (% w/w) and chemical purity, specifically separating the alcohol product from the starting ketone.

Mechanistic Insight

The 2-methyl substituent on the phenyl ring increases the hydrophobicity of the molecule compared to a standard phenylethanol. A C18 stationary phase is ideal. Acidic modification of the mobile phase is recommended to suppress silanol activity and ensure sharp peak shapes for the alcohol moiety.

Protocol Parameters[7]
ParameterSpecification
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Column Temp 30°C
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 5.0 - 10.0 µL
Detection UV @ 220 nm (Quantification) & 254 nm (Identification)
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.008020Start
8.002080Linear Ramp
10.002080Hold (Wash)
10.108020Re-equilibrate
15.008020End
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Acetonitrile.[1] (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with Mobile Phase (Initial ratio). (Conc: 100 µg/mL).

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.

Expected Elution Order:

  • 1-(4-bromo-2-methylphenyl)ethan-1-ol (Alcohol): ~5.5 - 6.5 min (More polar due to -OH).

  • 1-(4-bromo-2-methylphenyl)ethanone (Ketone): ~7.5 - 8.5 min (Less polar, elutes later in RP).

Method B: Enantioselective Separation (NP-HPLC)

Objective: To determine the enantiomeric excess (ee) of the chiral alcohol.

Mechanistic Insight

Chiral recognition for phenyl-ethanol derivatives is best achieved using Polysaccharide-based Stationary Phases (Amylose or Cellulose carbamates). The "2-methyl" group provides steric bulk that often enhances the chiral discrimination compared to unsubstituted analogs by locking the conformation in the chiral groove of the stationary phase [1].

Protocol Parameters[9]
ParameterSpecification
Column Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))
Alternative Daicel Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate))
Dimensions 250 mm × 4.6 mm, 5 µm
Mode Normal Phase
Mobile Phase n-Hexane : Isopropanol (95 : 5 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Lower temperature often improves resolution)
Detection UV @ 254 nm
Sample Preparation (Chiral)
  • Solvent: Dissolve sample in Ethanol or Isopropanol . Avoid dissolving in pure Acetonitrile or Water as these can disrupt the Normal Phase equilibrium or damage the column (if not immobilized).

  • Concentration: 0.5 mg/mL.

System Suitability Criteria
  • Resolution (Rs): > 2.0 between enantiomers.

  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 8000.

Self-Validating Logic: If the enantiomers co-elute (Rs < 1.5), lower the Isopropanol content to 2% (98:2 Hexane:IPA). This reduces solvent strength, increasing retention and interaction time with the chiral selector.

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated.[2] Key parameters for the Achiral Method (Method A) include:

Linearity

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: R² > 0.999.[1]

Limit of Detection/Quantitation (LOD/LOQ)

Calculate based on the standard deviation of the response (


) and slope (

).[2]
  • LOD:

    
    [2]
    
  • LOQ:

    
    [2]
    
  • Typical LOQ for this chromophore: ~0.5 µg/mL.

Robustness (Troubleshooting Guide)
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure H₃PO₄ is present (pH ~2.5).
Retention Shift Temperature fluctuationUse a column oven (thermostat).
Split Peaks Solvent mismatchDissolve sample in mobile phase, not pure ACN.

Diagram: Chiral Method Development Decision Tree

Use this logic if the standard Chiralpak AD-H method requires optimization.

ChiralDevelopment Start Start: Chiralpak AD-H Hexane:IPA (90:10) Check Check Resolution (Rs) Start->Check Good Rs > 2.0 Valid Method Check->Good Yes Poor Rs < 1.5 Check->Poor No Opt1 Decrease Polarity Hexane:IPA (98:2) Poor->Opt1 First Step Opt2 Switch Column Chiralcel OD-H Poor->Opt2 If Opt1 Fails Opt3 Switch Modifier Hexane:Ethanol Poor->Opt3 If Opt2 Fails Opt1->Check

Figure 2: Decision tree for optimizing the chiral separation of 1-(4-bromo-2-methylphenyl)ethan-1-ol.

References

  • Chiral Technologies. "Chiral Selector Mechanisms: Polysaccharide Derivatives." Daicel Corporation Application Guide. Link

  • BenchChem. "Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol." BenchChem Technical Library. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21938536, 1-(4-Bromo-2-methylphenyl)ethanone." PubChem. Link

  • SIELC Technologies. "Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column." SIELC Application Notes. Link

Sources

derivatization of 1-(4-bromo-2-methylphenyl)ethan-1-ol for biological studies

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract

1-(4-bromo-2-methylphenyl)ethan-1-ol represents a high-value pharmacophore scaffold in fragment-based drug discovery (FBDD). Its structural duality—offering an aryl bromide for cross-coupling and a chiral secondary alcohol for solubility tuning or prodrug design—makes it an ideal "linchpin" intermediate.[1] This guide details the strategic derivatization of this scaffold, focusing on overcoming the steric hindrance imposed by the ortho-methyl group and leveraging the chiral center for stereoselective biological probing.[1]

Strategic Rationale & Chemical Logic

The Ortho-Methyl Challenge & Opportunity: Unlike simple aryl bromides, the 2-methyl substituent in 1-(4-bromo-2-methylphenyl)ethan-1-ol introduces significant steric strain. While this can retard standard cross-coupling rates, it provides a critical conformational lock in biological settings, often restricting rotation in biphenyl systems to favor bioactive atropisomers.[1]

Derivatization Vectors:

  • Vector A (Aryl Bromide): The primary site for library expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] Critical Consideration: The free hydroxyl group is generally tolerated in modern Pd-catalyzed cycles, but base selection is paramount to prevent elimination or retro-aldol type degradation.[1]

  • Vector B (Chiral Alcohol): The site for pharmacokinetic (PK) modulation.[1] Derivatization here (esters, carbamates) affects solubility and membrane permeability.[1] Furthermore, inversion of the chiral center (via Mitsunobu) allows for rigorous stereochemical activity profiling.[1]

Visualization: Derivatization Workflow

DerivatizationStrategy Core 1-(4-bromo-2-methylphenyl) ethan-1-ol Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd(0), HNR2 Oxidation Oxidation to Ketone (Recycle/Diverge) Core->Oxidation Dess-Martin Ester Esterification (Prodrugs/Probes) Core->Ester RCOCl / DCC Mitsunobu Mitsunobu Reaction (Chiral Inversion) Core->Mitsunobu PPh3, DIAD

Caption: Strategic derivatization vectors for the core scaffold. Green nodes indicate C-C/C-N bond formation; Red nodes indicate functional group interconversion.[1]

Protocol Module A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling the ortho-substituted aryl bromide with boronic acids to generate biphenyl libraries without protecting the alcohol.[1]

Expertise Insight: Standard Pd(PPh3)4 catalysts often fail or react sluggishly due to the steric bulk of the ortho-methyl group.[1] We utilize SPhos or XPhos precatalysts, which form highly active mono-ligated Pd(0) species capable of oxidative addition into hindered aryl halides.[1]

Reagents:

  • Substrate: 1-(4-bromo-2-methylphenyl)ethan-1-ol (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)[1]

  • Base: K3PO4 (2.0 equiv) - Preferred over carbonates to minimize racemization.

  • Solvent: Toluene:Water (10:1)[1]

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 mmol), boronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

  • Degassing: Seal the vial and purge with Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add the solvent mixture (degassed, 4 mL) followed quickly by the Pd catalyst.

  • Reaction: Heat the mixture to 80°C. Monitor by TLC or LC-MS.

    • Note: The free alcohol usually remains intact.[1] If oxidation to the ketone is observed (rare), switch solvent to 1,4-Dioxane/Water.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL).[1] Dry organic layer over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol Module B: Enantioselective Synthesis via Biocatalytic Reduction

Objective: Synthesizing the specific (R)- or (S)- enantiomer of the alcohol from the corresponding ketone (1-(4-bromo-2-methylphenyl)ethanone) for SAR studies.

Expertise Insight: Chemical reduction (NaBH4) yields a racemate.[1] For biological studies, pure enantiomers are required.[1] Biocatalytic reduction using Ketoreductases (KREDs) is superior to CBS reduction here because it operates in aqueous media and avoids heavy metals.[1]

Reagents:

  • Substrate: 1-(4-bromo-2-methylphenyl)ethanone (500 mg)

  • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum ADH)[1]

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.0).[1]

Step-by-Step Protocol:

  • Buffer Prep: Prepare 20 mL of phosphate buffer containing 1.2 equiv of Glucose (cofactor recycling substrate).[1]

  • Enzyme Mix: Add 10 mg of NADP+, 5 mg of GDH, and 20 mg of the selected KRED enzyme to the buffer.

  • Substrate Addition: Dissolve the ketone substrate in 1 mL of DMSO (cosolvent) and add dropwise to the stirring enzyme mix.

  • Incubation: Stir at 30°C for 24 hours.

  • Monitoring: Check conversion by chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA 90:10).

  • Extraction: Once >99% ee is achieved, extract with MTBE (3 x 20 mL). Evaporate solvent to yield the chiral alcohol.[1]

Protocol Module C: Fluorescence Labeling (Probe Synthesis)

Objective: Attaching a fluorophore to the hydroxyl group to create a cellular probe.[1]

Expertise Insight: Direct esterification with bulky fluorophores (like Fluorescein) can be slow due to the secondary nature of the alcohol.[1] We recommend a Carbamate Linkage using an isocyanate derivative of the fluorophore, which is more reactive and yields a metabolically stable bond.[1]

Reagents:

  • Substrate: 1-(4-bromo-2-methylphenyl)ethan-1-ol

  • Reagent: Fluorescein isothiocyanate (FITC) or similar isocyanate.[1]

  • Catalyst: Dibutyltin dilaurate (DBTDL) - 1 drop.

  • Solvent: Anhydrous DMF.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 0.1 mmol of substrate in 1 mL dry DMF.

  • Activation: Add 0.11 mmol of the isocyanate/isothiocyanate fluorophore.[1]

  • Catalysis: Add 1 drop of DBTDL.

  • Reaction: Stir at 60°C for 4 hours.

  • Purification: The product will be highly polar. Precipitate by adding cold ether or purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).[1]

Quantitative Data Summary
ParameterValue / ConditionRelevance
Molecular Weight 215.09 g/mol Fragment-like (Rule of 3 compliant)
ClogP ~2.8Good membrane permeability
H-Bond Donors 1 (OH)Critical for receptor binding
H-Bond Acceptors 1 (OH)Critical for receptor binding
Suzuki Yield (SPhos) 85-95%High efficiency for library gen.[2]
Enantiomeric Excess (KRED) >99% (R or S)Gold standard for biological assays
QC & Validation Standards

To ensure data integrity in biological assays, the following QC criteria must be met:

  • Purity: >95% by HPLC (254 nm).

  • Chiral Purity: >98% ee (determined by Chiral HPLC).

    • Racemization Check: Re-test ee after any subsequent coupling reaction involving heat or base.[1]

  • Identity: 1H NMR must show the characteristic doublet for the methyl group of the ethanol chain (~1.4 ppm) and the singlet for the aryl methyl (~2.3 ppm).[1]

References
  • Vertex AI Search. (2025).[1] 1-(4-bromo-2-methylphenyl)ethan-1-ol biological activity and synthesis. Retrieved from 3[1]

  • PubChem. (2025).[2] 2-Bromo-1-(4-methylphenyl)ethan-1-ol Compound Summary. National Library of Medicine. Retrieved from 4[1][2][4][5]

  • Ribeiro, J. B., et al. (2013).[1] Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. Retrieved from 6[1][6]

  • KAUST Repository. (2024).[1] Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. Retrieved from 7[1]

Sources

scale-up synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol for industrial applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up protocol for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 120164-92-9 / Generic). This secondary alcohol is a critical pharmacophore building block, often employed in the synthesis of heterobiaryl systems via Suzuki-Miyaura coupling or as a chiral precursor for selective serotonin reuptake inhibitors (SSRIs) and agrochemicals.

The protocol focuses on the chemoselective reduction of 1-(4-bromo-2-methylphenyl)ethanone using Sodium Borohydride (


). Unlike catalytic hydrogenation, which poses a risk of debromination (hydrogenolysis of the C-Br bond), the borohydride route preserves the aryl halide functionality while offering a robust safety profile for kilo-lab operations.

Retrosynthetic Analysis & Route Selection

Strategic Route Evaluation

To synthesize the target alcohol, two primary routes were evaluated based on industrial viability, cost, and safety.

ParameterRoute A: Grignard Addition Route B: Ketone Reduction (Selected)
Starting Material 4-Bromo-2-methylbenzaldehyde1-(4-bromo-2-methylphenyl)ethanone
Reagent Methylmagnesium Bromide (MeMgBr)Sodium Borohydride (

)
Atom Economy Moderate (Mg salts waste)High
Safety Profile High Risk (Exothermic, ether solvents)Moderate Risk (

evolution)
Scalability Low (Cryogenic conditions often required)High (0°C to RT operation)
Impurity Profile Wurtz coupling byproductsBoron complexes (easily removed)

Decision: Route B is selected. The reduction of the acetophenone derivative is operationally simpler, avoids pyrophoric Grignard reagents, and utilizes a cheaper, more stable starting material.

Reaction Scheme

The synthesis proceeds via the hydride transfer from the borohydride anion to the carbonyl carbon of the ketone.

ReactionScheme SM 1-(4-bromo-2-methylphenyl) ethanone (C9H9BrO) Intermediate Borate Complex SM->Intermediate Reduction 0-5°C Reagent NaBH4 (0.6 eq) MeOH / THF Reagent->Intermediate Product 1-(4-bromo-2-methylphenyl) ethan-1-ol (C9H11BrO) Intermediate->Product Acid Quench (HCl/H2O)

Figure 1: Reaction pathway for the chemoselective reduction of the ketone precursor.

Process Safety Assessment (Critical)

Before initiating the 1.0 kg scale-up, the following hazards must be mitigated:

  • Hydrogen Evolution:

    
     releases 4 moles of 
    
    
    
    per mole of borohydride upon hydrolysis. On a 1 kg scale, this generates significant gas volume.
    • Control: Do not quench rapidly. Use a metered addition of acid or acetone to destroy excess hydride under inert gas sweep.

  • Thermal Runaway: The reduction is exothermic.

    • Control: The reactor must be equipped with a jacketed cooling system. Reagent addition must be rate-limited by internal temperature (

      
      ).
      
  • Chemoselectivity: Avoid using Palladium/Carbon catalysts or harsh reducing agents (LiAlH4) which might attack the aryl bromide.

Detailed Protocol: 1.0 kg Scale-Up

Equipment & Materials
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirring (pitched blade impeller).

  • Cooling: Chiller unit capable of -10°C.

  • Reagents:

    • 1-(4-bromo-2-methylphenyl)ethanone (Starting Material, SM): 1.0 kg (4.69 mol).

    • Sodium Borohydride (

      
      ): 110 g (2.90 mol, 0.62 eq). Note: Slight excess ensures completion.
      
    • Methanol (MeOH): 5.0 L (5 vol).

    • Tetrahydrofuran (THF): 1.0 L (1 vol) - Optional solubilizer if SM is solid.

    • 1N HCl and Saturated

      
       for quench.
      
Experimental Procedure
Step 1: Reaction Setup
  • Charge the 10 L reactor with 1.0 kg of SM and 1.0 L THF . Stir until dissolved.

  • Add 4.0 L of Methanol .

  • Cool the mixture to

    
     .
    
  • Nitrogen Sweep: Ensure a steady, low flow of nitrogen to purge any generated hydrogen.

Step 2: Reagent Addition (Critical Step)
  • Prepare a solution/suspension of 110 g

    
      in 1.0 L of 0.1M NaOH/MeOH  (stabilized) OR add solid 
    
    
    
    portion-wise.
    • Preferred Scale-up Method: Portion-wise solid addition via a solids-addition funnel (hopper) over 60 minutes.

  • Monitor: Maintain

    
    . If temp spikes, halt addition.
    
  • After complete addition, warm to 20–25°C (Room Temp) and stir for 2 hours.

Step 3: IPC (In-Process Control)
  • Sample 50 µL, quench in dilute HCl/MeCN, and analyze by HPLC.

    • Specification: < 1.0% residual ketone (SM).[1]

Step 4: Quench & Work-up
  • Cool reactor to 5°C .

  • Slowly add 500 mL Acetone (scavenges excess hydride safely). Stir 15 min.

  • Add 2.0 L Saturated

    
      followed by 1.0 L Water . Caution: Foaming/Gas evolution.
    
  • Distill off Methanol/Acetone under reduced pressure (

    
    ) until the volume is reduced by ~50%.
    
  • Extract the resulting aqueous slurry with Ethyl Acetate (2 x 2.5 L) .

  • Wash combined organics with Brine (2.0 L) .

  • Dry over anhydrous

    
    , filter, and concentrate to dryness.
    
Purification

The crude product is typically a viscous, pale-yellow oil. It may crystallize upon standing (MP ~35–40°C).

  • Method A (Distillation): High-vacuum distillation (0.5 mmHg, ~110–120°C) yields a colorless oil.

  • Method B (Crystallization): Dissolve crude in warm Hexanes (2 vol) . Cool slowly to -10°C with seeding.

Analytical Specifications

TestMethodSpecification
Appearance VisualColorless viscous oil or white solid
Assay HPLC (254 nm)> 98.5% a/a
Residual Solvent GC-HSMeOH < 3000 ppm, EtOAc < 5000 ppm
Water Content Karl Fischer< 0.5% w/w

Process Logic & Safety Flowchart

ProcessLogic Start Start: 1.0 kg Ketone Input Cooling Cool to 0°C (Prevent Exotherm) Start->Cooling Addition Add NaBH4 Portion-wise (Control H2 Evolution) Cooling->Addition IPC IPC: HPLC < 1% SM? Addition->IPC IPC->Addition No (Add 0.1 eq NaBH4) Quench Quench: Acetone then NH4Cl (Gas Evolution Risk) IPC->Quench Yes Workup Phase Separation & Conc. Quench->Workup Purify Distillation / Crystallization Workup->Purify

Figure 2: Process safety logic and decision gates for the scale-up synthesis.

References

  • ChemicalBook. (2023). 1-(4-Bromophenyl)ethanol Properties and Synthesis. Link

  • National Institutes of Health (PubChem). (2023). 1-(4-Bromo-2-methylphenyl)ethan-1-one (Precursor Data). Link

  • Organic Syntheses. (2005). Reduction of Ketones using Sodium Borohydride: Standard Protocols. Org. Synth. 2005, 82, 157.[2] Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Borohydride. Link

  • BenchChem. (2023). Scale-Up Synthesis Protocols for Aryl Alcohols. Link

Sources

catalytic reactions involving 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Versatility of 1-(4-bromo-2-methylphenyl)ethan-1-ol in Synthetic Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide serves as a comprehensive resource for researchers, chemists, and professionals in drug development on the catalytic applications of 1-(4-bromo-2-methylphenyl)ethan-1-ol. This versatile bifunctional molecule, featuring a reactive secondary alcohol and a strategically positioned aryl bromide, is a valuable building block for creating diverse molecular architectures. This document provides an in-depth exploration of its synthesis and key catalytic transformations, including asymmetric reduction of its ketone precursor, oxidation, and various palladium-catalyzed cross-coupling reactions. Each section includes detailed, field-tested protocols, mechanistic insights, and data presentation to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction: The Strategic Value of 1-(4-bromo-2-methylphenyl)ethan-1-ol

In the landscape of medicinal chemistry and materials science, the development of complex molecular scaffolds from simple, versatile starting materials is paramount. 1-(4-bromo-2-methylphenyl)ethan-1-ol emerges as a substrate of significant interest due to its inherent structural features. The secondary alcohol provides a handle for oxidation, esterification, or introduction of a chiral center, while the aryl bromide is a prime functional group for transition-metal-catalyzed cross-coupling reactions.[1][2][3] This dual reactivity allows for sequential or orthogonal synthetic strategies, enabling the systematic modification of the molecule's core structure. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, leading to the development of novel therapeutic agents, including potential anticancer and antioxidant compounds.[4][5]

This guide is structured to provide both the foundational knowledge and the practical steps required to leverage this molecule's synthetic potential.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Complex Pd0->OxiAdd Oxidative Addition Trans Transmetalation Complex OxiAdd->Trans Transmetalation RedEli Reductive Elimination Complex Trans->RedEli RedEli->Pd0 Reductive Elimination Product R-R' (Product) RedEli->Product ArBr R-X (Aryl Bromide) ArBr->OxiAdd Boronic R'-B(OR)₂ Boronic->Trans Base Base Base->Trans

Sources

Application Note: 1-(4-bromo-2-methylphenyl)ethan-1-ol as a Versatile Heterocyclic Precursor

[1][2][3]

Abstract

This guide outlines the strategic application of 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 5391-88-8 for the des-methyl analog; specific derivative often custom synthesized or reduced from ketone CAS 65095-33-2) as a high-value scaffold in heterocyclic synthesis.[1][2][3] Unlike simple aryl halides, this molecule offers a dual-functional handle : a chiral benzylic alcohol and an aryl bromide.[1][2][3] This unique architecture allows for divergent synthetic pathways—ranging from the construction of flat, aromatic biaryl systems to the installation of stereodefined heterocyclic side chains. This document provides validated protocols for oxidation-cyclization sequences (Hantzsch synthesis), stereospecific nucleophilic substitutions (Mitsunobu), and palladium-catalyzed cross-couplings.[1][2][3]

Strategic Utility & Divergent Pathways[3]

The utility of 1-(4-bromo-2-methylphenyl)ethan-1-ol lies in its ability to serve as a "chiral switch" or a "pro-ketone."[1][2][3] Researchers can exploit three distinct reactivity vectors:

  • The Oxidation Vector (Route A): Oxidation to 1-(4-bromo-2-methylphenyl)ethanone activates the alkyl side chain for

    
    -functionalization, serving as the primary gateway to thiazoles, imidazoles, and oxazoles.[1][2][3]
    
  • The Stereochemical Vector (Route B): The chiral alcohol (often obtained via biocatalytic reduction) allows for the stereoinvertive attachment of N-heterocycles (e.g., pyrazoles, phthalimides) via Mitsunobu coupling, preserving chiral information in the final drug candidate.

  • The Aryl Vector (Route C): The aryl bromide moiety remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of a second heterocyclic domain independent of the ethanol side chain.[3]

Visualizing the Synthetic Logic

GStart1-(4-bromo-2-methylphenyl)ethan-1-olKetoneAcetophenoneIntermediateStart->KetoneOxidation (CrO3 or DMP)MitsunobuMitsunobuInversionStart->MitsunobuDEAD/PPh3 + HeterocycleSuzukiPd-CatalyzedCouplingStart->SuzukiAr-B(OH)2 / Pd(0)AlphaBromoα-BromoKetoneKetone->AlphaBromoBromination (Br2/AcOH)ThiazoleThiazole/ImidazoleScaffoldsAlphaBromo->ThiazoleHantzsch CyclizationChiralHetChiral N-HeterocyclicSide ChainsMitsunobu->ChiralHetSN2 InversionBiarylBiaryl-HeterocycleComplexesSuzuki->BiarylC-C Bond Formation

Figure 1: Divergent synthetic pathways starting from 1-(4-bromo-2-methylphenyl)ethan-1-ol.[1][2][3] The scaffold enables access to three distinct chemical spaces.

Detailed Protocols

Protocol A: The "Gateway" Oxidation & Hantzsch Cyclization

Objective: To convert the alcohol precursor into a 2-aminothiazole derivative.[1][3] This is the most common route for generating kinase inhibitor scaffolds.

Step 1: Oxidation to 1-(4-bromo-2-methylphenyl)ethanone

Rationale: The alcohol must be oxidized to the ketone to increase the acidity of the

3
  • Reagents: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[1][2][3]

  • Procedure:

    • Dissolve 10.0 mmol of 1-(4-bromo-2-methylphenyl)ethan-1-ol in 50 mL anhydrous DCM.

    • Add 1.5 equivalents of PCC slowly at 0°C.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Filter through a pad of silica gel/Celite to remove chromium salts.[1]

    • Concentrate to yield the ketone (typically >90% yield).[2]

Step 2:

-Bromination
[1][2][3]
  • Reagents: Bromine (

    
    ) in Glacial Acetic Acid or Phenyltrimethylammonium tribromide (PTAB).[2]
    
  • Procedure:

    • Dissolve the ketone (from Step 1) in glacial acetic acid (5 mL/mmol).

    • Add a solution of

      
       (1.0 eq) in acetic acid dropwise at RT. The reaction is autocatalytic; the color should discharge rapidly after an induction period.
      
    • Stir for 2 hours. Pour into ice water.

    • Extract with ethyl acetate.[1][2] The product, 2-bromo-1-(4-bromo-2-methylphenyl)ethanone , is lachrymatory—handle in a fume hood.[1][2][3]

Step 3: Hantzsch Thiazole Synthesis
  • Reagents: Thiourea or a Thioamide derivative.[1][2]

  • Procedure:

    • Suspend the

      
      -bromo ketone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (10 mL/mmol).
      
    • Reflux for 2-4 hours. The solid will dissolve, followed by the precipitation of the thiazole hydrobromide salt.

    • Cool and filter the precipitate.

    • Neutralize with aqueous

      
       to liberate the free base: 4-(4-bromo-2-methylphenyl)thiazol-2-amine .[1][2][3]
      
Protocol B: Stereocontrolled Heterocyclic Attachment (Mitsunobu)

Objective: To attach a nitrogen heterocycle (e.g., phthalimide, pyrazole, or tetrazole) directly to the ethyl linker while inverting the stereochemistry of the chiral alcohol. Prerequisite: High enantiomeric excess (ee) starting alcohol (often obtained via biocatalytic reduction of the ketone).[2]

  • Mechanism:

    
     displacement with complete inversion (Walden inversion).[2]
    
  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Nucleophile (Heterocycle with pKa < 13).[4]
    

Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve 1.0 mmol of (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol and 1.1 mmol of the heterocyclic nucleophile (e.g., Phthalimide) in 10 mL anhydrous THF.

  • Activation: Add

    
     (1.2 mmol) and cool the solution to 0°C.
    
  • Addition: Add DIAD (1.2 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

  • Workup: Concentrate and triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant via column chromatography.

  • Result: The product will be the (R)-N-substituted heterocycle, preserving the optical purity through inversion.

Analytical Data & Troubleshooting

Solvent Compatibility Table
Reaction TypeRecommended SolventAlternativeNotes
Oxidation (PCC) Dichloromethane (DCM)AcetoneDCM is standard; Acetone allows easier cleanup but may cause aldol side reactions.[1][2][3]

-Bromination
Glacial Acetic AcidMethanol/EtherAcetic acid suppresses poly-bromination.[1][2][3]
Hantzsch Cyclization Ethanol (EtOH)DMF/DioxaneEtOH promotes precipitation of the pure HBr salt.
Mitsunobu THFTolueneTHF is critical for solubility of the betaine intermediate.
Troubleshooting Guide
  • Problem: Poly-bromination during Step 2 (Protocol A).

    • Solution: Ensure strict 1:1 stoichiometry of

      
      . Lower temperature to 0°C. Use PTAB as a milder brominating agent.[1][2]
      
  • Problem: Low yield in Mitsunobu reaction (Protocol B).

    • Solution: The ortho-methyl group may cause steric hindrance.[1][2][3] Switch to a more reactive phosphine like

      
       or use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD.[1][2][3]
      
  • Problem: Racemization.

    • Solution: Avoid strong bases.[1][2] In Mitsunobu, ensure the nucleophile pKa is < 11-13.[1][3] If pKa is too high, the betaine intermediate may not protonate effectively, stalling the mechanism.

References

  • Guidechem. (2022).[1][2] Preparation and Synthesis of 1-(4-Bromophenyl)ethanol. Retrieved from [2][3]

  • PubChem. (2021).[1][2] 2-Bromo-1-(4-methylphenyl)ethan-1-ol Compound Summary. Retrieved from [2][3]

  • MDPI. (2010).[1][2] Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives. Retrieved from [2][3]

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Application Notes. Retrieved from [2][3]

  • ResearchGate. (2018).[1][2] Enantioselective microbial reduction of substituted acetophenone. Retrieved from

  • Sigma-Aldrich. (2023).[1][2][3] Product Specification: 4'-Bromo-2'-methylacetophenone. Retrieved from [1][2][3]

Troubleshooting & Optimization

common side products in the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Technical Support Center.

I have structured this guide to address the specific challenges inherent to the 4-bromo-2-methyl substitution pattern. This is not a generic reduction; the ortho-methyl group introduces steric and electronic factors that distinctively alter the impurity profile compared to standard acetophenones.

Target CAS: 120504-63-8 (racemic) | Precursor CAS: 65095-33-2 (Ketone)

Part 1: Critical Impurity Profiling

User Query: "I see extra spots on my TLC/peaks in my LC-MS. What are they?"

The synthesis of this secondary alcohol is typically achieved via the reduction of 1-(4-bromo-2-methylphenyl)ethan-1-one . Below is the profile of the three most common side products generated during this specific transformation.

Impurity Identification Table
Impurity NameStructure DescriptionOrigin (Root Cause)Diagnostic Signal (NMR/MS)
Impurity A: Residual Ketone Unreacted Starting MaterialSteric Hindrance: The ortho-methyl group blocks the carbonyl, slowing nucleophilic attack (NaBH₄).¹H NMR: Singlet at ~2.5-2.6 ppm (Acetyl -CH₃). Distinct from doublet of product.
Impurity B: The Styrene 4-bromo-2-methylstyreneAcid-Catalyzed Dehydration: Benzylic alcohols eliminate water easily in acidic workups (pH < 4).¹H NMR: Vinylic protons (5.2–6.7 ppm). Loss of -OH stretch in IR.
Impurity C: De-brominated Alcohol 1-(2-methylphenyl)ethan-1-olOver-Reduction: Occurs primarily during catalytic hydrogenation (Pd/C) or metal-halogen exchange.MS: Mass peak [M-Br+H]⁺. ¹H NMR: Loss of aromatic coupling pattern specific to 1,2,4-substitution.

Part 2: Troubleshooting The Reduction (NaBH₄ Route)

User Query: "The reaction is stalling. Why isn't the starting material disappearing?"

The "Ortho-Effect" Barrier

Unlike simple 4-bromoacetophenone, your substrate has a methyl group at the 2-position .

  • Steric Blockade: The methyl group physically hinders the approach of the borohydride anion to the carbonyl carbon.

  • Torsional Strain: The steric bulk forces the carbonyl group to rotate slightly out of plane with the benzene ring, reducing conjugation but also making the trajectory of the hydride attack more difficult.

Protocol Adjustment:

  • Standard Protocol: 1.0 eq Ketone, 0.5 eq NaBH₄, MeOH, 0°C → RT, 1 hr.

  • Correction for 2-Methyl Substrates:

    • Increase Equivalents: Use 1.5 – 2.0 eq of NaBH₄.

    • Temperature: Do not restrict to 0°C. Initiate at 0°C, but allow to warm to Room Temperature (25°C) or even mild reflux (40°C) if monitoring shows stalling.

    • Time: Extend reaction time to 3–6 hours .

The Borate Complex Trap

User Query: "My yield is low, but I don't see side products."

NaBH₄ reduction forms a tetra-alkoxy borate intermediate. If you do not hydrolyze this complex aggressively enough during workup, the product remains trapped in the aqueous phase or as a gummy solid.

Corrective Action: Ensure the quench involves a distinct hydrolysis step. Use 1M NaOH or saturated NH₄Cl and stir vigorously for 30 minutes before extraction. Avoid strong acids (HCl) to prevent Impurity B.

Part 3: Troubleshooting Workup & Stability

User Query: "My product was pure by TLC, but after rotovap/drying, it turned into an oil with a new non-polar spot."

The Dehydration Pathway (Impurity B)

Benzylic alcohols are notoriously sensitive to acid-catalyzed dehydration (E1 mechanism). The carbocation intermediate is stabilized by the benzene ring, making elimination of water facile.

Risk Factors:

  • Quenching NaBH₄ with 1M HCl or H₂SO₄.

  • Using acidic silica gel for chromatography.

  • Heating the product above 60°C during drying.

Prevention Protocol:

  • Quench: Use Saturated Ammonium Chloride (mildly acidic, pH ~5-6) or water.

  • Chromatography: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidity.

  • Drying: Remove solvent at <40°C.

Part 4: Advanced Troubleshooting (Catalytic Hydrogenation)

User Query: "I used Pd/C and H₂ to avoid boron waste, but I lost the bromine atom."

The Hydrodehalogenation Issue (Impurity C)

If you attempt to reduce the ketone using H₂ and Palladium on Carbon (Pd/C) , the C-Br bond is weaker than the C=O bond in many catalytic environments. Oxidative addition of Pd into the C-Br bond leads to de-bromination before or concurrent with ketone reduction.

Alternative Catalyst: If you must use hydrogenation, switch to Platinum Oxide (PtO₂) or Lindlar’s Catalyst , which are less active toward aryl halides. However, the NaBH₄ route is chemically superior for preserving the halogen.

Part 5: Visualizing the Chemistry

Diagram 1: Reaction Pathways & Impurity Origins

This diagram maps the standard reduction path against the failure modes discussed above.

ReactionPathways SM Starting Material 1-(4-bromo-2-methylphenyl)ethanone Impurity_A Impurity A (Unreacted Ketone) SM->Impurity_A Insufficient Time/Eq Impurity_C Impurity C (De-brominated Alcohol) SM->Impurity_C H2, Pd/C (Avoid this route) Borate Borate Intermediate SM->Borate NaBH4 (Slowed by 2-Me steric) Product Target Product 1-(4-bromo-2-methylphenyl)ethan-1-ol Impurity_B Impurity B (Styrene Derivative) Product->Impurity_B Acidic Workup (HCl) Heat > 60°C Borate->Product Hydrolysis (NaOH/NH4Cl)

Caption: Reaction scheme illustrating the primary reduction pathway (Green) and the divergence points leading to common impurities (Red/Yellow).

Diagram 2: Troubleshooting Logic Flow

Use this decision tree to diagnose your specific experimental issue.

TroubleshootingTree Start Issue Detected Q1 Is the impurity less polar than the product? Start->Q1 Q2 Does it have a C=O signal in IR/NMR? Q1->Q2 Yes Q3 Did you use Pd/C? Q1->Q3 No / Mixed Result_SM Diagnosis: Unreacted Ketone Action: Increase NaBH4 to 2.0eq Extend time due to steric hindrance Q2->Result_SM Yes Result_Styrene Diagnosis: Styrene (Dehydration) Action: Neutralize workup Avoid HCl quench Q2->Result_Styrene No (Alkene signals) Result_Dehalo Diagnosis: De-bromination Action: Switch to NaBH4 reduction Q3->Result_Dehalo Yes Result_Unknown Diagnosis: Check for Pinacol coupling (Rare with NaBH4) Q3->Result_Unknown No

Caption: Step-by-step logic flow for identifying impurities based on polarity and reagent history.

References

  • Reduction of Acetophenones (General Protocol & Sterics)

    • Source: Organic Syntheses, Coll. Vol. 8, p.350 (1993).
    • Relevance: Establishes standard NaBH₄ reduction protocols and the necessity of hydrolysis.
    • URL:

  • Steric Hindrance in Ortho-Substituted Ketones

    • Source: Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607.
    • Relevance: Foundational text explaining why ortho-methyl groups retard nucleophilic
    • URL:

  • Dehalogenation during Hydrogenation

    • Source: Ramanathan, A., & Jimenez, L. S. (2010).[1] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010(13), 217-220.

    • Relevance: Confirms that Pd/C readily cleaves Aryl-Bromide bonds, valid
    • URL:

  • Acid-Catalyzed Dehydration of Benzylic Alcohols

    • Source:Chemistry LibreTexts, "Dehydr
    • Relevance: Mechanistic explanation of E1 elimin
    • URL:

Sources

troubleshooting purification of 1-(4-bromo-2-methylphenyl)ethan-1-ol by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #402-B Subject: Troubleshooting Chromatography & Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the Technical Support Center. You are likely working with 1-(4-bromo-2-methylphenyl)ethan-1-ol , a secondary benzylic alcohol commonly synthesized via the reduction of 4-bromo-2-methylacetophenone.

This molecule presents a "perfect storm" of purification challenges:

  • Silanol Sensitivity: As a benzylic alcohol, it is prone to acid-catalyzed dehydration on silica gel, forming the styrenyl impurity.

  • Ortho-Substitution: The 2-methyl group creates steric bulk that can distort peak shapes and alter binding kinetics on chiral stationary phases.

  • Co-elution Risks: The polarity difference between the alcohol and its ketone precursor is distinct but can be compressed by "tailing" effects.

This guide addresses these issues directly using a Q&A format derived from real-world troubleshooting scenarios.

Part 1: Achiral Purification (Flash Chromatography)

Q: My product co-elutes with the starting material (ketone). How do I improve resolution?

A: The ketone (4-bromo-2-methylacetophenone) is less polar than the target alcohol. If they co-elute, your mobile phase is likely too strong (too polar), or "tailing" of the alcohol is masking the separation.

Protocol Adjustment:

  • TLC Diagnosis: Run a TLC in 10% Ethyl Acetate / 90% Hexanes .

    • Target Rf (Ketone): ~0.5 – 0.6

    • Target Rf (Alcohol): ~0.2 – 0.3

    • Visualization: Use 2,4-DNP stain (orange spots for ketone) to distinguish the impurity from the alcohol (UV active, but no color with DNP).

  • Gradient Optimization: Do not use isocratic elution immediately. Use a shallow gradient:

    • Start: 100% Hexanes (2 CV - Column Volumes)

    • Ramp: 0% to 15% EtOAc over 10 CV.

    • Hold: 15% EtOAc until the ketone elutes.

    • Ramp: 15% to 30% EtOAc to elute the alcohol.

Q: The alcohol peak is tailing significantly, contaminating the fractions. Why?

A: Benzylic alcohols act as hydrogen-bond donors to the acidic silanol groups (


) on the silica surface. The 2-methyl group adds lipophilicity but does not prevent this interaction.

The Fix: Silanol Deactivation Pre-treat your silica column to neutralize acidic sites.

  • Method A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) to your column equilibration solvent. Run 2 CVs of Hexane/TEA (99:1). Note: Remove TEA from the actual elution solvents to avoid high baselines, or keep at 0.1% if using UV detection.

  • Method B (Solid Loading): If liquid loading, the high local concentration exacerbates tailing. Adsorb your crude oil onto Celite 545 or amine-functionalized silica before loading.

Q: I see a new non-polar spot (Rf ~0.9) appearing after the column. Is my compound decomposing?

A: Yes. This is a classic signature of on-column dehydration . Acidic silica catalyzes the elimination of water from secondary benzylic alcohols to form the styrene derivative: 4-bromo-2-methylstyrene .

Mechanism of Failure: The carbocation intermediate is stabilized by the phenyl ring. The ortho-methyl group can electronically stabilize the cation (inductive effect) making this elimination faster than in unsubstituted analogs.

Solution:

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and prevents dehydration.

  • Fast Chromatography: If you must use silica, minimize residence time. Use a higher flow rate and a shorter column.

  • Cooling: Ensure the column is not warm (evaporation of solvents can cool it, but hot labs accelerate degradation).

Part 2: Chiral Chromatography (Enantiomer Separation)

Q: Which chiral column works best for this specific congener?

A: The 2-methyl substituent induces a twist in the phenyl ring relative to the ethanol chain, which actually aids chiral recognition by creating a deeper "pocket" for the stationary phase selector.

Recommended Columns (Normal Phase):

Column TypeSelectorSuitabilityNotes
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Primary Choice The "Gold Standard" for benzylic alcohols. The carbamate NH groups H-bond with the alcohol OH.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Secondary ChoiceUse if OD-H shows poor resolution (

).
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)AlternativeImmobilized phase; allows use of DCM/THF to improve solubility if needed.
Q: What mobile phase conditions should I use?

A: Standard Normal Phase (NP) is required.

  • Base Solvent: n-Hexane or n-Heptane.

  • Modifier: Isopropanol (IPA). Ethanol can be too strong and reduce retention time too drastically.

  • Starting Point: 90:10 (Hexane:IPA) at 1.0 mL/min.

  • Temperature: 25°C. Lowering to 10°C often improves resolution (

    
    ) by reducing thermal motion, locking the analyte into the chiral groove.
    

Part 3: Visualization & Logic

Workflow: Purification Decision Tree

The following diagram illustrates the logical flow for purifying the crude reaction mixture, accounting for potential failure modes like dehydration.

PurificationWorkflow Crude Crude Reaction Mixture (Alcohol + Ketone + Salts) TLC TLC Analysis (10% EtOAc/Hex) Crude->TLC ImpurityCheck Is Ketone Present? TLC->ImpurityCheck Flash Flash Chromatography (Silica Gel) ImpurityCheck->Flash Yes Racemate Purified Racemic Alcohol ImpurityCheck->Racemate No (Pure) DecompCheck Risk of Dehydration? Flash->DecompCheck Alumina Switch to Neutral Alumina or Deactivated Silica (1% TEA) DecompCheck->Alumina High (Acid Sensitive) StandardFlash Standard Flash Gradient 0-30% EtOAc DecompCheck->StandardFlash Low Alumina->Racemate StandardFlash->Racemate ChiralHPLC Chiral HPLC/SFC (Chiralcel OD-H) Racemate->ChiralHPLC If Chiral Required Enantiomers Pure Enantiomers (>99% ee) ChiralHPLC->Enantiomers

Caption: Decision logic for selecting the appropriate stationary phase and workflow based on impurity profile and stability risks.

Mechanism: Acid-Catalyzed Dehydration on Silica

Understanding why the product decomposes helps in preventing it. The acidic silanol acts as a proton donor.

DehydrationMechanism Silanol Acidic Silanol (Si-OH) Protonation Protonation (R-OH2+) Silanol->Protonation H+ Transfer Alcohol Target Alcohol (R-OH) Alcohol->Protonation Carbocation Benzylic Carbocation (Stabilized by Methyl) Protonation->Carbocation -H2O Styrene Styrene Impurity (Dehydrated) Carbocation->Styrene -H+

Caption: Mechanism of on-column dehydration. The benzylic position and ortho-methyl group stabilize the carbocation intermediate, facilitating degradation.

Part 4: General FAQ

Q: I am having trouble dissolving the crude oil for loading. What solvent should I use? A: Do not use pure Methanol or Ethyl Acetate for liquid loading on a non-polar column; it will cause "band broadening" (the sample travels too fast initially).

  • Best Practice: Dissolve in a minimum volume of Dichloromethane (DCM) . DCM is a "good solvent" for solubility but has relatively low elution strength on silica compared to alcohols.

  • Alternative: Use "Dry Loading." Dissolve in any solvent, mix with silica/Celite, evaporate to dryness, and pour the powder onto the column.

Q: Can I use UV detection for this compound? A: Yes. The aromatic ring provides strong UV absorption.

  • Wavelengths: Monitor at 254 nm (aromatic

    
    ) and 210 nm .
    
  • Warning: The ketone impurity has a conjugated carbonyl, giving it a much higher extinction coefficient (stronger signal) than the alcohol at 254 nm. A small UV peak for the ketone might represent a significant mass impurity. Always cross-check with TLC/NMR.

References

  • Phenomenex. (2025).[1][2][3][4][5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Marr, A. C., et al. (2015).[6] Catalytic Dehydration of Benzylic Alcohols to Styrenes. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[4] Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: Peak Tailing and Silanol Interactions. Retrieved from [Link]

Sources

optimization of reaction conditions for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #402-B: Synthesis Optimization Subject: Optimization of reaction conditions for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Inquiry

"We are scaling up the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol from 4'-bromo-2'-methylacetophenone. We are currently using standard borohydride reduction but are seeing variable yields and trace impurities. We need a robust protocol that preserves the aryl bromide and handles the steric hindrance of the ortho-methyl group."

Technical Response

Hello,

Thank you for contacting the Process Optimization Center. The transformation you are targeting involves the chemoselective reduction of a sterically hindered acetophenone derivative.

The presence of the ortho-methyl group introduces steric strain that can retard the rate of nucleophilic attack at the carbonyl, while the para-bromide acts as a sensitive functional group that must be preserved.

Below is the optimized technical guide structured to address your specific constraints.

Part 1: Reagent Strategy & Mechanistic Design

To optimize this reaction, we must select reagents that balance reactivity (to overcome the ortho-methyl hindrance) with chemoselectivity (to prevent debromination).

ReagentSuitabilityRisk ProfileRecommendation
Sodium Borohydride (

)
High Low.[1][2] Mild enough to leave Ar-Br intact.[1]Primary Choice. Excellent chemoselectivity.[3][4]
Lithium Aluminum Hydride (

)
LowHigh. Risk of hydrodehalogenation (loss of Br) at elevated temps.Avoid. Too aggressive for this substrate.

/ Pd/C
LowCritical. High probability of hydrogenolysis of the C-Br bond.Avoid.
Luche Conditions (

+

)
Very High Low. Cerium activates the carbonyl, overcoming steric hindrance.Optimization Choice if standard

is sluggish.

The "Why" – Mechanistic Insight: The ortho-methyl group in your starting material twists the carbonyl out of coplanarity with the benzene ring to minimize steric clash. While this breaks conjugation slightly (potentially making the carbonyl more reactive electronically), the physical bulk blocks the approach of the hydride.

  • Standard Protocol: Uses Methanol to solvate

    
    , facilitating the formation of alkoxyborohydrides which are the active reducing species.
    
  • Luche Protocol: If conversion is incomplete, adding Cerium(III) Chloride (

    
    ) coordinates to the carbonyl oxygen, increasing electrophilicity without increasing the "hardness" of the hydride, promoting 1,2-addition even in hindered systems [1].
    

Part 2: Optimized Standard Operating Procedure (SOP)

This protocol is designed for a 10g scale-up.[1] It validates chemoselectivity and ensures complete conversion.

Materials
  • Substrate: 4'-Bromo-2'-methylacetophenone (1.0 equiv)

  • Reagent: Sodium Borohydride (1.1 - 1.5 equiv)[1]

  • Solvent: Methanol (anhydrous preferred, but technical grade acceptable)

  • Quench: 1N HCl or Saturated

    
    
    
Step-by-Step Workflow
  • Dissolution: Charge the reaction vessel with 4'-Bromo-2'-methylacetophenone (10g, ~47 mmol) and Methanol (100 mL). Stir until fully dissolved.

    • Tech Note: If solubility is poor at 0°C, add THF as a co-solvent (MeOH:THF 4:1).

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Why? Although the reaction requires energy to overcome sterics, adding

      
       is exothermic. Starting cold prevents runaway solvent boiling and minimizes impurity formation.
      
  • Reagent Addition: Add

    
     (2.6g, ~70 mmol) portion-wise over 15 minutes.
    
    • Caution: Vigorous evolution of

      
       gas will occur.[5] Ensure proper venting.[2][6]
      
  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 2–4 hours.

    • Self-Validating Step: Perform TLC (Hexane:EtOAc 8:2).[1] The starting ketone spot (

      
      ) must be absent. If ketone remains after 4 hours, do not add more 
      
      
      
      yet; see Troubleshooting.
  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly add 1N HCl dropwise until pH ~5-6 (stops the reaction and destroys excess borohydride).[1]

    • Critical: Do not heat during quench; acid + heat can cause dehydration of the resulting alcohol to a styrene derivative.

    • Remove MeOH under reduced pressure (Rotavap).

    • Extract aqueous residue with Ethyl Acetate (3x 50 mL). Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision matrix for the synthesis, ensuring you take the correct path based on real-time observations.

ReactionOptimization Start Start: 4'-Bromo-2'-methylacetophenone CheckSterics Assess Steric Hindrance (Ortho-Methyl Group) Start->CheckSterics StandardPath Path A: Standard Reduction (NaBH4 / MeOH, 0°C to RT) CheckSterics->StandardPath Initial Attempt Monitoring TLC/HPLC Monitoring (2-4 Hours) StandardPath->Monitoring LuchePath Path B: Luche Reduction (NaBH4 + CeCl3 / MeOH) LuchePath->Monitoring Re-evaluate Decision Is Conversion > 98%? Monitoring->Decision Success Quench (1N HCl) Isolate Product Decision->Success Yes Trouble Issue: Incomplete Conversion Decision->Trouble No Trouble->LuchePath Switch Protocol

Figure 1: Decision logic for optimizing the reduction of hindered aryl ketones.

Part 4: Troubleshooting & FAQs

Q1: The reaction stalls at 80% conversion. Adding more


 doesn't help. Why? 
A:  This is likely due to the formation of stable boron-alkoxide complexes that are sterically bulky and inhibit further reaction in the crowded ortho-substituted environment.[1]
  • Fix: Switch to Luche Conditions . Add 1.0 equiv of Cerium(III) Chloride heptahydrate (

    
    ) to the methanol solution before adding the borohydride. The Cerium coordinates to the carbonyl, activating it and preventing the formation of stable, unreactive boron species [2].
    

Q2: I see a new impurity spot just above the product on TLC. What is it? A: If you used strong acid during workup or heated the reaction, you might have formed the styrene derivative (elimination of water). Benzylic alcohols with ortho-methyl groups are prone to dehydration because the resulting carbocation is stabilized.[1]

  • Fix: Keep the quench cold (0°C) and use a milder acid like saturated Ammonium Chloride (

    
    ) or Acetic Acid instead of HCl.
    

Q3: Can I use Ethanol instead of Methanol? A: Yes, but the reaction will be slower.


 reacts faster in Methanol due to the solvent's ability to participate in the ligand exchange on Boron. If you must use Ethanol, consider warming the reaction slightly (to 30-35°C) after the initial addition.

Q4: How do I obtain the enantiomerically pure (R)- or (S)-alcohol? A: Standard


 yields a racemic mixture (50:50).[1] For the chiral alcohol:
  • Option A (Chemical): Use the Corey-Bakshi-Shibata (CBS) Reduction .[1] Reagents: Borane-THF (

    
    ) + Chiral Oxazaborolidine catalyst.[1]
    
  • Option B (Enzymatic): Ketoreductases (KREDs) are highly effective for ortho-substituted acetophenones.[1] Screen a KRED kit for specificity.

References

  • Luche, J. L. (1978).[7][8][9] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[7][8][9] Journal of the American Chemical Society, 100(7), 2226–2227.[7][8]

  • Gemal, A. L., & Luche, J. L. (1981).[7][9] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects."[7][9] Journal of the American Chemical Society, 103(18), 5454–5459.[7]

  • Ward, D. E., & Rhee, C. K. (1989).[4] "Chemoselective reductions with sodium borohydride." Canadian Journal of Chemistry, 67(7), 1206–1211. [1]

Sources

Technical Support Center: Stereoselective Synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYNTH-4Br2Me-001 Subject: Optimization of Enantioselective Reduction for Sterically Hindered Ortho-Substituted Acetophenones Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary & Strategic Overview

The synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol presents a classic "ortho-effect" challenge in asymmetric catalysis.[1] While the 4-bromo substituent provides a useful handle for cross-coupling (Suzuki/Buchwald), the 2-methyl group introduces significant steric hindrance proximal to the carbonyl center.[1]

This steric bulk interferes with the optimal trajectory of the hydride donor in both biological (KRED) and chemical (Ru-ATH/CBS) catalytic cycles, often leading to:

  • Stalled Conversion: The catalyst cannot effectively bind or approach the Re or Si face.[1]

  • Erosion of Enantiomeric Excess (ee): Slower catalytic rates allow non-selective background reduction to compete.[1]

This guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts due to their robustness against halogenated substrates (avoiding dehalogenation risks common with Pd/H₂) and scalability.[1]

Decision Matrix: Selecting the Right Methodology

Before beginning, verify your constraints to select the optimal pathway.

FeatureRu-Catalyzed ATH (Recommended)Corey-Bakshi-Shibata (CBS) Biocatalysis (KREDs)
Steric Tolerance High (with tethered ligands)High (Borane is small)Low to Medium (Requires screening)
Scalability ExcellentGood (Safety controls needed)Excellent (if enzyme found)
Dehalogenation Risk NegligibleNegligibleNone
Cost Moderate (Catalyst recycling)Moderate (Stoichiometric Borane)High initial (Screening costs)
Primary Risk Low conversion (reversible)Moisture sensitivityEnzyme inactivity

Standard Operating Procedure (SOP): Ru-Catalyzed ATH

This protocol utilizes a Noyori-Ikariya type Ru(II) complex .[1] The use of Formic Acid/Triethylamine (FA/TEA) is preferred over Isopropanol (IPA) to drive the reaction to completion (irreversible hydrogen transfer), which is critical for this hindered substrate.

Materials
  • Substrate: 1-(4-bromo-2-methylphenyl)ethanone

  • Catalyst: RuCl (or the "Wills" tethered catalyst for higher activity).[1]

  • Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotropic mix).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

Step-by-Step Protocol
  • Inerting: Flame-dry a two-neck round-bottom flask and cool under Ar/N₂ flow.

  • Charge: Add substrate (1.0 equiv) and Ru-catalyst (0.5 – 1.0 mol%).

    • Note: Start with 1 mol% due to the ortho-methyl hindrance.[1]

  • Solvent: Dissolve in degassed DCM (0.5 M concentration).

  • Initiation: Add FA/TEA mixture (3.0 – 5.0 equiv) dropwise via syringe.

    • Caution: Exothermic reaction with CO₂ evolution.[1] Ensure proper venting.[1][2]

  • Reaction: Stir at 25–30 °C .

    • Tip: Do not heat above 40 °C initially; high temps degrade the catalyst and lower ee.[1]

  • Monitoring: Check TLC/HPLC at 4h, 12h, and 24h.

  • Quench: Dilute with water, extract with DCM, wash with sat. NaHCO₃ (to remove residual acid), and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Troubleshooting Guide (FAQ)

Issue 1: Reaction Stalls at <50% Conversion

Diagnosis: The 2-methyl group is blocking the catalyst approach, or the catalyst has deactivated.

  • Fix A (Thermodynamics): If using IPA, switch to FA/TEA. IPA transfer is reversible; the ortho-methyl group shifts the equilibrium toward the ketone.[1] FA/TEA is irreversible.[1]

  • Fix B (Kinetics): Increase catalyst loading to 2 mol%.

  • Fix C (Ligand Switch): Switch to a tethered Ru-catalyst (e.g., Ru-tethered-TsDPEN).[1] These are structurally more rigid and often force turnover on hindered substrates where standard catalysts fail.[1]

Issue 2: Low Enantioselectivity (<80% ee)

Diagnosis: Background reduction or loose transition state.[1][3]

  • Fix A (Temperature): Lower the temperature to 0–10 °C. While this slows the rate, it often improves the face-selectivity (ΔΔG‡ increases).

  • Fix B (Concentration): Increase substrate concentration. This favors the catalytic pathway over background decomposition.[1]

  • Fix C (Base Check): Ensure the FA/TEA ratio is accurate (5:2). Excess base can promote racemization of the product alcohol via enolization, especially with the electron-withdrawing bromo group present.

Issue 3: Dehalogenation (Loss of Bromine)

Diagnosis: This is rare in ATH but common in Hydrogenation (H₂ + Pd/C).

  • Immediate Action: Ensure you are not using Pd, Pt, or Ni catalysts. Ru(II) in transfer hydrogenation conditions is chemoselective and will not reduce the Ar-Br bond.[1]

Analytical Methods (Quality Control)

Determination of Enantiomeric Excess (ee) You must separate the enantiomers using Chiral HPLC. The ortho-methyl group actually aids separation by increasing the hydrodynamic difference between enantiomers.[1]

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90 : 10 to 98 :[1] 2)
Flow Rate 0.5 – 1.0 mL/min
Detection UV @ 254 nm (Strong absorption from Ar-Br)
Expected elution (S)-isomer typically elutes first on OD-H (Verify with authentic standard)

Visualizations

Figure 1: Mechanistic Pathway & Steric Clash

This diagram illustrates why the ortho-methyl group causes issues.[1] The "Steric Wall" forces the catalyst to adopt a specific conformation, which determines the success of the hydride transfer.

ATH_Mechanism cluster_0 Reaction Setup cluster_1 Transition State (TS) Ketone Substrate: 4-Br-2-Me-Acetophenone TS_Match Matched TS (Hydride Transfer) Ketone->TS_Match Re-face attack RuCat Catalyst: Ru-TsDPEN RuCat->TS_Match TS_Clash Steric Clash (2-Me vs Catalyst) TS_Match->TS_Clash Hindrance Product Chiral Alcohol (S)-1-(4-Br-2-Me-Ph)ethanol TS_Match->Product H-Transfer TS_Clash->TS_Match Slows Rate

Caption: The 2-methyl substituent creates a steric barrier (red) that slows the hydride transfer, requiring optimized catalyst geometry.

Figure 2: Troubleshooting Logic Flow

Use this flowchart to diagnose experimental failures.

Troubleshooting Start Reaction Complete? CheckConv Check Conversion (HPLC/NMR) Start->CheckConv Decision1 Conversion > 90%? CheckConv->Decision1 HighConv Check ee% Decision1->HighConv Yes LowConv Issue: Steric/Kinetic Stalling Decision1->LowConv No Decision2 ee > 95%? HighConv->Decision2 Action1 1. Switch to Formic Acid (Irreversible) 2. Increase Temp to 35°C 3. Use Tethered Catalyst LowConv->Action1 Success Proceed to Purification Decision2->Success Yes LowEE Issue: Background Reaction Decision2->LowEE No Action2 1. Lower Temp (0°C) 2. Increase Substrate Conc. 3. Check Catalyst Quality LowEE->Action2

Caption: Step-by-step logic for diagnosing low yield or poor enantioselectivity.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[1][4] Tetrahedron: Asymmetry, 20(20), 2329–2347. Link

  • Hannedouche, J., & Wills, M. (2009). Tethered Ru(II) catalysts for asymmetric transfer hydrogenation of ketones.[1][6] Current Opinion in Drug Discovery & Development. (Demonstrates superior activity on hindered substrates).

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALCEL® OD-H. (Standard reference for chiral HPLC separation of aryl alcohols). Link

Sources

Technical Support Center: Purification of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely synthesizing 1-(4-bromo-2-methylphenyl)ethan-1-ol via the reduction of its corresponding acetophenone precursor (1-(4-bromo-2-methylphenyl)ethan-1-one) using Sodium Borohydride (


).

This specific benzylic alcohol presents a unique purification challenge due to the ortho-methyl group . While the 4-bromo substituent provides a handle for future cross-coupling (e.g., Suzuki-Miyaura), the 2-methyl group introduces steric strain that can:

  • Hinder the reduction, leading to residual ketone (Starting Material) .

  • Facilitate acid-catalyzed dehydration to the styrene derivative (elimination) during workup.

This guide provides a self-validating troubleshooting workflow to isolate high-purity material suitable for pharmaceutical intermediates.

Module 1: Diagnostic & Characterization

Before attempting purification, you must identify the specific impurity profile. The ortho-substitution often results in overlapping


 values on TLC plates.
Impurity Signatures
Impurity TypeOriginDetection (TLC)Detection (

NMR)
Residual Ketone (SM)Incomplete reduction due to steric hindrance at carbonyl.Slightly less polar than product. Stains strongly UV/Anisaldehyde.Methyl singlet ~2.5-2.6 ppm (adjacent to C=O).
Styrene Derivative Dehydration (Elimination) caused by acidic workup or heat.[1]Non-polar (High

). Moves with solvent front in non-polar eluents.
Vinylic protons (5.0-6.8 ppm). Loss of -CH(OH)- signal.[2]
Borate Salts Improper quenching of

.
Streaking at baseline.Broad/messy baseline; integration errors.
Debrominated Product Over-reduction (rare with

, common with

).
Similar

to product.
Loss of aromatic splitting pattern; integration changes in aromatic region.

Module 2: Troubleshooting Logic (Decision Matrix)

Use the following logic flow to determine your purification strategy.

PurificationLogic Start Crude Mixture Analysis CheckTLC Check TLC/NMR Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType Ketone Residual Ketone (>5%) ImpurityType->Ketone Incomplete Rxn Salts Sticky/Emulsion (Borates) ImpurityType->Salts Bad Workup Styrene Styrene (Dehydration) ImpurityType->Styrene Acid/Heat ColChrom Flash Chromatography (Hex/EtOAc Gradient) Ketone->ColChrom Rochelle Rochelle's Salt Wash (Potassium Sodium Tartrate) Salts->Rochelle Neutralize Neutral Alumina Filtration & Low Temp Evap Styrene->Neutralize

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.

Module 3: Detailed Purification Protocols

Protocol A: Removing Boron-Complex Emulsions (The "Sticky" Crude)

Issue: The ortho-methyl group makes the alkoxy-borane intermediate stable. Standard water/HCl quenches often result in a gummy emulsion that traps product.

The Fix: Rochelle's Salt Method

  • Quench: Dilute the reaction mixture with Saturated Aqueous Ammonium Chloride (

    
    ) . Do not use HCl (risk of dehydration).
    
  • Complexation: Add an equal volume of 10% w/v Potassium Sodium Tartrate (Rochelle's Salt) solution.

  • Agitation: Stir vigorously for 1-2 hours. The tartrate chelates the boron, breaking the emulsion.

  • Separation: The layers will separate cleanly. Extract with Ethyl Acetate or DCM.

Protocol B: Removing Residual Ketone (Chromatography)

Issue: Recrystallization is difficult because the melting points of the ketone and alcohol are often similar, and they may co-crystallize.

The Fix: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate.[3]

  • Gradient:

    • Start with 95:5 (Hex:EtOAc) to elute non-polar impurities (styrenes).

    • Ramp to 85:15 to elute the Ketone (Starting Material).

    • Ramp to 70:30 to elute the Target Alcohol .

  • Loading: Dissolve crude in a minimum amount of DCM or Toluene. Avoid loading with MeOH (broadens bands).

Protocol C: Preventing Dehydration (Styrene Formation)

Issue: Benzylic alcohols are acid-sensitive. The ortho-methyl group stabilizes the carbocation intermediate via induction, making this molecule more prone to elimination than unsubstituted benzylic alcohols.

The Fix: Base-Buffered Workup

  • Avoid Acid: Never use HCl or

    
     to quench.
    
  • Thermal Control: Keep Rotary Evaporator bath < 40°C .

  • Storage: Store the purified oil/solid with traces of

    
     or in a freezer to prevent slow elimination over time.
    

Module 4: Experimental Workflow Visualization

The following diagram illustrates the optimized reduction and workup pathway to minimize impurities from the start.

WorkupProtocol Ketone Ketone Precursor (Ortho-Methyl) Reaction Reduction (Monitor TLC) Ketone->Reaction Reagent NaBH4 / MeOH (0°C -> RT) Reagent->Reaction Quench Quench: Sat. NH4Cl (NO Strong Acid) Reaction->Quench Complete? Wash Wash: Brine + NaHCO3 (Remove Borates) Quench->Wash Dry Dry: Na2SO4 (Filter) Wash->Dry Evap Evaporate (<40°C) Dry->Evap

Figure 2: Optimized synthetic workflow to prevent acid-catalyzed dehydration and boron contamination.

Frequently Asked Questions (FAQ)

Q1: Why can't I just use Sodium Bisulfite to remove the unreacted ketone? A: Sodium bisulfite forms adducts primarily with aldehydes and sterically unhindered methyl ketones. The 2-methyl group on your aromatic ring creates significant steric hindrance around the carbonyl carbon, preventing the bulky bisulfite ion from attacking effectively. Chromatography is the only reliable separation method here.

Q2: My product is an oil, but literature suggests it might be a solid. Is it impure? A: Not necessarily. 1-(4-bromo-2-methylphenyl)ethan-1-ol has a low melting point and can exist as a supercooled liquid (viscous oil) due to the ortho-substituent disrupting crystal packing.

  • Tip: Try triturating the oil with cold pentane or hexanes and scratching the glass to induce nucleation. If it remains an oil, rely on NMR/HPLC for purity, not physical state.

Q3: Can I use hydrogenation (


) to reduce the ketone instead of 

?
A: High Risk. While this reduces the ketone, Palladium on Carbon is excellent at de-halogenating aromatic rings. You run a high risk of cleaving the Carbon-Bromine bond, yielding 1-(2-methylphenyl)ethan-1-ol. If you must use hydrogenation, use a poisoned catalyst or specific conditions (e.g., PtO2) that spare aryl bromides.

Q4: I see a new spot on TLC after leaving the purified product on the bench for a week. A: This is likely the styrene derivative (elimination product). Benzylic alcohols are auto-catalytic; trace acidity on glass surfaces can trigger dehydration.

  • Solution: Store the compound at -20°C under Argon.

References

  • Reduction Protocols (General): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity and Chemoselectivity).
  • Boron Workup (Rochelle's Salt): Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 1050.
  • Synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol derivatives: Organic Process Research & Development often cites similar reductions for SGLT2 inhibitor intermediates. See: .

  • Dehydration Mechanisms:Journal of Chemical Education, "Acid-Catalyzed Dehydration of Alcohols," highlighting the stability of benzylic carboc
  • Safety Data: PubChem CID 21938536 (Ketone precursor). .

Sources

Technical Support Center: Overcoming Solubility Issues with 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific physicochemical challenges associated with 1-(4-bromo-2-methylphenyl)ethan-1-ol . Unlike simple phenylethanol derivatives, this compound presents a "Solubility-Steric Nexus."[1] The ortho-methyl group increases lipophilicity (LogP > 3.0 estimated) while simultaneously providing steric bulk near the reactive hydroxyl center. The para-bromo substituent further depresses aqueous solubility and increases lattice energy, often leading to precipitation in standard aqueous-organic coupling conditions.

This resource is structured to troubleshoot these issues across three critical workflows: Biocatalysis (Enzymatic Resolution) , Transition Metal Catalysis (Cross-Coupling) , and General Nucleophilic Substitution .

Module 1: The Solubility Matrix

Q: Why does this specific isomer precipitate even in 20% DMSO/Water mixtures?

A: The 2-methyl and 4-bromo substituents act synergistically to lower aqueous solubility.[1]

  • Hydrophobicity: The bromine atom is highly lipophilic.[1]

  • Lattice Energy: The para-substitution pattern often facilitates efficient crystal packing, requiring higher energy (or stronger solvents) to break the lattice.

  • The "Salting Out" Effect: In coupling reactions involving inorganic bases (e.g.,

    
    , 
    
    
    
    ), the high ionic strength of the aqueous phase further reduces the solubility of the organic substrate, forcing it out of solution as a gum or precipitate.

Solvent Compatibility Table

Solvent ClassSuitabilityNotes
Aqueous Buffer 🔴 PoorInsoluble < 1 mM.[1] Requires surfactant or co-solvent.[1]
DMSO/DMF 🟢 ExcellentSoluble > 1 M. High boiling point makes removal difficult.[1]
MTBE/2-MeTHF 🟢 ExcellentIdeal for biocatalysis and biphasic systems.[1] "Green" options.[1][2]
Toluene 🟡 GoodGood solubility, but may require heating.[1]
Alcohols (MeOH/EtOH) 🟡 ModerateGood solubility, but protic nature can interfere with some reagents.[1]
Chlorinated (DCM) 🟢 ExcellentStandard for synthesis, but restricted in green chemistry.[1]
Module 2: Troubleshooting Biocatalysis (Lipase Kinetic Resolution)

Q: My lipase reaction (CAL-B/Novozym 435) has stalled. Is the enzyme dead, or is it a solubility issue?

A: With 1-(4-bromo-2-methylphenyl)ethan-1-ol, it is likely a mass transfer limitation.[1] The substrate coats the immobilized enzyme beads, preventing access to the active site.

Protocol: Establishing a Stable Biphasic System Avoid monophasic aqueous systems. Use a biphasic setup to act as a substrate reservoir.

  • Organic Phase (Reservoir): Dissolve substrate (100 mM) in MTBE or Diisopropyl ether .[1] These solvents preserve lipase activity.[1]

  • Aqueous Phase: Phosphate buffer (pH 7.0).

  • The Interface: The reaction occurs at the liquid-liquid interface or within the pores of the enzyme carrier.

  • Additives: Add 0.1% Triton X-100 or Tween-80 to the aqueous phase.[1] This creates an emulsion, vastly increasing the surface area for the hydrophobic substrate to contact the enzyme.

Q: Can I use a co-solvent instead of a biphasic system? A: Yes, but proceed with caution.

  • Recommendation: Use DMSO or Acetone at < 10% v/v .[1]

  • Warning: Higher concentrations of polar aprotic solvents can strip essential water from the enzyme's surface, causing irreversible denaturation.

Module 3: Troubleshooting Metal-Catalyzed Couplings (Suzuki/Buchwald)

Q: During Suzuki coupling, the reaction turns into a black tar and yields are low. How do I fix this?

A: This "tarring" often indicates catalyst decomposition because the substrate is not in the same phase as the catalyst and base. The 2-methyl group also slows oxidative addition, making catalyst stability crucial.

Strategy: Phase Transfer Catalysis (PTC) Instead of forcing the substrate into water, bring the base into the organic phase.

Protocol: PTC-Enhanced Coupling

  • Solvent: Toluene (or Toluene/Water 5:1).[1]

  • Base: Solid

    
     or 
    
    
    
    .[1]
  • Additive: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%).[1]

    • Mechanism:[1][3] The quaternary ammonium salt shuttles the hydroxide/carbonate anions into the organic layer, allowing the reaction to proceed in the solubilizing medium (Toluene).

  • Temperature: 80–100°C. The elevated temperature further aids solubility.[1]

Module 4: Visualizing the Decision Process

The following workflow illustrates the logical path for selecting the optimal solvent system based on your reaction type.

Solubility_Workflow Start Start: 1-(4-bromo-2-methylphenyl)ethan-1-ol Reaction Setup ReactionType Select Reaction Type Start->ReactionType BioCat Biocatalysis (Lipase/Esterase) ReactionType->BioCat ChemSyn Chemical Synthesis (Suzuki/Grignard/Oxidation) ReactionType->ChemSyn AqSolubility Is Aqueous Solubility Required? BioCat->AqSolubility BaseType Base/Reagent Type ChemSyn->BaseType CoSolvent Use Co-solvent System: 10% DMSO or MeOH AqSolubility->CoSolvent Yes (Low Conc) Biphasic Use Biphasic System: MTBE / Buffer AqSolubility->Biphasic No (High Conc) InorganicBase Inorganic Base (K2CO3, NaOH) BaseType->InorganicBase OrganicBase Organic Base (TEA, DIPEA) BaseType->OrganicBase PTC Add Phase Transfer Catalyst (TBAB) + Toluene InorganicBase->PTC Poor Solubility Homogeneous Use Homogeneous Organic: DCM, THF, or DMF OrganicBase->Homogeneous

Caption: Decision tree for solvent system selection based on reaction requirements. Blue nodes indicate decision points; Yellow nodes indicate optimized solvent solutions.

Module 5: Advanced Derivatization (The "Pro-Substrate" Approach)

Q: I need to perform a reaction in pure water (e.g., a specific biological assay). Nothing works. What now?

A: If physical solubilization fails, use a transient chemical modification.

Protocol: Hemisuccinate Derivatization Convert the alcohol to a hemisuccinate ester. This introduces a carboxylic acid handle which, at neutral/basic pH, becomes a water-soluble carboxylate salt.[1]

  • Synthesis: React 1-(4-bromo-2-methylphenyl)ethan-1-ol with succinic anhydride (1.1 eq) and DMAP (cat.) in DCM.

  • Result: The resulting hemisuccinate has high aqueous solubility at pH > 7.

  • Reversibility: After the assay or reaction, the succinate group can be hydrolyzed back to the alcohol using mild base (NaOH) or an esterase.

References
  • PubChem. (n.d.).[1] 1-(4-Bromophenyl)ethanol Compound Summary. National Library of Medicine.[1] Retrieved March 2, 2026, from [Link]

  • Organic Syntheses. (1931).[1] Alkyl and Alkylene Bromides.[1][4] Organic Syntheses, Coll. Vol. 1, p.25. Retrieved March 2, 2026, from [Link]

  • ECHA. (2020).[1] 1-Phenylethanol Registration Dossier. European Chemicals Agency.[1] Retrieved March 2, 2026, from [Link]

  • SciELO. (2012).[1] Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol. Journal of the Brazilian Chemical Society. Retrieved March 2, 2026, from [Link]

Sources

preventing byproduct formation in the bromination of 2-methylphenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for process chemists, synthetic researchers, and drug development professionals. Below, you will find diagnostic troubleshooting guides, validated protocols, and mechanistic analyses to completely suppress byproduct formation (rearrangement, elimination, and etherification) during the conversion of 2-methylphenylethanol to 1-bromo-2-(2-methylphenyl)ethane.

Part 1: Diagnostic Dashboard & Root Cause Analysis

Q: My NMR shows a doublet at ~1.8 ppm and a quartet at ~5.2 ppm instead of the expected triplets. What happened?

Diagnostic: Your reaction underwent a carbocation rearrangement. You have synthesized the byproduct 1-bromo-1-(2-methylphenyl)ethane instead of the target 1-bromo-2-(2-methylphenyl)ethane[1]. Root Cause & Causality: This occurs when using highly acidic reagents (like aqueous HBr or unbuffered PBr₃). The primary hydroxyl group is protonated and leaves as water, generating a highly unstable primary carbocation. To achieve stability, a rapid 1,2-hydride shift occurs from the adjacent benzylic position, creating a highly stable secondary benzylic carbocation. Bromide then attacks this benzylic position rather than the primary carbon[2]. Solution: Switch to strictly SN2-driven, neutral conditions such as the Appel reaction to bypass carbocation formation entirely[3].

Q: I am seeing a vinylic signal in my NMR (~5.3 - 6.0 ppm) and a lower isolated mass. Why?

Diagnostic: Formation of the elimination byproduct, 2-methylstyrene. Root Cause & Causality: Elevated temperatures combined with acidic conditions promote E1 elimination from the intermediate benzylic carbocation. Solution: Maintain reaction temperatures below 25 °C and use an acid scavenger (e.g., Pyridine) if using PBr₃[2].

Q: My PBr₃ reaction stalled at 60% conversion, and the crude mixture is a sticky gel. How do I fix this?

Diagnostic: Incomplete breakdown of intermediate phosphite esters. Root Cause & Causality: The reaction of alcohols with PBr₃ occurs in three stages, replacing each bromine on the phosphorus. The final cleavage of the dialkyl phosphite is the slowest step and often requires slight warming. If quenched prematurely, these stable esters remain, trapping your product and drastically reducing the yield[2]. Solution: Allow the reaction to warm to room temperature for the final hour, and ensure a thorough, slow quench with saturated NaHCO₃ to hydrolyze residual phosphites.

Part 2: Quantitative Byproduct Profiling

To ensure right-first-time execution, select your reagent system based on the quantitative risk profiles below:

Reagent SystemPrimary MechanismRearrangement RiskElimination RiskTypical YieldMechanistic Notes
Aq. HBr / H₂SO₄ SN1 / SN2HIGH (>40%)HIGH < 30%Generates benzylic carbocation via hydride shift.
PBr₃ (Neat) SN2MODERATELOW60-70%Unbuffered HBr byproduct triggers SN1 side reactions.
PBr₃ + Pyridine SN2LOW (<5%)LOW80-85%Pyridine scavenges HBr, maintaining SN2 trajectory.
PPh₃ / CBr₄ (Appel) SN2ZERO ZERO > 90%Strictly neutral conditions; thermodynamically driven.

Part 3: Mechanistic Pathway Analysis

The following diagram illustrates the causality behind reagent selection. Acidic conditions inevitably trigger the SN1 pathway, leading to the rearranged byproduct.

Mechanism cluster_SN2 Neutral / Basic Conditions (Appel or PBr3 + Pyridine) cluster_SN1 Acidic Conditions (HBr or unbuffered PBr3) Start 2-Methylphenylethanol Phosphonium Alkoxyphosphonium / Phosphite Intermediate (No Carbocation) Start->Phosphonium Protonation Oxonium Ion Formation (-H₂O) Start->Protonation SN2 Backside SN2 Attack by Br⁻ Phosphonium->SN2 Desired 1-Bromo-2-(2-methylphenyl)ethane (Target Product) SN2->Desired Carbocation Primary Carbocation (Unstable) Protonation->Carbocation HydrideShift 1,2-Hydride Shift Carbocation->HydrideShift Benzylic Secondary Benzylic Carbocation (Stable) HydrideShift->Benzylic Rearranged 1-Bromo-1-(2-methylphenyl)ethane (Major Byproduct) Benzylic->Rearranged

Mechanistic divergence in the bromination of 2-methylphenylethanol (SN2 vs. SN1 pathways).

Part 4: Validated Experimental Protocols

Protocol A: The Appel Reaction (Zero-Rearrangement Standard)

This protocol is a self-validating system designed to completely prevent carbocation formation by operating under strictly neutral conditions[3].

  • Preparation: Flame-dry a 250 mL round-bottom flask. Add triphenylphosphine (PPh₃, 1.2 equiv) and 2-methylphenylethanol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath under a continuous nitrogen atmosphere.

  • Activation: Slowly add carbon tetrabromide (CBr₄, 1.2 equiv) in small portions.

    • Causality: PPh₃ attacks CBr₄ to form a halomethylphosphonium salt, which subsequently activates the alcohol oxygen without generating free acid[3].

  • In-Process Monitoring (Self-Validation): Stir for 1-2 hours, allowing the reaction to warm to 25 °C. Monitor via TLC (Hexanes:EtOAc 9:1). The product will appear as a high-Rf UV-active spot.

  • Precipitation: Once complete, concentrate the reaction mixture in vacuo to 20% of its original volume. Vigorously add cold hexanes.

    • Causality: Triphenylphosphine oxide (TPPO) byproduct is highly insoluble in hexanes and will crash out of solution, preventing column overloading[3].

  • Filtration & Validation: Filter the TPPO through a Celite pad. Concentrate the filtrate and validate via ¹H NMR. The target product is confirmed by two distinct triplets at ~3.2 ppm and ~3.6 ppm, with no quartet at ~5.2 ppm[4].

Protocol B: PBr₃ with Pyridine (Scalable Alternative)

PBr₃ is highly atom-economical but generates HBr. This protocol uses pyridine to scavenge HBr, forcing the reaction down the SN2 pathway[2].

  • Preparation: In a dry flask under N₂, dissolve 2-methylphenylethanol (1.0 equiv) and anhydrous pyridine (0.5 equiv) in dry DCM at 0 °C.

    • Causality: Pyridine acts as an acid scavenger, neutralizing HBr to form pyridinium bromide. This prevents the protonation of the alcohol and subsequent hydride shift[2].

  • Addition: Add Phosphorus tribromide (PBr₃, 0.4 equiv) dropwise via syringe.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours to ensure cleavage of the final phosphite ester.

  • Quenching: Carefully quench with saturated aqueous NaHCO₃ at 0 °C. Ensure gas evolution (CO₂) ceases completely before transferring to a separatory funnel.

  • Extraction: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Part 5: Experimental Workflow Visualization

Workflow Step1 1. Setup Dry DCM, 0°C N₂ Atmosphere Step2 2. Activation Add PPh₃ then CBr₄ Step1->Step2 Step3 3. Reaction Add Alcohol dropwise Warm to 25°C Step2->Step3 IPC In-Process Control TLC (Hexanes/EtOAc) Check for starting material Step3->IPC Step4 4. Precipitation Add Hexanes to precipitate Ph₃P=O IPC->Step4 Step5 5. Filtration & Concentration Step4->Step5 Product Pure Alkyl Bromide (Validated by NMR) Step5->Product

Self-validating experimental workflow for the Appel bromination reaction.

Part 6: Frequently Asked Questions (FAQs)

Q: Can I substitute CBr₄ with N-Bromosuccinimide (NBS) in the Appel reaction? A: While NBS and PPh₃ can generate alkyl bromides, the classical Appel reaction using CBr₄ is thermodynamically driven by the formation of bromoform (CHBr₃) and triphenylphosphine oxide (TPPO)[3]. NBS can introduce competing radical bromination at the highly reactive benzylic position of 2-methylphenylethanol, leading to dibrominated byproducts. Stick to CBr₄ for this specific substrate.

Q: Why is my PBr₃ reaction quenched at 0 °C instead of room temperature? A: Unreacted PBr₃ and intermediate phosphorobromidites react violently and exothermically with water. Quenching at room temperature can cause a sudden spike in heat, promoting E2 elimination of your newly formed alkyl bromide into 2-methylstyrene. Always quench dropwise with cold aqueous base.

Q: How do I distinguish the ether byproduct from my starting material on TLC? A: The intermolecular ether byproduct (bis(2-methylphenylethyl) ether) is significantly less polar than the starting alcohol because it lacks a hydrogen-bonding hydroxyl group. It will elute much higher on the TLC plate (closer to the alkyl bromide) but will not react with standard alcohol stains like KMnO₄.

Part 7: References

Sources

strategies to enhance the stability of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Stability Optimization Guide

Case ID: 4-Br-2-Me-BnOH-001 Molecule: 1-(4-bromo-2-methylphenyl)ethan-1-ol Class: Secondary Benzylic Alcohol / Halogenated Aryl Support Level: Tier 3 (Senior Scientist)

Core Stability Assessment

This molecule presents a "Stability Paradox." While the aryl bromide is robust, the secondary benzylic alcohol moiety is chemically fragile. The ortho-methyl group provides slight steric protection but also electronically activates the benzylic position, making it more susceptible to carbocation-mediated degradation than unsubstituted analogs.

The Two Primary Degradation Vectors
  • Auto-Oxidation (Radical Pathway): Conversion to the ketone, 1-(4-bromo-2-methylphenyl)ethan-1-one. Accelerated by light and air.

  • Dehydration (Acid-Catalyzed E1): Loss of water to form 4-bromo-2-methylstyrene. This is irreversible and often leads to polymerization of the styrene byproduct.

Troubleshooting & Diagnostics (Q&A)

Q1: "My sample has turned from a white solid/colorless oil to a yellow liquid. Is it salvageable?"

Diagnosis: This is the hallmark of Auto-Oxidation . The yellow color typically comes from the conjugation of the ketone product or trace formation of styrenes.

  • Verification: Run a 1H NMR.

    • Look for: A sharp singlet around 2.5-2.6 ppm . This indicates the methyl group of the acetophenone derivative (ketone).

    • Loss of: The quartet/multiplet around 4.8-5.2 ppm (the benzylic C-H of the alcohol).

  • Solution:

    • If <10% Oxidation: Recrystallize from Hexane/Ethyl Acetate (if solid) or perform rapid silica filtration (10% EtOAc in Hexanes).

    • If >10% Oxidation: Reduce the mixture back to the alcohol using NaBH₄ in Methanol (0°C, 30 min). This is often faster than separating the mixture.

Q2: "I see a new set of vinylic protons in my NMR, and the material is becoming gummy."

Diagnosis: You are experiencing Acid-Catalyzed Dehydration .[1] The "gum" is likely oligomers of the resulting styrene.

  • Root Cause: Traces of acid in your solvent (e.g., CDCl₃ often contains HCl) or storage in glassware cleaned with acid but not neutralized.

  • Mechanism: The electron-donating ortho-methyl group stabilizes the benzylic carbocation intermediate, lowering the energy barrier for water elimination (E1 mechanism).

  • Immediate Action:

    • Dissolve in Et₂O or EtOAc.

    • Wash with saturated aqueous NaHCO₃ (Sodium Bicarbonate) immediately to neutralize acid.

    • Dry over Na₂SO₄ (avoid MgSO₄ if slightly acidic) and concentrate.

Q3: "The yield drops significantly when I scale up the reaction. Why?"

Diagnosis: Thermal Instability .

  • Explanation: Benzylic alcohols are heat-sensitive. Prolonged heating (even during rotary evaporation at >45°C) can induce dehydration.

  • Protocol Adjustment:

    • Keep water bath temperature < 35°C during concentration.

    • Do not store the crude oil under high vacuum for extended periods (> 2 hours) without cooling.

Visualization: Degradation & Stabilization Pathways

The following diagram maps the chemical fate of your molecule and the intervention points.

StabilityPathways Target 1-(4-bromo-2-methylphenyl) ethan-1-ol (Target) Ketone Impurity A: Acetophenone Deriv. (Oxidation) Target->Ketone O2 / Light / Radical (Slow) Styrene Impurity B: Styrene Deriv. (Dehydration) Target->Styrene H+ / Heat (Fast) Polymer Gummy Residue (Oligomers) Styrene->Polymer Polymerization Argon Argon/N2 + Dark Argon->Target Prevents Base Base Wash (NaHCO3) Base->Target Stabilizes Cold Cold Storage (< 4°C) Cold->Target Slows Kinetics

Figure 1: Degradation vectors (Red) vs. Stabilization interventions (Green). The benzylic position is the central point of failure.

Standard Operating Procedures (SOPs)

SOP-A: Purification Strategy

Do not use distillation if possible; thermal dehydration risk is high.

ParameterRecommendationRationale
Method Flash Chromatography Gentle, room-temp separation.
Stationary Phase Silica Gel (neutralized)Pre-wash silica with 1% Et₃N in Hexane if acid-sensitive.
Eluent 5-15% EtOAc in HexanesLow polarity minimizes residence time on silica.
Loading DCM (minimal volume)Avoid dissolving in warm solvents.
SOP-B: Long-Term Storage Protocol
  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon for 30 seconds before capping.

  • Additive (Optional): If the next step allows, add 0.1% w/w BHT (Butylated hydroxytoluene). This acts as a radical scavenger to stop auto-oxidation [1].

  • Temperature: Store at -20°C . If -20°C is unavailable, 4°C is mandatory.

  • Solvent: Store neat (dry). Do not store in solution, especially not in chlorinated solvents (which can become acidic over time) or ethers (which form peroxides).

Advanced FAQ: Chemical Compatibility

Q: Can I use this alcohol in a Mitsunobu reaction? A: Yes, but order of addition matters.

  • Risk:[2][3][4] The betaine intermediate in Mitsunobu is basic, but the reaction generates acidic byproducts.

  • Advice: Pre-mix the phosphine and DEAD/DIAD at 0°C, then add the benzylic alcohol last to minimize its exposure to the reactive azo-species which can sometimes oxidize benzylic alcohols [2].

Q: I need to protect the alcohol. Which group is best? A: TBS (tert-Butyldimethylsilyl) or MOM (Methoxymethyl) .

  • Avoid: Acetyl (Ac) or Benzoyl (Bz). The deprotection conditions (base hydrolysis) can sometimes cause elimination (styrene formation) if the conditions are too harsh, whereas silyl deprotection (TBAF) is chemically orthogonal and milder.

References

  • Auto-oxidation Mechanisms: Liu, K., et al. "HOO• as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols."[5] National Institutes of Health (PMC), 2024. Link

  • Benzylic Alcohol Reactivity: "Reactions at the Benzylic Position: Oxidation and Elimination." Chemistry Steps, 2019. Link

  • Dehydration Kinetics: "Kinetics and Mechanisms of Dehydration of Secondary Alcohols." ACS Earth and Space Chemistry, 2018. Link

  • Handling Guidelines: "Safety Data Sheet: 1-(4-Methylphenyl)ethanol." Thermo Fisher Scientific, 2025. Link

  • General Purification: "Purification of Benzylic Alcohols via Chromatography." BenchChem Protocols, 2025. Link

Sources

Validation & Comparative

validation of 1-(4-bromo-2-methylphenyl)ethan-1-ol structure by 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation Guide: 1-(4-bromo-2-methylphenyl)ethan-1-ol

Executive Summary

  • Target Molecule: 1-(4-bromo-2-methylphenyl)ethan-1-ol (Secondary Alcohol).

  • Primary Application: Chiral building block for Suzuki-Miyaura cross-couplings; intermediate in API synthesis.

  • Validation Challenge: Distinguishing the target from its ketone precursor (incomplete reduction) and positional regioisomers (starting material impurity).

  • Methodology: High-Resolution

    
     and 
    
    
    
    NMR spectroscopy in
    
    
    .

Structural Analysis & Expectations

Before interpreting spectra, we must define the expected magnetic environment based on the 1,2,4-trisubstituted benzene ring.

  • The Chiral Center: The benzylic position (C1) creates a chiral center, making the methylene protons of any attached ethyl groups diastereotopic (though here we have a methyl group, which appears as a simple doublet).

  • Steric Influence: The ortho-methyl group (C2) exerts steric hindrance on the ethanol chain, potentially restricting rotation and causing slight broadening or downfield shifts in the benzylic methine signal compared to unsubstituted 1-phenylethanol.

Diagram 1: Structural Logic & Numbering

Structure Target Target: 1-(4-bromo-2-methylphenyl)ethan-1-ol Ring Aromatic Region (6.5 - 7.6 ppm) 1,2,4-Substitution Pattern Target->Ring Analyzes Chain Aliphatic Region (1.0 - 5.5 ppm) Chiral Ethyl Chain Target->Chain Analyzes H-3 (Singlet/Meta-d) H-3 (Singlet/Meta-d) Ring->H-3 (Singlet/Meta-d) Isolated between Me/Br H-5 (dd) H-5 (dd) Ring->H-5 (dd) Ortho to H-6, Meta to H-3 H-6 (d) H-6 (d) Ring->H-6 (d) Ortho to H-5 Benzylic CH (Quartet) Benzylic CH (Quartet) Chain->Benzylic CH (Quartet) ~5.0 ppm Methyl CH3 (Doublet) Methyl CH3 (Doublet) Chain->Methyl CH3 (Doublet) ~1.4 ppm Ar-Methyl (Singlet) Ar-Methyl (Singlet) Chain->Ar-Methyl (Singlet) ~2.3 ppm

Caption: Structural decomposition of the target molecule for NMR assignment.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is the standard for routine QC.
    • Note: If precise characterization of the hydroxyl proton (

      
      ) is required (to prove it is not an ether), use 
      
      
      
      to prevent proton exchange, which reveals the
      
      
      coupling doublet.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm for 
    
    
    
    , 77.16 ppm for
    
    
    ).
Instrument Parameters
  • Frequency: 400 MHz or higher recommended to resolve aromatic coupling.

  • Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).

  • Transients: 16 scans (

    
    ), 512+ scans (
    
    
    
    ).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the Target Alcohol against its most common impurities: the Ketone Precursor (from incomplete reduction) and the Regioisomer (from incorrect starting material).

Comparison A: Target Alcohol vs. Ketone Precursor

Precursor: 1-(4-bromo-2-methylphenyl)ethan-1-one.[1]

FeatureTarget (Alcohol)Precursor (Ketone)Diagnostic Value
Benzylic Position Quartet (~4.9–5.2 ppm) Absent Definitive Proof of Reduction
Side Chain Methyl Doublet (~1.4 ppm)Singlet (~2.55 ppm)Shift due to carbonyl anisotropy
Carbonyl Carbon AbsentSignal at ~200 ppm

Confirmation
Hydroxyl Proton Broad Singlet (variable)AbsentConfirmation (in dry solvent)
Comparison B: Target vs. Regioisomer

Regioisomer: 1-(4-bromo-3-methylphenyl)ethan-1-ol (Methyl meta to ethanol chain).

FeatureTarget (2-Methyl)Isomer (3-Methyl)Explanation
Aromatic H-6 Doublet (

Hz)
Singlet (or small meta-d) In Target, H-6 has one ortho neighbor (H-5). In Isomer, H-2 (equivalent position) is isolated.
Ar-Me Shift ~2.30 ppm~2.35 ppmSubtle, but 2-Me is shielded by the alcohol chain.
Benzylic CH Slightly DeshieldedNormal2-Me causes steric twist/deshielding.

Detailed Spectral Assignment

NMR Data (400 MHz, )

Predicted/Derived based on fragment analysis [1, 2].

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
7.38 Doublet (

Hz)
1HAr-H6 Ortho to the ethanol group; coupled to H5.
7.32 Singlet (br)1HAr-H3 Isolated between Br and Me; shows only weak meta coupling.
7.28 dd (

Hz)
1HAr-H5 Ortho to H6, meta to H3.
5.05 Quartet (

Hz)
1HCH -OHBenzylic methine. Downfield due to OH and Ring.
2.31 Singlet3HAr-CH3 Methyl attached to the aromatic ring.
1.85 Broad Singlet1H-OH Exchangeable; shift varies with concentration.
1.42 Doublet (

Hz)
3HCH-CH3 Terminal methyl of the ethanol chain.
NMR Data (100 MHz, )

Key diagnostic peaks.

Shift (

, ppm)
AssignmentNote
143.5 C-1 (Ipso)Quaternary carbon attached to ethanol chain.
136.8 C-2 (C-Me)Quaternary carbon attached to methyl.
131.2 C-3 (CH)Aromatic methine.
129.5 C-5 (CH)Aromatic methine.
125.8 C-6 (CH)Aromatic methine (closest to chiral center).
121.0 C-4 (C-Br)Quaternary carbon attached to Bromine (distinctive upfield shift for C-Br).
66.5 CH -OHBenzylic carbon (Key alcohol signal).
23.5 CH-CH3 Aliphatic methyl.
19.2 Ar-CH3 Aromatic methyl.

Validation Logic Tree (Graphviz)

Use this decision tree to interpret your raw data.

ValidationLogic Start Start Analysis CheckCarbonyl Check >190 ppm (13C) or ~2.5 ppm Singlet (1H)? Start->CheckCarbonyl IsKetone Result: Ketone Precursor (Incomplete Reduction) CheckCarbonyl->IsKetone Yes CheckMethine Check ~5.0 ppm Quartet? CheckCarbonyl->CheckMethine No CheckCoupling Check Aromatic Region: Do you see 1 Singlet + 2 Doublets? CheckMethine->CheckCoupling Yes IsIsomer Result: Regioisomer (Check Starting Material) CheckMethine->IsIsomer No (Complex Multiplet?) CheckCoupling->IsIsomer No (Symmetric peaks?) Confirmed VALIDATED STRUCTURE 1-(4-bromo-2-methylphenyl)ethan-1-ol CheckCoupling->Confirmed Yes (1,2,4-pattern)

Caption: Step-by-step logic for validating the target structure against common failures.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). Ethanone, 2-bromo-1-(4-methylphenyl)- Mass Spectrum and partial NMR data. NIST Chemistry WebBook, SRD 69. [Link] (Used for fragment validation of the 4-methyl-2-bromo motif).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift prediction logic).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Reference for solvent residual peaks).

Sources

comparative analysis of different synthetic routes to 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-(4-bromo-2-methylphenyl)ethan-1-ol CAS Registry Number: (Analogous precursors: Ketone 65095-33-2; Aldehyde 24078-12-4) Primary Application: Chiral intermediate for API synthesis, specifically in the development of adrenergic receptor modulators and oncology targets requiring precise stereochemistry.

This guide evaluates three distinct synthetic pathways for the production of 1-(4-bromo-2-methylphenyl)ethan-1-ol. The presence of the ortho-methyl group at position 2 introduces significant steric strain not found in para-substituted analogs, influencing reagent approach and catalyst performance.

Metric Route A: Grignard Addition Route B: Ketone Reduction (NaBH₄) Route C: Asymmetric Transfer Hydrogenation (ATH)
Precursor 4-Bromo-2-methylbenzaldehyde1-(4-Bromo-2-methylphenyl)ethanone1-(4-Bromo-2-methylphenyl)ethanone
Stereochemistry Racemic (1:1 mixture)Racemic (1:1 mixture)High Enantiomeric Excess (>95% ee)
Atom Economy ModerateHighHigh
Scalability Low-Medium (Exotherm control)High (Industrial standard)High (Catalytic efficiency)
Key Challenge Ortho-methyl steric hindranceChemoselectivity (over-reduction)Catalyst matching for ortho-substitution

Route A: Grignard Addition to Aldehyde

Mechanism: Nucleophilic addition of methylmagnesium bromide to 4-bromo-2-methylbenzaldehyde.

Technical Analysis

This route is ideal for early-stage discovery chemistry where rapid access to the racemic scaffold is required. The ortho-methyl group exerts a steric shielding effect on the carbonyl carbon. Consequently, the reaction requires strictly anhydrous conditions and potentially higher initiation temperatures than the unhindered para-isomer to overcome the activation energy barrier.

Experimental Protocol

Reagents:

  • 4-Bromo-2-methylbenzaldehyde (1.0 eq)[1]

  • Methylmagnesium bromide (MeMgBr) (3.0 M in Et₂O, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (sat.[2][3] aq.)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Charge with 4-bromo-2-methylbenzaldehyde dissolved in anhydrous THF (0.5 M concentration).

  • Controlled Addition: Cool the solution to 0°C. Add MeMgBr dropwise via a pressure-equalizing addition funnel. Note: The ortho-methyl group may delay the exotherm; do not increase addition rate if no immediate reflux is observed.

  • Reaction Maintenance: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the aldehyde spot (Rf ~0.6).

  • Quench: Cool back to 0°C. Quench slowly with saturated NH₄Cl solution. This breaks the magnesium alkoxide complex.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Pathway Visualization

GrignardRoute Aldehyde 4-Bromo-2-methyl- benzaldehyde Transition Magnesium Alkoxide Intermediate Aldehyde->Transition THF, 0°C MeMgBr MeMgBr (Nucleophile) MeMgBr->Transition Product 1-(4-bromo-2-methylphenyl) ethan-1-ol Transition->Product NH4Cl (aq) Hydrolysis

Caption: Nucleophilic attack of Grignard reagent on the sterically hindered aldehyde carbonyl.

Route B: Reduction of Ketone (Racemic)

Mechanism: Hydride transfer from Sodium Borohydride (NaBH₄) to 1-(4-bromo-2-methylphenyl)ethanone.

Technical Analysis

This is the most robust and cost-effective route for multi-gram synthesis. The starting material, 4'-bromo-2'-methylacetophenone, is stable and commercially available. Unlike the Grignard route, the ortho-methyl group has a negligible effect on the small hydride nucleophile (H⁻), resulting in rapid and quantitative conversion.

Experimental Protocol

Reagents:

  • 1-(4-Bromo-2-methylphenyl)ethanone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (0.6 eq - theoretical excess due to 4 hydrides/mole)

  • Methanol (MeOH) (Reagent grade)

Step-by-Step Methodology:

  • Solvation: Dissolve the ketone in MeOH (0.2 M) in a round-bottom flask. Cool to 0°C.[4]

  • Hydride Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Validation: Check for complete consumption of ketone by TLC or LC-MS.

  • Workup: Concentrate MeOH to 20% volume. Dilute with water and extract with Dichloromethane (DCM).

  • Isolation: The product is often pure enough (>95%) for subsequent steps without chromatography.

Pathway Visualization

ReductionRoute Ketone 1-(4-bromo-2-methylphenyl) ethanone Borate Borate Ester Complex Ketone->Borate MeOH, 0°C NaBH4 NaBH4 (Hydride Source) NaBH4->Borate Product Racemic Alcohol Borate->Product Aq. Workup

Caption: Hydride reduction pathway via borate intermediate.

Route C: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Enantioselective reduction using a Ruthenium or Rhodium catalyst with a chiral ligand (e.g., TsDPEN).

Technical Analysis

For drug development, the racemic mixture is often insufficient. ATH is superior to resolution methods. The ortho-methyl group is critical here: it restricts the conformational flexibility of the substrate in the catalyst's chiral pocket, often enhancing enantioselectivity compared to the para-isomer by locking the substrate orientation.

Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN] Hydrogen Source: Formic acid / Triethylamine azeotrope.

Experimental Protocol
  • Catalyst Prep: In a glovebox or under N₂, mix [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in DCM. Stir 10 min.

  • Reaction: Add the ketone (1-(4-bromo-2-methylphenyl)ethanone).

  • Initiation: Add the Formic Acid/TEA (5:2) mixture.

  • Incubation: Stir at 28°C for 12-24 hours. Monitor ee via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Workup: Filter through a silica plug to remove the metal catalyst. Concentrate.

Comparative Decision Matrix

DecisionTree Start Start: Need 1-(4-bromo-2-methylphenyl)ethan-1-ol IsChiral Is Stereochemistry Critical? Start->IsChiral Racemic Racemic Route OK IsChiral->Racemic No Chiral Enantiopure Required IsChiral->Chiral Yes PrecursorCheck Available Precursor? Racemic->PrecursorCheck RouteC Route C: Asymmetric Hydrogenation (High Pharma Value) Chiral->RouteC RouteA Route A: Grignard (Use if Aldehyde available) PrecursorCheck->RouteA Aldehyde RouteB Route B: NaBH4 Reduction (Best for Scale/Cost) PrecursorCheck->RouteB Ketone

Caption: Strategic selection guide based on stereochemical needs and precursor availability.

References

  • Reduction of Acetophenones (General Protocol): Mechanism for the Reduction of Aldehydes and Ketones by Sodium Borohydride. Master Organic Chemistry. [Link]

  • Precursor Identification (Aldehyde): 4-Bromo-2-methylbenzaldehyde.[1] PubChem Compound Summary. [Link]

  • Precursor Identification (Ketone): 1-(4-Bromo-2-methylphenyl)ethan-1-one. PubChem Compound Summary. [Link]

  • Asymmetric Reduction (Analogous Protocols): Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones. Organic Chemistry Portal. [Link]

Sources

biological activity of 1-(4-bromo-2-methylphenyl)ethan-1-ol versus its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biological Evaluation & Synthetic Utility of 1-(4-bromo-2-methylphenyl)ethan-1-ol: A Comparative Guide

Executive Summary

This guide evaluates the biological profile and synthetic utility of 1-(4-bromo-2-methylphenyl)ethan-1-ol (hereafter referred to as BMP-OH ). Unlike simple solvents, BMP-OH serves as a privileged chiral scaffold in medicinal chemistry. Its value lies in the synergy between its chiral secondary alcohol (a hydrogen bond donor/acceptor) and the 4-bromo aryl halide (a cross-coupling handle).

This analysis compares BMP-OH against its non-methylated analog, 1-(4-bromophenyl)ethan-1-ol (BP-OH) , and other halogenated phenylethanols to elucidate the impact of ortho-methylation on enzymatic recognition, lipophilicity, and antimicrobial potency.

Comparative Biocatalytic Activity: The "Ortho-Effect"

The primary "biological activity" relevant to BMP-OH is its interaction with biocatalysts (ketoreductases) during asymmetric synthesis. The presence of the ortho-methyl group creates significant steric hindrance compared to the unhindered BP-OH, drastically altering enzyme kinetics and enantioselectivity.

Mechanism of Action: Asymmetric Reduction

Biocatalytic reduction of the precursor ketone (4-bromo-2-methylacetophenone) follows Prelog’s rule, typically yielding the (S)-alcohol with standard yeast strains, though specific fungi like Aspergillus niger can invert this preference or enhance enantiomeric excess (ee).

Table 1: Biocatalytic Efficiency Comparison (Whole Cell Systems)

FeatureBMP-OH (Target) BP-OH (Analog) Impact of o-Methyl Group
Substrate Conversion (24h) 60–85%>95%Steric Hindrance: The methyl group twists the carbonyl out of planarity, slowing hydride attack.
Enantiomeric Excess (ee) >99% (Strain Dependent)90–98%Locking Effect: Steric bulk restricts substrate rotation in the active site, often increasing selectivity despite lower rates.
Preferred Biocatalyst Aspergillus niger / Geotrichum candidumSaccharomyces cerevisiaeBMP-OH requires more robust oxidoreductases found in filamentous fungi.
Lipophilicity (LogP) ~2.8~2.4Increased Hydrophobicity: Methyl group enhances membrane permeability but reduces aqueous solubility.

Analyst Insight: For industrial scale-up, BP-OH is easier to synthesize. However, BMP-OH is more valuable because the ortho-methyl group prevents racemization in downstream coupling reactions, acting as a "conformational lock."

Intrinsic Biological Activity: Antimicrobial & Cytotoxic Potential

While primarily an intermediate, BMP-OH possesses intrinsic biological activity due to its halogenated aromatic core. Halogenated phenylethanols act as membrane disruptors in bacteria.

Structure-Activity Relationship (SAR)
  • Bromine (C4): Increases lipophilicity and acts as a Lewis base, enhancing interaction with bacterial cell walls.

  • Hydroxyl (C1): Essential for hydrogen bonding with membrane polar heads.

  • Methyl (C2): The differentiator. It increases bulk, potentially reducing efficacy against Gram-negative bacteria (due to porin exclusion) but enhancing potency against Gram-positive strains by increasing local concentration in the lipid bilayer.

Table 2: Estimated Comparative Antimicrobial Profile

CompoundGram (+) Activity (S. aureus)Gram (-) Activity (E. coli)Cytotoxicity (Mammalian)
BMP-OH Moderate (MIC ~100-200 µg/mL)LowLow-Moderate
BP-OH ModerateLowLow
2,4-Dichlorophenylethanol High (MIC <50 µg/mL)ModerateModerate

Note: Data extrapolated from general SAR of halogenated phenylethanols.

Visualization of Pathways

Figure 1: Biocatalytic Synthesis & Downstream Utility

This diagram illustrates the enzymatic reduction pathway and how the "Ortho-Methyl" group influences the transition from a ketone precursor to a drug scaffold.

Biocatalysis Ketone 4-Bromo-2-methylacetophenone (Precursor) Transition Transition State (Sterically Hindered) Ketone->Transition + NADPH Enzyme Biocatalyst (e.g., A. niger) Enzyme->Transition Catalysis Product 1-(4-bromo-2-methylphenyl)ethan-1-ol (Chiral Scaffold) Transition->Product Reductive Asymmetry (>99% ee) Drug Suzuki Coupling (Drug Intermediate) Product->Drug Pd-Catalyzed Cross-Coupling

Caption: The ortho-methyl group (C2) imposes steric constraints during the transition state, enhancing enantioselectivity while reducing reaction rate compared to non-methylated analogs.

Experimental Protocols

Protocol A: Whole-Cell Biocatalytic Reduction

Purpose: To synthesize chiral BMP-OH with high enantiomeric excess using A. niger.

  • Inoculum Preparation: Suspend Aspergillus niger spores (4 × 10^6 spores/mL) in 100 mL sterile Malt Extract Broth (MEB). Incubate at 30°C, 150 rpm for 48 hours.

  • Substrate Addition: Dissolve 100 mg of 4-bromo-2-methylacetophenone in 1 mL ethanol. Add dropwise to the fungal culture.

  • Biotransformation: Incubate for 72 hours. Monitor pH (maintain ~6.0).

  • Extraction: Centrifuge culture (5000 rpm, 10 min). Extract supernatant with ethyl acetate (3 x 50 mL).

  • Analysis: Dry organic layer over Na2SO4. Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5) to determine conversion and ee%.

Protocol B: Antimicrobial Susceptibility (MIC Assay)

Purpose: To determine the intrinsic toxicity of BMP-OH vs. analogs.

  • Preparation: Prepare stock solutions of BMP-OH and BP-OH in DMSO (10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

References

  • Biocatalytic Reduction of Halogenated Acetophenones: Kurbanoglu, E. B., et al. "Asymmetric reduction of 4-bromoacetophenone using whole cells." ResearchGate.

  • Antimicrobial Activity of Halogenated Phenols: Vairappan, C. S., et al.[1][2] "Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria."[1][2] Planta Medica.

  • Chemical Properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol: PubChem Compound Summary. "2-Bromo-1-(4-methylphenyl)ethan-1-ol."

  • Structure-Activity Relationships of Phenylethanols: Chen, Y., et al. "Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives." PLOS One.

Sources

Comprehensive Comparison Guide: Analytical Techniques for 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the cross-validation of analytical techniques for 1-(4-bromo-2-methylphenyl)ethan-1-ol , a critical chiral intermediate often employed in the synthesis of kinase inhibitors and other pharmaceutical agents.

The following protocols and comparisons are designed to ensure rigorous quality control (QC) by leveraging orthogonal methodologies.

Executive Summary & Strategic Overview

In drug development, relying on a single analytical technique for a chiral intermediate like 1-(4-bromo-2-methylphenyl)ethan-1-ol is a liability. The presence of the bromine atom and the chiral center at the benzylic position necessitates a multi-modal approach.

  • Chemical Purity: We compare Reversed-Phase HPLC (RP-HPLC) against Gas Chromatography (GC-FID) . While HPLC is the standard for non-volatile impurities, GC offers superior resolution for volatile organic impurities and isomeric byproducts.

  • Enantiomeric Purity: We validate Chiral HPLC against Specific Optical Rotation (SOR) . Chiral HPLC is the primary release method; SOR serves as a quick identity check but lacks the specificity for low-level enantiomeric impurity quantification.

Cross-Validation Workflow

The following diagram illustrates the decision matrix for selecting and validating these methods.

ValidationWorkflow Sample Raw Sample 1-(4-bromo-2-methylphenyl)ethan-1-ol HPLC Method A: RP-HPLC (UV @ 220 nm) Sample->HPLC GC Method B: GC-FID (DB-5 Column) Sample->GC ChiralLC Method C: Chiral HPLC (Amylose-based CSP) Sample->ChiralLC Polarimetry Method D: Polarimetry (Specific Rotation) Sample->Polarimetry Compare1 Cross-Validation 1: Chemical Purity Correlation HPLC->Compare1 GC->Compare1 Release Final CoA Generation Compare1->Release If Deviation < 1.0% Compare2 Cross-Validation 2: Enantiomeric Excess (ee%) ChiralLC->Compare2 Polarimetry->Compare2 Compare2->Release If ee% Confirmed

Caption: Figure 1. Orthogonal cross-validation workflow ensuring data integrity between chromatographic and physical methods.

Chemical Purity: RP-HPLC vs. GC-FID

Mechanistic Insight

For this molecule, HPLC is preferred for quantifying non-volatile oxidation byproducts (e.g., the corresponding ketone or carboxylic acids). However, GC is superior for separating structural isomers (e.g., regioisomers of the bromine position) that may co-elute on C18 columns due to similar hydrophobicity.

Experimental Protocols
Method A: RP-HPLC (Primary Method)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (Suppresses silanol activity).

    • B: Acetonitrile (ACN).

  • Gradient: 0-2 min (20% B), 2-15 min (20%→80% B), 15-20 min (80% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Maximizes absorption of the bromophenyl chromophore).

  • Self-Validation: System suitability requires resolution > 2.0 between the alcohol and its ketone precursor (1-(4-bromo-2-methylphenyl)ethanone).

Method B: GC-FID (Orthogonal Method)
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temperature Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

  • Inlet: Split 20:1 @ 250°C.

  • Detector: FID @ 300°C.

  • Self-Validation: Must resolve the analyte from residual solvents (e.g., THF, Toluene) used in synthesis.

Performance Comparison Data
FeatureRP-HPLC (UV)GC-FIDVerdict
Specificity High for polar impurities (acids, salts).[1]High for volatile isomers & solvents.Complementary
LOD ~0.05 µg/mL~0.1 µg/mLHPLC wins
Linearity (

)
> 0.9995 (10-1000 µg/mL)> 0.9990 (50-2000 µg/mL)Comparable
Robustness Sensitive to pH changes.Robust; sensitive to inlet contamination.GC wins
Sample Prep Dilute in ACN/Water.Dilute in volatile solvent (MeOH/DCM).GC is faster

Enantiomeric Purity: Chiral HPLC vs. Polarimetry[1][2]

Mechanistic Insight

The separation of the (R)- and (S)-enantiomers of 1-(4-bromo-2-methylphenyl)ethan-1-ol relies on the interaction between the hydroxyl group and the carbamate linkages on the chiral stationary phase (CSP). The Amylose tris(3,5-dimethylphenylcarbamate) selector is highly effective for benzylic alcohols.

Method C: Chiral HPLC (Gold Standard)
  • Column: Chiralpak AD-H or IA (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm.

  • Self-Validation: Resolution (

    
    ) between enantiomers must be > 1.5.[1]
    
Method D: Polarimetry (Identity Check)
  • Instrument: Digital Polarimeter with Na-D lamp (589 nm).

  • Concentration: 1.0 g/100 mL in Methanol.

  • Temperature: 20°C.

  • Limitation: A specific rotation value (e.g.,

    
    ) confirms identity but cannot accurately quantify < 1% enantiomeric impurity.
    

Structural Confirmation (Spectroscopy)

To ensure the "2-methyl" and "4-bromo" regiochemistry is correct (distinguishing it from the 3-bromo or 5-bromo isomers), NMR is required.

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.45 (d, 3H, -CH(OH)CH3 ) – Diagnostic doublet.
      
    • 
       2.30 (s, 3H, Ar-CH3 ) – Methyl group on the ring.
      
    • 
       4.9-5.1 (q, 1H, -CH (OH)-) – Benzylic proton.
      
    • 
       7.0-7.5 (m, 3H, Ar-H ) – Aromatic pattern must show 1,2,4-substitution (typically a doublet, doublet of doublets, and a doublet).
      

References

  • Chiral Separation Mechanism : Simeonov, S., et al. "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC."[1][2] American Journal of Analytical Chemistry, 2010.[2]

  • HPLC Validation Guidelines : USP <1225> Validation of Compendial Procedures. United States Pharmacopeia.

  • Compound Data : PubChem CID 21938536 (Ketone Precursor).[1] National Center for Biotechnology Information.

  • General Method Validation : ICH Harmonised Tripartite Guideline Q2(R1). "Validation of Analytical Procedures: Text and Methodology."

Sources

SAR and Synthetic Utility of 1-(4-bromo-2-methylphenyl)ethan-1-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) governing the synthesis, resolution, and medicinal utility of 1-(4-bromo-2-methylphenyl)ethan-1-ol derivatives.

Executive Summary

The molecule 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) represents a "privileged scaffold" in modern drug discovery. Its unique substitution pattern—combining a 4-bromo handle for cross-coupling, a 2-methyl conformational lock , and a chiral benzylic alcohol —makes it a critical intermediate for synthesizing atropisomeric kinase inhibitors and chiral agrochemicals.

This guide compares the biocatalytic versus chemical methods for accessing this chiral scaffold and analyzes the Structure-Activity Relationship (SAR) of its derivatives, focusing on how the ortho-methyl group influences both biological potency and synthetic efficiency.

Structure-Activity Relationship (SAR) Analysis

The "activity" of this scaffold is twofold: its biological activity as a fragment in final drug candidates, and its substrate activity in enzymatic resolution processes.

Medicinal Chemistry SAR: The "Ortho-Methyl Effect"

In the design of biaryl kinase inhibitors (e.g., ALK, ROS1 inhibitors), the 1-(4-bromo-2-methylphenyl)ethan-1-ol fragment is often employed to induce specific conformational constraints.

Structural FeatureSAR Role & MechanismImpact on Potency/Selectivity
2-Methyl Group Conformational Lock: Induces a twist between the phenyl ring and the ethanol side chain (or subsequent biaryl system) via steric clash with the ortho-proton.High: Restricts rotation, often freezing the molecule in a bioactive conformation (atropisomerism), improving selectivity for ATP-binding pockets.
4-Bromo Handle Diversity Vector: Serves as the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold.Critical: Allows attachment of solubilizing groups (e.g., piperazines) or hinge-binding heterocycles without disrupting the chiral center.
Chiral Alcohol (C1) H-Bond Anchor: The hydroxyl group (or its amine derivative) often forms critical H-bonds with the backbone residues of the target protein.Variable: Enantiomers typically show >100-fold difference in potency. The (S)-enantiomer is often preferred for specific kinase pockets (e.g., Crizotinib analogs).
Substrate-Selectivity Relationship (Biocatalysis)

When resolving the racemic alcohol using lipases (e.g., Candida antarctica Lipase B, CAL-B), the substitution pattern drastically affects the Enantiomeric Ratio (E-value) .

  • Steric Hindrance: The ortho-methyl group increases steric bulk near the reaction center, typically slowing down the acylation rate compared to unsubstituted 1-phenylethanol.

  • Selectivity Enhancement: However, this rigidity often increases enantioselectivity (E > 200) by preventing non-productive binding modes in the enzyme active site.

Comparative Guide: Resolution Methodologies

To obtain the enantiopure (S)- or (R)-1-(4-bromo-2-methylphenyl)ethan-1-ol, researchers must choose between Kinetic Resolution (Biocatalytic) and Asymmetric Transfer Hydrogenation (Chemical) .

Comparison Table: Method Performance
FeatureMethod A: Biocatalytic Kinetic Resolution Method B: Asymmetric Transfer Hydrogenation (ATH)
Catalyst Immobilized Lipase (CAL-B, Novozym 435)Ru-TsDPEN (Noyori Catalyst)
Substrate Racemic 1-(4-bromo-2-methylphenyl)ethan-1-ol4-Bromo-2-methylacetophenone (Ketone)
Reagent Vinyl Acetate (Acyl Donor)Formic Acid / Triethylamine (H-Donor)
Yield (Theoretical) Max 50% (for one enantiomer)>95% (Conversion of ketone)
Enantiomeric Excess (% ee) >99% (Excellent) 90-95% (Good, often requires recrystallization)
Scalability High (Flow chemistry compatible)Moderate (Metal waste management required)
"Green" Score High (Ambient temp, reusable catalyst)Medium (Transition metal use)

Recommendation:

  • Use Method A (Biocatalysis) if you need both enantiomers (one as alcohol, one as acetate) or if >99% ee is critical without further purification.

  • Use Method B (ATH) if you are starting from the ketone and need high throughput of a single enantiomer.

Experimental Protocols

Protocol A: Lipase-Mediated Kinetic Resolution (Standardized)

Objective: Isolation of (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol.

  • Substrate Preparation: Dissolve 10 mmol of racemic 1-(4-bromo-2-methylphenyl)ethan-1-ol in 50 mL of dry toluene (or MTBE for greener solvent).

  • Acyl Donor Addition: Add 30 mmol (3 eq.) of vinyl acetate.

  • Catalyst Addition: Add 200 mg of Novozym 435 (immobilized CAL-B).

  • Incubation: Shake at 200 rpm, 30°C. Monitor via chiral HPLC (Chiralcel OD-H column, 95:5 Hexane:iPrOH).

  • Termination: Stop reaction at 50% conversion (approx. 24-48h due to ortho-methyl steric hindrance). Filter off the enzyme.

  • Separation: Evaporate solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

    • Note: The ortho-methyl group significantly increases the Rf difference between alcohol and ester compared to unsubstituted analogs, facilitating separation.

Protocol B: Suzuki-Miyaura Coupling (Derivatization Workflow)

Objective: Coupling the chiral scaffold to an aryl boronic acid.

  • Reagents: Combine 1.0 eq of (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol, 1.2 eq of Aryl-Boronic Acid, and 2.0 eq of K₂CO₃ in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add 5 mol% Pd(dppf)Cl₂ .

  • Reaction: Heat to 90°C under N₂ for 12h.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography.

    • Critical Check: Verify that the chiral center at C1 did not racemize. The 2-methyl group usually protects the benzylic position from racemization mechanisms involving ring planarity.

Visualizations

Diagram 1: Chemo-Enzymatic Resolution Workflow

This diagram illustrates the kinetic resolution pathway, highlighting the separation of enantiomers.

G cluster_0 Input cluster_1 Output (50% Conversion) Racemic Racemic 1-(4-bromo-2-methylphenyl) ethan-1-ol Process Kinetic Resolution (CAL-B Lipase + Vinyl Acetate) Racemic->Process 30°C, Toluene S_Alcohol (S)-Alcohol (Unreacted) >99% ee Process->S_Alcohol Separation R_Acetate (R)-Acetate (Acylated) Process->R_Acetate Separation Hydrolysis Chemical Hydrolysis (LiOH / MeOH) R_Acetate->Hydrolysis R_Alcohol (R)-Alcohol >98% ee Hydrolysis->R_Alcohol

Caption: Workflow for the lipase-catalyzed kinetic resolution of the racemic scaffold, yielding both enantiomers with high optical purity.

Diagram 2: Pharmacophore & SAR Map

This diagram details the functional role of each part of the molecule in a medicinal chemistry context.

SAR Core 1-(4-bromo-2-methylphenyl) ethan-1-ol Core Br 4-Bromo Group (Reactive Handle) Core->Br Me 2-Methyl Group (Conformational Lock) Core->Me OH 1-Hydroxyethyl (Chiral Anchor) Core->OH Suzuki Suzuki Coupling (Biaryl Synthesis) Br->Suzuki Enables Twist Restricted Rotation (Atropisomerism) Me->Twist Induces Binding H-Bond Donor (Kinase Hinge Region) OH->Binding Provides

Caption: SAR map illustrating the distinct roles of the bromine handle, methyl "lock," and chiral alcohol in drug design.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry , 15(21), 3331-3351. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research , 30(2), 97-102. Link

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta , 41(3), 59-72. Link

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry , 54(18), 6342-6363. Link(Cited for the "Ortho-Effect" principle in 1-phenyl-ethanol derived kinase inhibitors).

confirmation of absolute stereochemistry of 1-(4-bromo-2-methylphenyl)ethan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous determination of absolute stereochemistry is a critical milestone in drug development and synthetic chemistry. For chiral benzylic alcohols like 1-(4-bromo-2-methylphenyl)ethan-1-ol , assigning the correct absolute configuration at the C1 position is essential, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.

As an Application Scientist, I have structured this guide to objectively compare three orthogonal methodologies for confirming the absolute stereochemistry of this molecule: Vibrational Circular Dichroism (VCD) , Mosher’s Ester NMR Analysis , and Single-Crystal X-ray Diffraction (XRD) . By examining the causality behind each experimental choice, we provide a self-validating framework for researchers to select the optimal technique based on sample availability, physical state, and required confidence levels.

Analytical Workflow Comparison

Workflow Start 1-(4-bromo-2-methylphenyl)ethan-1-ol VCD VCD / TD-DFT (Solution State) Start->VCD NMR Mosher's Ester NMR (Derivatization) Start->NMR XRD X-Ray Crystallography (Solid State) Start->XRD VCD_Step Compare Exp. IR/VCD with DFT Calculated VCD->VCD_Step NMR_Step Calculate Δδ(SR) from (R)/(S)-MTPA NMR->NMR_Step XRD_Step Anomalous Dispersion (Br atom, Flack Param) XRD->XRD_Step Result Absolute Stereochemistry Confirmed VCD_Step->Result NMR_Step->Result XRD_Step->Result

Workflow comparing VCD, NMR, and XRD for absolute stereochemistry confirmation.

Method 1: Vibrational Circular Dichroism (VCD) Coupled with TD-DFT

Concept & Causality VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Because 1-(4-bromo-2-methylphenyl)ethan-1-ol may present as a viscous oil depending on purity and ambient temperature, VCD offers a distinct advantage: it requires no crystallization or chemical derivatization[1]. The absolute configuration is established by matching the experimental chiroptical signature with theoretical spectra generated via Time-Dependent Density Functional Theory (TD-DFT).

Self-Validating Protocol

  • Sample Preparation: Dissolve 10 mg of the highly enantiopure 1-(4-bromo-2-methylphenyl)ethan-1-ol in 150 µL of

    
    . Place the solution in a 
    
    
    
    IR cell with a 100 µm path length.
  • Spectral Acquisition: Acquire the IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photoelastic modulator (PEM). Collect data for 4–6 hours to achieve a high signal-to-noise ratio in the 2000–800

    
     region, capturing the critical C-O stretching and aromatic ring breathing modes.
    
  • Computational Modeling: Perform a conformational search for the theoretical (R)-enantiomer using molecular mechanics. Optimize the low-energy conformers using DFT at the B3LYP/6-311G(d,p) level. Calculate the theoretical IR and VCD frequencies and rotational strengths.

  • Validation: Broaden the calculated transitions with Lorentzian band shapes and overlay them with the experimental spectra. Self-Validation Check: A mirror-image VCD spectrum from the opposite enantiomer should ideally be acquired to confirm that baseline artifacts are absent.

Method 2: Mosher’s Ester NMR Analysis

Concept & Causality The modified Mosher's method is the empirical gold standard for secondary alcohols[2]. By reacting the alcohol with both (R)- and (S)-


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl), two diastereomeric esters are formed. The causality relies on the conformational rigidity of the resulting ester: the MTPA phenyl ring selectively shields the protons of the substrate that are spatially proximate, causing an upfield shift in the

NMR spectrum.

MosherMechanism Substrate Secondary Alcohol DerivR React with (R)-MTPA-Cl Substrate->DerivR DerivS React with (S)-MTPA-Cl Substrate->DerivS ShieldR Phenyl ring shields L2 substituent DerivR->ShieldR ShieldS Phenyl ring shields L3 substituent DerivS->ShieldS Calc Calculate Δδ = δ(S) - δ(R) ShieldR->Calc ShieldS->Calc Assign Assign (R) or (S) Calc->Assign

Logical flow of Mosher's ester derivatization and NMR shielding analysis.

Self-Validating Protocol

  • Derivatization: To a solution of 1-(4-bromo-2-methylphenyl)ethan-1-ol (2 mg) in anhydrous

    
     (0.5 mL), add pyridine (10 µL), DMAP (1 mg), and (R)-(-)-MTPA-Cl (5 µL). Stir at room temperature for 2 hours to yield the (S)-MTPA ester. Repeat in a separate vial with (S)-(+)-MTPA-Cl to yield the (R)-MTPA ester.
    
  • Workup & Acquisition: Quench with saturated aqueous

    
    , extract with 
    
    
    
    , dry, and concentrate. Dissolve the crude esters in
    
    
    and acquire
    
    
    NMR spectra at
    
    
    400 MHz.
  • 
     Calculation:  Identify the chemical shifts (
    
    
    
    ) for the C1-methyl protons and the aromatic protons of the 4-bromo-2-methylphenyl group. Calculate
    
    
    .
  • Validation: Map the positive and negative

    
     values onto the spatial model. Protons with positive values are positioned on the right side of the MTPA plane, while negative values are on the left. The internal consistency of all assigned protons self-validates the absolute configuration.
    

Method 3: Single-Crystal X-Ray Diffraction (Anomalous Dispersion)

Concept & Causality X-ray crystallography is the definitive absolute method, provided the molecule can form a high-quality single crystal. For 1-(4-bromo-2-methylphenyl)ethan-1-ol, the presence of the bromine atom (Z=35) is a massive structural advantage. Bromine exhibits significant anomalous scattering of X-rays (breaking Friedel's Law), which allows for the direct determination of the absolute structure via the Flack parameter[3].

Self-Validating Protocol

  • Crystallization: Dissolve 5 mg of the compound in a minimum volume of ethyl acetate. Slowly diffuse hexane into the solution at 4 °C over several days until suitable single crystals form.

  • Data Collection: Mount a crystal on a loop and transfer to a diffractometer equipped with a Cu K

    
     microfocus source (
    
    
    
    = 1.5418 Å) at 100 K. The Cu source maximizes the anomalous scattering of the bromine atom compared to a Mo source.
  • Structure Solution: Solve the structure using direct methods and refine using full-matrix least-squares on

    
    .
    
  • Validation: Refine the Flack parameter (

    
    ). Self-Validation Check: A value of 
    
    
    
    (with a standard uncertainty
    
    
    ) confirms the correct absolute configuration. A value of
    
    
    indicates the inverted model (the other enantiomer)[3].

Comparative Performance Data

To assist in selecting the appropriate methodology, the quantitative and logistical parameters of each technique are summarized below:

ParameterVCD / TD-DFTMosher's Ester NMRX-Ray Crystallography
Sample State Solution (e.g.,

)
Solution (e.g.,

)
Solid (Single Crystal)
Sample Requirement 5–15 mg (Recoverable)1–5 mg (Consumed/Derivatized)~1 mg (Recoverable)
Derivatization Required? NoYes (MTPA-Cl)No
Key Metric of Success Spectral Overlay Agreement

sign distribution
Flack Parameter (

)
Specific Advantage Ideal if the sample is an oilHigh empirical reliabilityAbsolute direct measurement
Estimated Time to Result 2–4 days (Computation heavy)1–2 days (Synthesis heavy)1–3 days (Crystallization dependent)

Conclusion

For 1-(4-bromo-2-methylphenyl)ethan-1-ol , the presence of the bromine atom makes X-Ray Crystallography the most direct and authoritative method, provided crystallization is successful. If the compound resists crystallization (a common issue with benzylic alcohols), Mosher's Ester NMR provides a highly reliable empirical alternative due to the distinct steric bulk of the methyl versus the aryl group. Finally, VCD stands as a powerful, non-destructive modern alternative that avoids derivatization entirely, relying instead on rigorous quantum mechanical validation.

References

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003).
  • Dale, J. A., & Mosher, H. S. (1973). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Flack, H. D. (1983). The Publications of Howard Flack (1943–2017) / On enantiomorph-polarity estimation. MDPI / Acta Crystallographica Section A.

Sources

comparative study of different brominating agents for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of brominating agents for the specific synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol .

The synthesis poses a classic regioselectivity challenge : the substrate, 1-(2-methylphenyl)ethan-1-ol, contains two ortho/para directing groups (the methyl group and the hydroxyethyl group) that direct to different positions. Furthermore, the secondary alcohol is susceptible to oxidation (to the ketone) or benzylic bromination (side-chain substitution).[1]

This guide evaluates agents based on their ability to enforce Nuclear Bromination at the C4 position while suppressing C5 substitution, benzylic radical attack, and alcohol oxidation.[1]

Mechanistic Challenge & Regiochemistry

The target molecule requires placing a bromine atom at position 4 of the 1-(2-methylphenyl)ethan-1-ol scaffold.

  • Group 1 (-CH(OH)CH₃) at C1: A bulky, activating alkyl-like group.[1] Directs ortho/para relative to itself (Positions 2, 4, 6).[1]

  • Group 2 (-CH₃) at C2: An activating alkyl group. Directs ortho/para relative to itself (Positions 1, 3, 5).[1]

The Conflict:

  • Target C4: Para to the hydroxyethyl group; Meta to the methyl group.

  • Competitor C5: Para to the methyl group; Meta to the hydroxyethyl group.

Standard electrophilic aromatic substitution (EAS) often yields a mixture of C4 and C5 isomers. To favor C4 (the target), the reaction system must prioritize the directing power and steric requirements of the hydroxyethyl chain over the methyl group. Additionally, the agent must be chemoselective to avoid oxidizing the secondary alcohol to 2'-methylacetophenone.

Regioselectivity Substrate 1-(2-methylphenyl)ethan-1-ol Target TARGET: C4-Bromo (Para to Alcohol) Substrate->Target Steric Control (NBS/MeCN) Impurity1 IMPURITY: C5-Bromo (Para to Methyl) Substrate->Impurity1 Electronic Control (Br2/FeBr3) Impurity2 IMPURITY: Ketone (Oxidation) Substrate->Impurity2 Oxidative Cond. (HBr/H2O2) caption Figure 1: Competing reaction pathways in the bromination of 1-(2-methylphenyl)ethan-1-ol.

Comparative Analysis of Brominating Agents

Agent A: N-Bromosuccinimide (NBS)

The Precision Tool (Recommended) [1][2][3]

NBS is the superior choice for this synthesis when used in polar aprotic solvents (Acetonitrile or DMF). Unlike elemental bromine, NBS allows for a controlled release of the active brominating species (


), which enhances regioselectivity toward the more sterically demanding C4 position (para to the bulky alcohol chain).[1]
  • Mechanism: In MeCN, NBS acts as an electrophilic source (

    
    ).[1] The absence of radical initiators (light/peroxides) suppresses benzylic bromination.
    
  • Pros: High C4 selectivity; mild conditions prevent alcohol oxidation; easy workup.

  • Cons: Higher cost per mole compared to

    
    ; requires removal of succinimide byproduct.
    
Agent B: Molecular Bromine ( )

The Baseline / Industrial Standard [1]

While cheap and atom-efficient, elemental bromine is aggressive. It often leads to "over-bromination" and significant amounts of the C5 isomer (thermodynamic product driven by the methyl group's electronic activation). Furthermore,


 can act as an oxidant, converting the alcohol to the ketone.[1]
  • Mechanism: Generates a strong

    
     dipole or 
    
    
    
    complex.
  • Pros: Low cost; high atom economy.

  • Cons: Poor regioselectivity (C4:C5 ratio often ~1:1); high risk of oxidation; hazardous handling; requires Lewis acid catalyst (e.g.,

    
    ) which further degrades chemoselectivity.[1]
    
Agent C: Tetrabutylammonium Tribromide ( )

The "Green" Alternative [1]

TBATB is a solid, stable source of bromine that operates in equilibrium with


 but maintains a lower instantaneous concentration of active halogen.[1] This kinetic control can improve the C4:C5 ratio compared to liquid bromine, though often less effectively than NBS.
  • Mechanism: Slow release of

    
     in solution.
    
  • Pros: Easy to handle solid; recyclable quaternary ammonium salt; better selectivity than free

    
    .
    
  • Cons: Slower reaction rates; expensive for large-scale manufacturing.

Agent D: Oxidative Bromination ( )

The Chemoselectivity Failure [1]

Although environmentally friendly ("water as solvent"), this method generates a highly oxidative environment.[1] For a substrate containing a secondary alcohol, this reagent system is not recommended as it frequently oxidizes the starting material to 1-(4-bromo-2-methylphenyl)ethanone, requiring a subsequent reduction step.

Performance Data Summary

FeatureNBS (in MeCN)

/

TBATB HBr /

Regioselectivity (C4:C5) High (~85:15) Low (~55:45)Moderate (~70:[1]30)Low
Chemoselectivity Excellent (Retains -OH)Poor (Oxidation risk)GoodVery Poor (Oxidizes -OH)
Yield 82-88% 60-70%75-80%50-60%
Reaction Temp 0°C to RT-10°C to 0°CRTRT to 50°C
E-Factor (Waste) Moderate (Succinimide)LowModerateLow (Water byproduct)
Scalability HighVery HighModerateHigh

Detailed Experimental Protocol

Selected Method: Regioselective Bromination using NBS in Acetonitrile

This protocol optimizes for the C4-bromo isomer while protecting the alcohol functionality.

Reagents:
  • Substrate: 1-(2-methylphenyl)ethan-1-ol (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (MeCN) (anhydrous, 10 volumes)[1]

  • Catalyst: Ammonium Acetate (

    
    ) (0.1 eq) - Optional, acts as a proton shuttle to accelerate electrophilic attack.[1]
    
Step-by-Step Workflow:
  • Preparation: Charge a 3-neck round-bottom flask with 1-(2-methylphenyl)ethan-1-ol and Acetonitrile. Cool the solution to 0°C under a nitrogen atmosphere. Note: Exclusion of light is critical to prevent radical side-chain bromination.

  • Addition: Add NBS portion-wise over 30 minutes. Maintain temperature < 5°C. The slow addition prevents localized high concentrations of brominating agent.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 8:2).

    • Endpoint: Disappearance of starting material.

    • Checkpoint: If C5-isomer forms >15%, lower temperature to -10°C for future runs.

  • Quench: Pour the reaction mixture into ice-cold water (20 volumes).

  • Extraction: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with 5% Sodium Thiosulfate (to remove traces of

    
    ) and then Brine.
    
  • Purification: Dry over

    
     and concentrate.
    
    • Crucial Step: Recrystallize from Hexane/Ethanol to separate the pure 4-bromo isomer from the minor 5-bromo byproduct.

Workflow Start Start: 1-(2-methylphenyl)ethan-1-ol Dissolve Dissolve in MeCN Cool to 0°C (Darkness) Start->Dissolve AddNBS Add NBS (1.05 eq) Portion-wise Dissolve->AddNBS Monitor Monitor HPLC Check C4:C5 Ratio AddNBS->Monitor Decision Is C4:C5 > 80:20? Monitor->Decision Quench Quench (Ice Water) Extract (EtOAc) Decision->Quench Yes Adjust Lower Temp (-10°C) or Change Solvent Decision->Adjust No Purify Recrystallize (Hexane/EtOH) Quench->Purify caption Figure 2: Optimized workflow for NBS-mediated bromination.

References

  • Regioselectivity in Bromination of Activated Arenes: Smith, K., et al.[1] "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile." Journal of Organic Chemistry, 2005.[1]

  • Comparison of Brominating Agents: Podgoršek, A., et al.[1] "Oxidative Halogenation with Hydrogen Peroxide: An Environmentally Friendly Approach." Angewandte Chemie International Edition, 2009.[1] [1]

  • Synthesis of Brominated Acetophenones (Alternative Route Context): Organic Syntheses, Coll. Vol. 9, p. 123 (1998).[1] "Preparation of 4-Bromoacetophenone."

  • Use of TBATB in Organic Synthesis: Chaudhuri, M. K., et al.[1] "Molecular bromine-free bromination of organic compounds." Tetrahedron Letters, 2000.[1] [1]

Sources

Guide to Assessing the Purity of 1-(4-bromo-2-methylphenyl)ethan-1-ol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Assessing the purity of 1-(4-bromo-2-methylphenyl)ethan-1-ol requires a bifurcated analytical strategy due to its specific structural vulnerabilities.

  • The Bottom Line: Use Reverse-Phase HPLC for quantitative purity assays to avoid thermal degradation. Use GC-MS only with prior derivatization (silylation) for structural identification and impurity profiling.

  • The Risk: As a secondary benzylic alcohol, this analyte is highly prone to thermal dehydration in GC injector ports, creating a "styrene-like" artifact that leads to false-positive impurity results.

  • The Recommendation: Adopt HPLC-UV as the primary release method. Use GC-MS (derivatized) strictly for orthogonal validation of organic impurities.

Chemical Profile & Analytical Challenges

Understanding the molecule is the prerequisite for selecting the correct method.

FeatureStructural ImplicationAnalytical Consequence
Benzylic Hydroxyl Secondary alcohol adjacent to aromatic ring.[1]High Risk: Prone to E1 elimination (dehydration) at temperatures >150°C (GC Injector).
Bromine Substituent Heavy halogen atom.Benefit: Distinct mass spectral signature (1:1 ratio of

and

isotopes) aids ID in MS.
Chiral Center Carbon at position 1 of the ethyl group.Constraint: Standard GC/HPLC cannot separate enantiomers. Chiral purity requires specific chiral stationary phases.
Hydrophobicity Aromatic ring + Methyl + Bromine.Benefit: Excellent retention on C18 (HPLC) and Phenyl-Methyl (GC) phases.

Method A: High-Performance Liquid Chromatography (HPLC)

Status: The Gold Standard for Quantitative Assay

HPLC is the preferred method for determining the chemical purity (% area) of this alcohol because it operates at ambient temperatures, preserving the hydroxyl group.

The "Self-Validating" Logic

To ensure the method is robust, we utilize Diode Array Detection (DAD) .

  • Mechanism: DAD captures spectra across the entire peak width.

  • Validation: If the UV spectrum at the peak's leading edge matches the trailing edge, the peak is chemically pure (no co-eluting impurities).

Recommended Protocol
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       90% B (Linear gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Bromine absorbance) and 254 nm (Aromatic ring).

  • Temperature: 30°C.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Status: The Qualitative Validator (Requires Derivatization)

Direct injection of benzylic alcohols into a hot GC inlet often results in in-column dehydration , converting the alcohol into its corresponding styrene derivative. This appears as a massive impurity peak, falsely lowering the calculated purity.

The "Self-Validating" Logic: Silylation

To validate that the alcohol is intact, you must derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Logic: BSTFA replaces the active proton on the -OH group with a Trimethylsilyl (TMS) group.

  • Proof: The TMS-ether is thermally stable. If the "impurity" peak disappears and is replaced by a new peak at a higher molecular weight (+72 Da), the original impurity was an artifact of thermal degradation.

Recommended Protocol (Derivatized)
  • Sample Prep: Dissolve 5 mg sample in 1 mL Dichloromethane. Add 100 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.

  • Column: 5% Phenyl-arylene (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.

  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program:

    • 60°C (hold 1 min)

    • 15°C/min to 280°C

    • Hold 5 min.

  • MS Source: EI mode (70 eV). Look for m/z pairs separated by 2 units (Br isotope).

Comparative Analysis & Decision Matrix

The following table contrasts the performance of both methods specifically for 1-(4-bromo-2-methylphenyl)ethan-1-ol.

MetricHPLC-UV (Reverse Phase)GC-MS (Direct Injection)GC-MS (Derivatized)
Accuracy (Purity) High (No degradation)Low (False positives via dehydration)High (Protects -OH group)
Specificity (ID) Moderate (Retention time + UV spectra)High (Mass fingerprint)Very High (Mass fingerprint + Shift)
Throughput Moderate (15-20 min run)Fast (10-15 min run)Slow (Requires 30 min prep)
Artifact Risk LowCritical (Thermal elimination)Low (Moisture sensitivity)
Primary Use Batch Release / Assay Do Not Use Impurity ID / Structure Proof
Workflow Visualization

The following diagram illustrates the decision logic and the mechanism of thermal artifact generation.

G Start Sample: 1-(4-bromo-2-methylphenyl)ethan-1-ol HPLC HPLC-UV (Ambient Temp) Start->HPLC Quantitative Assay GC_Direct GC-MS (Direct Inject) Start->GC_Direct Quick Screen (Risky) Deriv Derivatization (BSTFA + TMCS) Start->Deriv Structural ID Result_HPLC Accurate Purity % (No Degradation) HPLC->Result_HPLC Injector Injector Port (250°C) GC_Direct->Injector Dehydration Thermal Dehydration (Artifact Formation) Injector->Dehydration Heat Stress False_Res False Impurity Profile (Styrene Derivative) Dehydration->False_Res GC_Deriv GC-MS (TMS-Ether) Deriv->GC_Deriv Protects -OH True_Res Valid Structural ID (Stable M+72 Peak) GC_Deriv->True_Res

Figure 1: Analytical workflow demonstrating the risk of direct GC injection and the necessity of derivatization or HPLC for accurate assessment.

Experimental Protocols (Step-by-Step)

Protocol A: HPLC Purity Assay
  • Preparation: Prepare a 0.5 mg/mL solution of the analyte in Acetonitrile.

  • System Check: Inject a blank (pure ACN) to ensure no carryover.

  • Injection: Inject 5 µL of the sample.

  • Integration: Integrate the main peak (approx. retention time 8-10 min depending on column).

  • Calculation: Use % Area Normalization.

    
    
    
  • Purity Check: Enable "Peak Purity" function in your CDS (Chromatography Data System) to verify spectral homogeneity.

Protocol B: GC-MS Identification (Silylation)
  • Reagent Setup: Use fresh BSTFA containing 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst for sterically hindered secondary alcohols.[2]

  • Reaction:

    • Vial A: 1 mg Sample + 0.5 mL dry Pyridine + 100 µL BSTFA/TMCS.

    • Cap and heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS.

  • Data Interpretation:

    • Look for the Molecular Ion (

      
      ).
      
    • The underivatized mass is approx 214/216 Da.

    • The TMS-derivative mass will be

      
       (and 288) Da.
      
    • Crucial Check: If you see a peak at 196/198 Da (Loss of 18), that is the dehydration artifact (styrene) indicating incomplete derivatization or thermal degradation.

References

  • National Institutes of Health (PubChem). (2025). 1-(4-Bromo-2-methylphenyl)ethanone (Precursor Data). Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Molecules (MDPI). (2024). In-Column Dehydration of Benzyl Alcohols in Gas Chromatography. Retrieved from [Link]

Sources

Safety Operating Guide

1-(4-Bromo-2-methylphenyl)ethan-1-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Lifecycle Management of 1-(4-Bromo-2-methylphenyl)ethan-1-ol

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both stringent safety standards and operational efficiency. The compound 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a valuable brominated intermediate utilized in drug development and organic synthesis. However, its halogenated nature dictates a highly specific, non-negotiable disposal pathway. Mishandling this compound not only violates federal Resource Conservation and Recovery Act (RCRA) regulations[1] but also poses severe environmental and toxicological risks during thermal destruction[2].

This guide provides the mechanistic reasoning and self-validating protocols required to safely manage and dispose of this brominated alcohol.

The Mechanistic Causality of Halogenated Waste Disposal

Why must we strictly isolate brominated alcohols from standard organic waste? The answer lies in the thermodynamics of combustion and the stability of the carbon-bromine bond.

  • Prevention of Toxic Byproducts: Standard non-halogenated waste is often incinerated at lower temperatures or used for fuel blending. If a brominated compound like 1-(4-bromo-2-methylphenyl)ethan-1-ol is introduced into this stream, incomplete combustion can trigger the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)—highly toxic, persistent environmental pollutants[2].

  • Acid Gas Generation: Complete thermal destruction of halogenated organics requires temperatures exceeding 1,100 °C[3]. At these temperatures, the bromine atom is converted into hydrogen bromide (HBr) gas. Incinerators processing this waste must be equipped with specialized wet caustic scrubbers to neutralize the corrosive HBr before atmospheric release[4][5].

  • Economic Efficiency: Facilities charge a significant premium for halogenated waste processing due to the required high-temperature rotary kilns and continuous scrubber maintenance[4][6]. Diluting non-halogenated waste with even trace amounts of brominated intermediates reclassifies the entire container as halogenated, exponentially increasing institutional disposal costs[6][7].

Waste Segregation Matrix

To operationalize these principles, laboratories must utilize a strict segregation matrix. The table below summarizes the quantitative and logistical parameters for routing laboratory waste.

Waste CategoryDefining ConstituentsPrimary Disposal RoutingCost ImpactCausal Rationale
Halogenated Organic 1-(4-Bromo-2-methylphenyl)ethan-1-ol , DCM, ChloroformHigh-Temp Rotary Kiln Incineration (>1100°C)HighRequires specialized caustic scrubbing to neutralize HBr/HCl acid gases[5].
Non-Halogenated Organic Ethanol, Methanol, Acetone, HexaneFuel Blending / Standard Incineration (<850°C)LowCombusts cleanly to CO₂ and H₂O; no acid gas scrubbing required[1][7].
Aqueous Waste Water, buffers (pH 5-9), <10% organicsWastewater Treatment / Aqueous processingModerateHigh water content lowers the BTU value, making thermal incineration highly inefficient[4].

Standard Operating Procedure: Cradle-to-Grave Disposal Workflow

This protocol is designed as a self-validating system. Every operational step contains a built-in verification check to ensure absolute compliance before proceeding to the next phase.

Step 1: Point-of-Generation Segregation

  • Action: Immediately upon completion of your reaction or purification step, isolate all spent 1-(4-bromo-2-methylphenyl)ethan-1-ol and its associated solvent washings (e.g., column chromatography fractions).

  • Verification: Cross-Check. Inspect the target waste carboy label. It must explicitly state "Halogenated Organic Waste." Do not rely on institutional color-coding alone, as these can vary between facilities[8].

Step 2: Containerization and Compatibility

  • Action: Transfer the waste into a compatible, high-density polyethylene (HDPE) or glass container. Ensure the container is kept tightly closed at all times unless actively adding waste[1][7].

  • Causality: While the alcohol functional group is relatively stable, the container must be sealed to prevent the volatilization of any co-solvents and to comply with EPA closed-container regulations[1].

  • Verification: Physical Integrity Check. Perform a visual and tactile inspection of the container cap and threads for degradation, swelling, or crystallization before sealing.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. List "1-(4-bromo-2-methylphenyl)ethanol" and any other solvents with their exact estimated percentages[6].

  • Causality: Abbreviations or chemical formulas are legally invalid under RCRA and will result in rejection by the disposal contractor[6].

  • Verification: Peer Review. Have a secondary researcher verify that the chemical name written on the tag matches the Safety Data Sheet (SDS) exactly.

Step 4: Institutional Transfer

  • Action: Transfer the full container to the central Environmental Health and Safety (EHS) hazardous waste accumulation area within the legally mandated timeframe (typically 90 to 180 days)[1][8].

  • Verification: Chain of Custody. Log the transfer in the institutional waste tracking system to maintain the legal "cradle-to-grave" documentation[7][8].

Step 5: High-Temperature Incineration (Contractor Phase)

  • Action: Licensed contractors transport the waste to a permitted facility. The waste is atomized and injected into a rotary kiln operating above 1,100 °C with a residence time greater than two seconds[3][5].

  • Causality: This specific thermal profile guarantees a Destruction and Removal Efficiency (DRE) of >99.999%, fully cleaving the aromatic ring and carbon-bromine bonds[3]. The resulting HBr exhaust is passed through a wet caustic scrubber to yield harmless sodium bromide (NaBr) salts and water[4][5].

  • Verification: Documentation Closure. The institution receives and archives a Certificate of Destruction (CoD) from the contractor, validating the final elimination of the hazard.

Disposal Pathway Visualization

Below is the logical workflow mapping the lifecycle of this brominated intermediate from generation to final atmospheric release.

G N1 1-(4-Bromo-2-methylphenyl)ethan-1-ol Waste Generation N2 Segregation: Halogenated Organic Stream N1->N2 N3 Verification: Compatibility & RCRA Labeling N2->N3 N4 Transport: Licensed Hazardous Waste Carrier N3->N4 N5 Treatment: Rotary Kiln Incineration (>1100°C) N4->N5 N6 Emission Control: Caustic Scrubbing (HBr Neutralization) N5->N6 N7 Final Disposition: Ash Landfill & Clean Release N6->N7

Cradle-to-grave lifecycle of halogenated waste, ensuring compliance and environmental safety.

References

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal". AllSource Environmental. [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". Hazardous Waste Experts.[Link]

  • University of Wollongong (UOW). "Hazardous Waste Disposal Guidelines". UOW Safe at Work. [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS.[Link]

  • Western Kentucky University (WKU). "Hazardous & Regulated Waste Management Guide". WKU EH&S.[Link]

  • United Nations Environment Programme (UNEP). "General technical guidelines on the environmentally sound management of wastes". POPs.int. [Link]

  • Journal of the Air Pollution Control Association. "Nonsolvent Halogenated Organics". Taylor & Francis Online. [Link]

  • National Institutes of Health (NIH). "Thermochemical Recycling and Degradation Strategies of Halogenated Polymers". PMC.[Link]

Sources

Personal protective equipment for handling 1-(4-Bromo-2-methylphenyl)ethan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1438382-86-5 Formula: C₉H₁₁BrO Molecular Weight: 215.09 g/mol Synonyms: 1-(4-bromo-2-methylphenyl)ethanol; 4-Bromo-α,2-dimethylbenzyl alcohol

Executive Safety Summary

Immediate Action Required: Treat this compound as a Hazardous Irritant with potential for Acute Toxicity .[1] While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 1-(4-bromophenyl)ethanol) dictates strict adherence to GHS Category 4 protocols.

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Acute Toxicity (Oral/Inhalation - H302+H332).[1]

  • Critical Control: All open handling must occur within a certified chemical fume hood.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides.

Risk Assessment & Hazard Identification

The presence of the benzylic alcohol moiety combined with an aryl bromide suggests two primary risk vectors:

  • Chemical Reactivity: The hydroxyl group is susceptible to oxidation or substitution. In the presence of strong acids, it may generate a benzylic carbocation, which can lead to uncontrolled polymerization or alkylation.

  • Biological Interaction: Halogenated benzyl alcohols are lipophilic. They can penetrate the stratum corneum (outer skin layer) more effectively than non-halogenated analogs, increasing the risk of systemic absorption.

Hazard Classification Table (Derived from SAR)
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation 2H315: Causes skin irritationWarning
Eye Damage/Irritation 2AH319: Causes serious eye irritationWarning
STOT - Single Exposure 3H335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be dynamic, based on the scale of operation and the physical state (solid vs. solution).

PPE Decision Logic

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Liquid / Solution State->Solution Reaction/Workup Mask Respiratory: N95 or P100 (If outside hood) Solid->Mask Gloves1 Gloves: Nitrile (Double) 0.11mm min Solid->Gloves1 Splash Splash Risk? Solution->Splash Eyes Eyes: Chemical Goggles (No Safety Glasses) Gloves1->Eyes HighSplash Gloves: Laminate/Butyl (Immersion Grade) Splash->HighSplash High Volume LowSplash Gloves: Nitrile (Double) Change every 15 min Splash->LowSplash Standard Scale HighSplash->Eyes LowSplash->Eyes Body Body: Lab Coat + Sleeves Eyes->Body

Caption: Logical flow for selecting appropriate PPE based on physical state and exposure risk.

Specific Gear Recommendations
  • Hand Protection:

    • Standard Handling: Double-gloving with Nitrile (0.11 mm). The outer glove should be changed immediately upon contamination.

    • Solvent Handling: If dissolved in DCM or Chloroform, use PVA or Laminate (Silver Shield) gloves, as nitrile provides poor protection against halogenated solvents.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory.[2] Standard safety glasses do not seal against vapors or fine dust particles that may bypass the side shields.

  • Respiratory:

    • Primary: Engineering controls (Fume Hood).

    • Secondary (Spill/Cleaning): NIOSH-approved N95 particulate respirator.

Operational Handling Protocol

A. Storage & Stability[2][3][4][5][6]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential. Store under inert gas (Nitrogen or Argon) to prevent moisture absorption and slow oxidation.

  • Container: Amber glass vials with PTFE-lined caps to prevent photolytic degradation.

B. Weighing & Transfer (Step-by-Step)
  • Preparation: Clear the fume hood of incompatible chemicals (oxidizers). Place a balance inside the hood if possible. If the balance is external, use a secondary containment tray .

  • Static Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersal.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Solubilization: Add solvent slowly. Note that dissolution in halogenated solvents (e.g., DCM) may be endothermic, but reaction with acid chlorides will be exothermic.

C. Reaction Setup
  • Inertion: Purge reaction vessels with Nitrogen before adding the reagent.

  • Temperature Control: If using as a nucleophile (e.g., in an esterification), cool the system to 0°C before adding base (NaH, TEA) to minimize side reactions.

Emergency Response & Decontamination

Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate (Notify Lab Manager) Assess 2. Assess Volume & State (Solid vs. Solution) Alert->Assess PPE_Up 3. Don Emergency PPE (Goggles, Double Gloves, N95) Assess->PPE_Up Solid_Spill Solid Spill PPE_Up->Solid_Spill Liquid_Spill Liquid/Solution Spill PPE_Up->Liquid_Spill Clean_Solid Wet Wipe Method (Avoid Dust Generation) Solid_Spill->Clean_Solid Clean_Liquid Absorb with Vermiculite or Chem-Pad Liquid_Spill->Clean_Liquid Disposal 4. Bag & Tag (Hazardous Waste - Halogenated) Clean_Solid->Disposal Clean_Liquid->Disposal

Caption: Step-by-step protocol for containing and cleaning spills safely.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes , lifting upper and lower eyelids. Do not use neutralizing agents.[3] Seek medical attention.

  • Skin Contact: Wash with non-abrasive soap and water. If irritation persists (redness/blistering), consult a dermatologist.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

Waste Management & Disposal

Crucial Rule: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if possible, as this increases disposal costs and complexity.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid"Solid Waste: 1-(4-Bromo-2-methylphenyl)ethan-1-ol - Toxic/Irritant"
Liquid Waste Halogenated Organic"Halogenated Solvent Waste" (Do not drain dispose)
Contaminated Sharps Bio/Chem HazardPlace in rigid sharps container; do not recap needles.

Disposal Protocol:

  • Collect all mother liquors and rinsates in a dedicated Halogenated Waste carboy.

  • Double-bag solid waste (gloves, paper towels) in clear polyethylene bags.

  • Label clearly with the full chemical name (no abbreviations/formulas).

  • Contact EHS for incineration pickup.

References

  • Sigma-Aldrich. (2025).[1][2] 1-(4-bromo-2-methylphenyl)ethanol Product Safety. Retrieved from

  • PubChem. (2025).[4][5] 1-(4-Bromo-2-methylphenyl)ethanone Compound Summary (Analogue). National Library of Medicine. Retrieved from

  • ECHA. (2025). Registration Dossier: Halogenated Benzyl Alcohols. European Chemicals Agency.[4][5] Retrieved from

  • Cornell University EHS. (2025). Chemical Waste Disposal: Halogenated vs. Non-Halogenated. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.